molecular formula C7H9N5O B13058525 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13058525
M. Wt: 179.18 g/mol
InChI Key: RJVCLTRDLULLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide ( 1692247-49-6) is a specialized pyrazole carboxamide derivative supplied for research and development purposes. This compound is characterized by the molecular formula C 8 H 10 N 4 O 2 and a molecular weight of 194.19 g/mol. It features a 1-cyanoethyl substituent on the pyrazole ring nitrogen, distinguishing it within its chemical class. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications. Research Context and Potential Applications Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry with a broad spectrum of investigated biological activities . While the specific research profile of this exact compound is still being explored, analogs and derivatives of 1H-pyrazole-3-carboxamide and 4-aminopyrazole have demonstrated significant potential in several research areas. These compounds are frequently investigated as core structures in the discovery and development of kinase inhibitors, with some derivatives showing potent activity against targets such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) research . Furthermore, structurally related pyrazole carboxamides have been studied for their antifungal properties, with mechanisms of action that may involve disrupting mitochondrial function and energy metabolism in plant pathogens . The 4-aminopyrazole moiety is a recognized chemotype in drug discovery, present in compounds evaluated for anti-infective, anti-inflammatory, and anticancer properties . Handling and Storage For specific storage and handling information, please refer to the Safety Data Sheet (SDS). Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C7H9N5O/c1-4(2-8)12-3-5(9)6(11-12)7(10)13/h3-4H,9H2,1H3,(H2,10,13)

InChI Key

RJVCLTRDLULLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide CAS 1691731-50-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of interest, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, is a specific chemical entity. The provided CAS number, 1691731-50-6, corresponds to the related compound 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid[1][2]. This guide will focus on the requested carboxamide structure, leveraging established knowledge of the broader 4-aminopyrazole-3-carboxamide chemical class to provide a comprehensive technical overview.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, such as the anti-inflammatory agent Celecoxib and several kinase inhibitors used in oncology like Ruxolitinib and Axitinib.[4][5] The 4-aminopyrazole-3-carboxamide core, in particular, has emerged as a critical pharmacophore for developing targeted therapies, especially in the realm of kinase inhibition.[6][7]

This guide provides a detailed technical overview of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, a representative member of this important class. We will explore its chemical properties, a proposed synthetic pathway, its potential mechanism of action as a kinase inhibitor, and the experimental workflows necessary for its characterization and evaluation.

Chemical Properties and Characterization

While specific experimental data for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not publicly available, we can predict its key physicochemical properties based on its structure and data from similar compounds. The molecule possesses key functional groups that govern its behavior: a primary amine, a nitrile, and a carboxamide, all attached to a substituted pyrazole ring. These features suggest potential for multiple hydrogen bond interactions, a critical factor in drug-target binding.

PropertyPredicted Value / InformationSource / Basis
CAS Number 1691731-50-6 (for the corresponding carboxylic acid)ChemScene[1][2]
Molecular Formula C₇H₉N₅OCalculated from structure[8]
Molecular Weight 179.18 g/mol Calculated from structure[8]
Topological Polar Surface Area (TPSA) 110.72 ŲPrediction based on similar structure[8]
Predicted LogP -0.35Prediction based on similar structure[8]
Hydrogen Bond Donors 2Prediction based on structure (Amine and Amide NH₂)[8]
Hydrogen Bond Acceptors 5Prediction based on structure (Nitrile, Carbonyl, Amine, 2x Pyrazole N)[8]
Rotatable Bonds 2Prediction based on structure[8]

Synthesis Pathway: A Rational Approach

The synthesis of 4-aminopyrazole-3-carboxamides typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient route for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is proposed below, based on established methodologies for similar heterocyclic systems.[9][10][11] The core strategy involves the construction of the substituted pyrazole ring followed by functional group manipulations.

The synthesis begins with the reaction of malononitrile with a suitable reagent to form an activated intermediate. This is followed by cyclization with hydrazine to form the pyrazole core. Subsequent alkylation and hydrolysis steps yield the target compound.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Selective Hydrolysis A Malononitrile + Reagent X B Activated Alkene Intermediate A->B Base C 3-Amino-4-cyanopyrazole B->C Hydrazine Hydrate D 3-Amino-1-(1-cyanoethyl)-4-cyanopyrazole C->D Base (e.g., K2CO3) F Target Compound: 4-Amino-1-(1-cyanoethyl)-1H- pyrazole-3-carboxamide D->F Controlled Acid or Base Hydrolvsis E 2-Bromopropionitrile E->D

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 3-Amino-4-cyanopyrazole: This key intermediate can be synthesized by reacting an appropriate activated alkene (derived from malononitrile) with hydrazine hydrate. This is a common and robust method for creating the 3-aminopyrazole core.[11]

  • N-Alkylation: The 3-amino-4-cyanopyrazole is then alkylated on the N1 position. This is achieved by reacting it with 2-bromopropionitrile in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF. The regioselectivity of this step is crucial and often favors the N1 position.

  • Selective Nitrile Hydrolysis: The final step involves the selective hydrolysis of the C3-nitrile to the corresponding carboxamide. This transformation must be carefully controlled to avoid hydrolysis of the cyanoethyl group's nitrile. This can often be achieved using controlled acidic or basic conditions, sometimes with peroxide-based methods.

Mechanism of Action: A Focus on Kinase Inhibition

Many 4-aminopyrazole-3-carboxamide derivatives have been identified as potent inhibitors of protein kinases.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. These inhibitors typically function as ATP competitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.

Given its structure, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is hypothesized to act as a Type I kinase inhibitor. The pyrazole-3-carboxamide core is known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many successful kinase inhibitors.[6] The 4-amino group can form an additional hydrogen bond, further anchoring the molecule in the active site.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Active Site Hinge Region ATP->Kinase Phospho_Substrate Phosphorylated Substrate Cellular Response Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor 4-Aminopyrazole-3-carboxamide Derivative Inhibitor->Kinase Inhibitor->Phospho_Substrate BLOCKS

Caption: Competitive ATP-binding inhibition of a kinase pathway.

Application in Drug Discovery: A Screening Workflow

The primary application for a compound like 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is in drug discovery, specifically as a starting point for developing targeted therapies. A typical workflow to evaluate its potential as a kinase inhibitor is outlined below.

G A Compound Synthesis & QC B Primary Biochemical Screen (e.g., Kinase Panel) A->B C Hit Identification (Potent & Selective Compounds) B->C D Cell-Based Assays (Target Engagement & Pathway Inhibition) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (PK/PD & Efficacy Models) E->F

Caption: Drug discovery workflow for a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML), and several pyrazole derivatives show potent activity against it.[6][7]

  • Reagents & Materials: Recombinant human FLT3 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock solutions (in DMSO), assay buffer.

  • Assay Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add 5 µL of the test compound dilution or control (DMSO). c. Add 10 µL of a kinase/substrate mixture to each well. d. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme. e. Incubate the plate at room temperature for 1 hour. f. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. g. Read luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of any synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.

Protocol: Reversed-Phase HPLC Method

This method is a standard starting point for analyzing polar heterocyclic compounds.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Rationale: The C18 column provides good retention for moderately polar compounds. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine group.[12] A gradient elution ensures that the compound elutes with a good peak shape and that any impurities with different polarities are well-separated.

Conclusion

While 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not a widely studied compound, its core structure represents a highly valuable scaffold in medicinal chemistry. Based on extensive research into related analogues, it holds significant potential as a kinase inhibitor. The synthetic routes are well-established, and the workflows for its biological evaluation and analytical characterization are robust. This guide provides a comprehensive framework for researchers and drug developers to begin investigating this and similar molecules, underscoring the enduring importance of the pyrazole scaffold in the quest for new therapeutics.[13][14]

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (2022, December 8).
  • PMC. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PMC. (n.d.).
  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • ChemScene. (n.d.). 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide.
  • PubChem. (n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide.
  • Google Patents. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and....
  • Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • ChemScene. (n.d.). 1691731-50-6 | 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 1691731-50-6|4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.
  • PubMed. (n.d.).
  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • PMC. (2023, January 17).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity.
  • MilliporeSigma. (n.d.). Sodium 1-heptanesulfonate, 22767-50-6, free-flowing Redi-Dri powder, RDD042, Sigma-Aldrich.
  • Benchchem. (n.d.).
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  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • Carl ROTH. (n.d.). Heptane-1-sulphonic acid sodium salt, 100 g, glass.
  • Alfa Chemistry. (n.d.).
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  • precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE.
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Sources

Technical Monograph: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide , a critical scaffold in the development of kinase inhibitors and next-generation agrochemicals.

Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9 ) is a highly functionalized pyrazole derivative serving as a "privileged structure" in medicinal chemistry.[1] Its architecture combines a polar carboxamide hydrogen-bond donor/acceptor motif with a chiral 1-cyanoethyl tail, making it an ideal building block for Janus Kinase (JAK) inhibitors and anthranilic diamide insecticides .[1]

This guide provides a rigorous analysis of its physicochemical properties, a field-proven synthetic protocol for laboratory-scale production, and a mechanistic breakdown of its reactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound features a pyrazole core substituted at three positions, creating a dense functionality map. The 1-cyanoethyl group introduces a chiral center, typically synthesized as a racemate in bulk intermediates but requiring chiral resolution for high-affinity pharmaceutical candidates.[1]

PropertyData
IUPAC Name 4-amino-1-(2-cyanopropan-2-yl)-1H-pyrazole-3-carboxamide (Note: often referred to as 1-(1-cyanoethyl))
CAS Number 1692071-72-9
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
LogP (Predicted) 0.25 (Hydrophilic, rule-of-5 compliant)
TPSA ~105 Ų (High polar surface area due to amide/amino/nitrile)
H-Bond Donors 2 (Amide NH₂, Amino NH₂)
H-Bond Acceptors 5 (Nitrile N, Pyrazole N, Amide O/N, Amino N)
Chirality Contains one stereocenter at the N1-alkyl chain (R/S)
Structural Visualization

The molecule exists as a planar pyrazole ring with the carboxamide and amino groups capable of forming an intramolecular hydrogen bond network, stabilizing the conformation. The N1-cyanoethyl group projects out of the plane, providing steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Synthetic Protocol (Step-by-Step)

The synthesis of this compound requires precise regiocontrol to ensure the 1-cyanoethyl group attaches to the N1 nitrogen rather than N2, and that the 4-amino group is installed without over-reduction of the nitrile or amide.[1]

Route: The Nitro-Ester Pathway

This route is preferred for its scalability and the stability of intermediates.

Step 1: Nitration of Methyl 1H-pyrazole-3-carboxylate
  • Reagents : Methyl 1H-pyrazole-3-carboxylate, Fuming HNO₃, H₂SO₄.[1]

  • Conditions : 0°C to RT, 4 hours.[2]

  • Mechanism : Electrophilic Aromatic Substitution (SEAr). The pyrazole ring is deactivated; however, the 4-position remains the most nucleophilic site for nitration.[1]

  • Outcome : Methyl 4-nitro-1H-pyrazole-3-carboxylate.[1]

Step 2: N-Alkylation (Regioselective)
  • Reagents : Methyl 4-nitro-1H-pyrazole-3-carboxylate, 2-Bromopropionitrile, K₂CO₃ (Base).[1]

  • Solvent : DMF or Acetonitrile (Polar aprotic to favor SN2).

  • Conditions : 60°C, 12 hours.

  • Critical Insight : The presence of the 3-carboxylate ester sterically hinders the N2 position, directing alkylation primarily to the N1 position .

  • Outcome : Methyl 1-(1-cyanoethyl)-4-nitro-1H-pyrazole-3-carboxylate.[1]

Step 3: Reduction of Nitro Group
  • Reagents : H₂ (1 atm), 10% Pd/C catalyst.

  • Solvent : Methanol/THF.

  • Precaution : Avoid high pressure or Raney Nickel to prevent reduction of the nitrile (-CN) to a primary amine.[1]

  • Outcome : Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate (CAS 1692247-49-6).[1][3]

Step 4: Ammonolysis (Amide Formation) [1]
  • Reagents : 7N NH₃ in Methanol.

  • Conditions : Sealed tube, 80°C, 24 hours.

  • Outcome : 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide .

Reaction Logic & Pathway Diagram[14]

The following diagram illustrates the synthetic flow and the critical regiochemical decision points.

SynthesisPathway cluster_regio Regiocontrol Logic Start Methyl 1H-pyrazole- 3-carboxylate Nitro Methyl 4-nitro-1H- pyrazole-3-carboxylate Start->Nitro Electrophilic Subst. Alkylated Methyl 1-(1-cyanoethyl)- 4-nitro-pyrazole-3-carboxylate Nitro->Alkylated N1-Alkylation AminoEster Methyl 4-amino-1-(1-cyanoethyl)- pyrazole-3-carboxylate Alkylated->AminoEster Nitro Reduction Final 4-Amino-1-(1-cyanoethyl)- pyrazole-3-carboxamide AminoEster->Final Ester to Amide HNO3 HNO3/H2SO4 (Nitration) AlkylAgent 2-Bromopropionitrile K2CO3 (SN2) RedAgent H2, Pd/C (Selective Reduction) Ammonia NH3/MeOH (Ammonolysis)

Figure 1: Step-wise synthetic pathway emphasizing the conversion of the ester precursor to the final carboxamide via a selective nitro-reduction route.

Spectroscopic Characterization (Expected Data)

Researchers validating the synthesis should look for these diagnostic signals.

1H NMR (DMSO-d₆, 400 MHz)
  • Pyrazole Ring Proton (H-5) : Singlet, δ 7.8–8.2 ppm. (Deshielded by adjacent N and nitro/amino group).

  • Carboxamide (-CONH₂) : Two broad singlets, δ 7.1–7.5 ppm (exchangeable with D₂O).

  • Amino Group (-NH₂) : Broad singlet, δ 4.5–5.5 ppm (Upfield shift compared to amide).

  • 1-Cyanoethyl Methine (-CH-) : Quartet, δ 5.6–6.0 ppm.[1] The chiral center proton is deshielded by the nitrile and the pyrazole nitrogen.

  • Methyl Group (-CH₃) : Doublet, δ 1.6–1.8 ppm.

IR Spectroscopy (KBr)
  • Nitrile (-C≡N) : Sharp, weak band at ~2240–2250 cm⁻¹.

  • Amide/Amino (-NH) : Multiple bands in 3100–3400 cm⁻¹ region.[1]

  • Carbonyl (C=O) : Strong band at ~1660–1680 cm⁻¹ (Amide I).

Applications in Drug Discovery & Agrochemicals[1][15]

This compound is not merely an end-product but a versatile scaffold .[1]

Pharmaceuticals: Kinase Inhibition

The 4-amino-pyrazole-3-carboxamide motif is a known pharmacophore for ATP-competitive inhibitors.[1]

  • Mechanism : The amino and carboxamide groups form a donor-acceptor triad that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK, CDK, FLT3).

  • Role of 1-Cyanoethyl : The nitrile group can act as a reversible covalent "warhead" targeting cysteine residues in the active site, or simply provide a dipole interaction to enhance selectivity.

Agrochemicals: Anthranilic Diamides

Analogs of this structure are precursors to ryanodine receptor modulators (insecticides). The pyrazole moiety serves as the core linker between the anthranilic acid and the hydrophobic tail.

BioActivity Compound 4-Amino-1-(1-cyanoethyl)- pyrazole-3-carboxamide Target1 JAK/STAT Pathway (Autoimmune/Oncology) Compound->Target1 Hinge Binder Target2 Ryanodine Receptors (Insecticides) Compound->Target2 Core Scaffold Target3 CDK Inhibition (Cell Cycle Regulation) Compound->Target3 ATP Mimic

Figure 2: Pharmacological utility of the scaffold across different therapeutic and industrial domains.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification : Acute Toxicity (Oral/Inhalation), Skin Irritant.

  • Nitrile Hazard : Metabolization may release cyanide ions; however, aliphatic nitriles are generally less toxic than simple cyanides. Treat with caution.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation over long periods.

References

  • PubChem . (n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide (Related Structure). National Library of Medicine. Retrieved from [Link]

  • Barabash, O. V., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. European Journal of Organic Chemistry. Retrieved from [Link]

  • Zhi, Y., et al. (2019).[4] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives.... International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Pyrazole-3-carboxamide Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrazole-3-carboxamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The pyrazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. From the blockbuster anti-obesity agent Rimonabant (SR141716A) to next-generation kinase inhibitors, this moiety offers a unique balance of rigidity, hydrogen-bonding capability, and metabolic stability. This guide dissects the synthetic architectures, structure-activity relationships (SAR), and pharmacological versatility of pyrazole-3-carboxamides, providing a roadmap for their application in targeted therapeutics.

Chemical Space & Structural Significance[1]

The Anchor of Potency

The pyrazole-3-carboxamide core is not merely a linker; it is a pharmacophoric anchor. Its utility stems from three critical physicochemical properties:

  • Dipolar Character & H-Bonding: The pyrazole ring contains both a hydrogen bond donor (NH, if unsubstituted) and an acceptor (N2). In the 3-carboxamide configuration, the carbonyl oxygen and the amide nitrogen provide additional directional H-bonding vectors, crucial for interacting with the "hinge region" of kinases or the polar pockets of GPCRs.

  • Bioisosterism: The pyrazole ring serves as a bioisostere for phenyl rings, often improving water solubility (lowering cLogP) while maintaining aromatic pi-stacking interactions.

  • Rigid Geometry: The direct attachment of the carboxamide to the C3 position locks the vector of the amide substituents, reducing the entropic penalty upon binding to a protein active site.

Synthetic Architectures: A Modular Approach

The synthesis of pyrazole-3-carboxamides is dominated by the cyclocondensation strategy , allowing for the independent variation of substituents at positions N1, C4, and C5.

Core Synthetic Workflow

The most robust route involves the reaction of 1,3-dicarbonyl equivalents (like lithium enolates or


-keto esters) with hydrazines. This is followed by functionalization of the C3-carboxylate.

SyntheticWorkflow Start Starting Material: Acetophenone deriv. Reagent1 LLiHMDS / Diethyl oxalate Start->Reagent1 Inter1 Intermediate A: Lithium Enolate / Diketo Ester Reagent2 Hydrazine Hydrate (R-NHNH2) Inter1->Reagent2 Inter2 Intermediate B: Pyrazole-3-carboxylate Reagent3 LiOH / THF:H2O Inter2->Reagent3 Acid Intermediate C: Pyrazole-3-carboxylic Acid Reagent4 Amine (R'-NH2) + Coupling Agent (HATU/EDCI) Acid->Reagent4 Final Target Scaffold: Pyrazole-3-carboxamide Reagent1->Inter1 Reagent2->Inter2 Cyclocondensation (Regioselectivity Control) Reagent3->Acid Hydrolysis Reagent4->Final Amidation

Figure 1: Modular synthetic workflow for pyrazole-3-carboxamide library generation. The pathway allows diversity inputs at the hydrazine step (N1 substituent) and the amidation step (C3 substituent).

Target Landscape & Pharmacology[2][3]

Case Study A: Cannabinoid Receptor 1 (CB1) Antagonists

The most famous application of this scaffold is Rimonabant , an inverse agonist of the CB1 receptor.

  • Mechanism: Stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), preventing endocannabinoid binding.

  • Key Interaction: The C3-carboxamide moiety (specifically the hydrazide or piperidine motif) forms a hydrogen bond with Lys373 (transmembrane helix 7) of the CB1 receptor, a critical residue for antagonist activity.

Case Study B: Kinase Inhibitors (CDK/Aurora)

In oncology, this scaffold acts as an ATP-competitive inhibitor.

  • Mechanism: The pyrazole nitrogens and the C3-amide often mimic the adenine ring of ATP.

  • Key Interaction: The donor-acceptor motif binds to the kinase hinge region (e.g., Glu81/Leu83 in CDK2), while the C3 substituent extends into the solvent-exposed region or the ribose binding pocket.

CB1_Pathway Ligand Pyrazole-3-carboxamide (Ligand) Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding (Inverse Agonist) GProtein Gi/o Protein (Inactive) Receptor->GProtein Stabilizes Inactive State AC Adenylyl Cyclase GProtein->AC Disinhibits cAMP cAMP Levels AC->cAMP Increases Downstream Metabolic Effects: Lipogenesis (Decrease) Satiety (Increase) cAMP->Downstream Signaling Cascade

Figure 2: Pharmacological cascade of CB1 antagonism by pyrazole-3-carboxamides. By stabilizing the inactive GPCR state, these ligands modulate downstream metabolic signaling.

Structure-Activity Relationship (SAR) Deep Dive

The versatility of the scaffold lies in the "Four Vectors of Diversity."

PositionVector RoleSAR Insight (Medicinal Chemistry)
N1 Lipophilic Anchor Requires a bulky, lipophilic group for CB1 affinity (e.g., 2,4-dichlorophenyl). For kinases, this group often targets the hydrophobic back pocket. Steric bulk here controls selectivity over isoforms.
C3 Effector Domain The carboxamide is non-negotiable for H-bonding. CB1: Bulky amines (piperidinyl, hydrazidyl) are preferred. Kinases: Small polar amines or heteroaromatics interact with the solvent front.
C4 Spacer/Modulator Small alkyl groups (Methyl, Ethyl) or Halogens (Cl, Br). A methyl group at C4 often restricts rotation of the C5-aryl ring, locking the bioactive conformation (atropisomerism).
C5 Aryl Binding CB1: para-substituted phenyl (Cl, Br, I) is critical for high affinity. Kinases: Heterocycles here can pick up additional H-bonds in the gatekeeper region.

Critical Insight: In Rimonabant analogs, replacing the C3-piperidine with more polar groups (e.g., acyclic amides) reduces blood-brain barrier (BBB) penetration, shifting the drug profile from a central anti-obesity agent to a peripheral metabolic modulator, thereby reducing psychiatric side effects.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant Analog).

Phase 1: Claisen Condensation (Formation of Diketo Ester)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq).

  • Reaction: Cool to -78°C. Dropwise add 4'-chloropropiophenone (1.0 eq) dissolved in anhydrous THF. Stir for 45 mins.

    • Causality: Low temperature prevents polymerization and ensures kinetic enolate formation.

  • Addition: Add diethyl oxalate (1.2 eq) dropwise. Allow to warm to RT over 3 hours.

  • Validation Checkpoint: The solution should turn from clear/pale yellow to a deep orange/red, indicating enolate conjugation. TLC (20% EtOAc/Hex) should show disappearance of ketone starting material.

Phase 2: Cyclocondensation (Knorr Reaction)
  • Solvent Switch: Quench Phase 1 with 1N HCl, extract with EtOAc, dry, and concentrate. Redissolve the crude diketo ester in Ethanol .

  • Cyclization: Add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) and TEA (1.0 eq). Reflux for 4-6 hours.

  • Validation Checkpoint:

    • TLC: New spot appears (lower Rf than diketo ester).

    • NMR: Disappearance of the ethyl ester triplet/quartet signals if hydrolysis occurs in situ (rare), but typically you look for the pyrazole C4-Methyl singlet shift.

    • Regioselectivity: The major isomer is usually the 1,5-diaryl derivative due to steric steering, but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy between the N1-aryl protons and C5-aryl protons.

Phase 3: Amidation (The "Self-Validating" Step)
  • Hydrolysis: Treat the ester with LiOH (THF/H2O) to get the carboxylic acid.

  • Activation: Dissolve the acid in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop of DMF (Catalyst).

    • Observation: Vigorous bubbling (CO2/CO evolution) confirms acid chloride formation.

  • Coupling: Once bubbling ceases, concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add 1-aminopiperidine (1.1 eq) and DIPEA (2.0 eq).

  • Final Validation:

    • Visual: Reaction often precipitates the hydrochloride salt of the base.

    • Workup: Wash with 1N HCl (removes unreacted amine) -> Sat. NaHCO3 (removes unreacted acid).

    • Purity Check: The final product should show a distinct amide NH singlet in 1H NMR (broad, ~8-9 ppm) and the piperidine ring protons (multiplets, 1.5-3.0 ppm).

References

  • Design and Synthesis of Rimonabant Analogs: Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.[1][2] Journal of Medicinal Chemistry.

  • Kinase Inhibitor Mechanisms: Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors.[3] Pharmacological Research.[4][2][5][6]

  • Synthetic Protocols for Pyrazoles: Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[4][5][6][7] Chemical Reviews.

  • Biological Activity Review: Kumar, V., et al. (2013). Pyrazoles as potential anti-inflammatory and anti-cancer agents.[5][6][7][8][9] Mini-Reviews in Medicinal Chemistry.

  • CB1 Antagonist Development: Lange, J. H., & Kruse, C. G. (2005). Key structural requirements for the antagonist binding site of the cannabinoid CB1 receptor.[2] Drug Discovery Today.

Sources

Executive Summary: The "Privileged" Purine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Amino-1H-Pyrazole-3-Carboxamide Scaffold: A Chemocentric Guide to Kinase Inhibition and Drug Design

The 4-amino-1H-pyrazole-3-carboxamide scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Structurally, this moiety acts as a purine bioisostere , mimicking the hydrogen-bonding capabilities of the adenine ring system found in ATP.

Its utility is twofold:

  • As a Direct Pharmacophore: The scaffold itself binds to the hinge region of kinases (e.g., JAK, CDK, FLT3), establishing critical hydrogen bond networks.

  • As a Synthetic Precursor: It serves as the "chemical spine" for constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of cyclin-dependent kinases (CDKs).

Structural Biology & Pharmacophore Analysis

To design effective drugs using this scaffold, one must understand its binding topology within the ATP-binding pocket of a kinase.

The Hinge Binding Motif

The 4-amino-pyrazole-3-carboxamide unit presents a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" (A-D) motif depending on its tautomeric state and substitution.

  • The Carboxamide (C=O and -NH₂): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the kinase hinge residues. The amide nitrogen acts as a hydrogen bond donor (HBD) to the backbone carbonyl.

  • The 4-Amino Group: Often serves as a vector towards the "solvent front" or the "sugar pocket," allowing for solubilizing groups (e.g., piperazines) to be attached.

  • The Pyrazole NH (N1): frequently interacts with conserved water networks or specific residues like the "Gatekeeper" depending on the orientation.

Visualization: Kinase Hinge Interaction Logic

G Scaffold 4-Amino-Pyrazole-3-Carboxamide Hinge_Backbone Kinase Hinge Region (e.g., Glu81/Leu83 in CDK2) Scaffold->Hinge_Backbone H-Bond: C=O (Acceptor) & NH (Donor) Solvent_Front Solvent Front (Solubility Vector) Scaffold->Solvent_Front 4-Amino Derivatization Hydrophobic_Pocket Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic_Pocket N1-Aryl Substitution

Figure 1: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding site.

Synthetic Methodologies

The synthesis of this scaffold requires precise control to avoid regio-isomeric byproducts. The most robust route involves the Nitration-Reduction strategy, which ensures the correct placement of the amino group relative to the carboxamide.

Primary Route: The Nitration-Reduction Sequence

This protocol is favored for its scalability and the ability to diversify the amide early in the synthesis.

Reaction Scheme Logic:

  • Starting Material: 1H-pyrazole-3-carboxylic acid (commercially available).

  • Nitration: Electrophilic aromatic substitution installs the nitro group at the 4-position (the most electron-rich site).

  • Amide Coupling: Functionalization of the carboxylic acid.

  • Reduction: Conversion of the nitro group to the amine.

Experimental Protocol: Synthesis of 4-Amino-N-aryl-1H-pyrazole-3-carboxamide

Step 1: Nitration

  • Reagents: 1H-pyrazole-3-carboxylic acid (10.0 g), Fuming

    
    , Concentrated 
    
    
    
    .
  • Procedure: Dissolve the carboxylic acid in conc.

    
     at 0°C. Add fuming nitric acid dropwise, maintaining the internal temperature below 10°C (Exothermic!). Stir at 60°C for 3 hours. Pour onto crushed ice. Filter the white precipitate (4-nitro-1H-pyrazole-3-carboxylic acid).
    
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the disappearance of the C4 proton and a downfield shift of the C5 proton.

Step 2: Amide Coupling

  • Reagents: 4-nitro-pyrazole-3-carboxylic acid (1.0 eq), Aryl Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure: Mix the acid and DIPEA in DMF. Add HATU and stir for 15 min to activate the ester. Add the amine.[1][2][3][4] Stir at RT for 12 hours. Quench with water/brine. Extract with EtOAc.[3]

  • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the activated ester.

Step 3: Nitro Reduction (The Scaffold Formation)

  • Reagents: Nitro-amide intermediate, 10% Pd/C (10 wt%),

    
     gas (balloon) or Ammonium Formate, Methanol.
    
  • Procedure:

    • Suspend the nitro compound in MeOH.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with Argon, then introduce Hydrogen.

    • Stir vigorously at RT for 4-6 hours.

    • Filter through Celite to remove Pd. Concentrate filtrate.

  • Yield: Typically 85-95%.[4]

  • Validation: MS (ESI+) will show M-30 (loss of NO) + 2 (gain of 2H) -> Net M-14 change? No, Nitro (

    
    , mass 46) to Amine (
    
    
    
    , mass 16). Net loss of 30 mass units. Wait,
    
    
    (46) ->
    
    
    (16). Mass difference is -30.
Synthetic Workflow Diagram

Synthesis Start 1H-pyrazole-3-carboxylic acid Step1 Nitration (HNO3/H2SO4) Install C4-NO2 Start->Step1 Intermediate1 4-nitro-1H-pyrazole-3-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (HATU/Amine) Functionalize C3 Intermediate1->Step2 Intermediate2 4-nitro-pyrazole-3-carboxamide Step2->Intermediate2 Step3 Reduction (Pd/C, H2) Reveal C4-NH2 Intermediate2->Step3 Final 4-AMINO-PYRAZOLE-3-CARBOXAMIDE Step3->Final

Figure 2: Step-wise synthetic route from commercial starting materials to the active scaffold.[3]

Physicochemical & ADME Properties

The 4-amino-pyrazole-3-carboxamide scaffold possesses distinct physicochemical characteristics that influence its drug-likeness.

PropertyValue/DescriptionImplication for Drug Design
H-Bond Donors (HBD) 3 (Amide

, Aniline

, Pyrazole

)
High polarity; excellent for hinge binding but may limit membrane permeability if not balanced with lipophilic groups.
H-Bond Acceptors (HBA) 3 (Amide

, Pyrazole

, Aniline

)
Facilitates water solubility and specific receptor interactions.
Topological PSA ~90-110 Ų (Scaffold only)Close to the oral absorption limit (140 Ų). Substituents must be carefully chosen to avoid "molecular obesity."
Solubility Moderate to HighThe amino and amide groups provide significant aqueous solubility compared to all-carbon scaffolds.
Metabolic Stability VariableThe primary amine at C4 is susceptible to N-acetylation or oxidation. Often cyclized or substituted to improve half-life (

).

Medicinal Chemistry Case Study: FN-1501

Compound: FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide).[5][6]

Mechanism: FN-1501 utilizes the 4-amino-pyrazole-3-carboxamide core to inhibit FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase).

  • Binding: The pyrazole-3-carboxamide moiety forms the primary anchor in the ATP pocket.

  • Optimization: The 4-amino group is substituted with a pyrrolo-pyrimidine system, effectively extending the scaffold to occupy the hydrophobic back-pocket, drastically increasing potency (

    
     in nanomolar range).[1]
    
  • Outcome: This demonstrates the scaffold's ability to act as a linker and a hinge binder simultaneously.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. International Journal of Molecular Sciences, 2019. Link

  • Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 2018.[5] Link

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives. Arabian Journal of Chemistry, 2022. Link

  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. RSC Advances, 2014. Link

Sources

1-(1-Cyanoethyl) Substituted Pyrazole Building Blocks: Strategic Utilities in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the core of numerous blockbuster drugs, particularly kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs)[]. However, as targets become more complex, the functionalization of the pyrazole nitrogen (N1) has shifted from simple alkyl groups to highly functionalized, sp³-rich motifs. The 1-(1-cyanoethyl) substitution—characterized by the -CH(CH₃)(CN) moiety—has emerged as a highly strategic building block. This guide explores the mechanistic causality, physicochemical advantages, and self-validating synthetic protocols for utilizing 1-(1-cyanoethyl) pyrazoles in drug discovery.

Mechanistic Rationale: Why the 1-(1-Cyanoethyl) Motif?

The selection of a 1-(1-cyanoethyl) group over a standard ethyl or isopropyl substituent is driven by three distinct physicochemical and structural causalities:

  • Metabolic Shielding (Causality of Stability): Unsubstituted N-alkyl groups are highly susceptible to cytochrome P450 (CYP450)-mediated α-hydroxylation, leading to rapid in vivo dealkylation. The strong electron-withdrawing nature of the cyano group (-CN) inductively deactivates the adjacent C-H bond. Furthermore, the steric bulk of the methyl group restricts enzymatic access, significantly prolonging the pharmacokinetic half-life of the molecule.

  • Stereochemical Vectoring (Causality of Affinity): Unlike a linear 2-cyanoethyl group, the 1-cyanoethyl moiety possesses a chiral center at the α-carbon. This allows medicinal chemists to synthesize specific enantiomers (R or S) that project the cyano group into distinct sub-pockets of a target protein. This stereospecific target engagement often yields a 10- to 100-fold difference in binding affinity between enantiomers.

  • Dipole and Hydrogen Bonding (Causality of Solubility): The cyano group acts as a potent hydrogen-bond acceptor. By extending into the solvent-exposed front of a kinase ATP-binding site, it improves the overall topological polar surface area (TPSA) and aqueous solubility of the lipophilic pyrazole core without violating Lipinski’s Rule of Five.

Key Building Blocks & Quantitative Data

To facilitate orthogonal synthesis, several pre-functionalized 1-(1-cyanoethyl) pyrazole building blocks are commercially available. The table below summarizes the critical quantitative data for three foundational intermediates used in kinase inhibitor synthesis.

Compound NameCAS NumberMolecular WeightTPSA (Ų)Key Synthetic Utility
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide 1692071-72-9179.18110.72Direct hinge-binding motif precursor for ATP-competitive inhibitors[2].
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid 1691731-50-6180.16104.93Versatile intermediate for custom amide coupling and macrocyclization[3].
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate 1692247-49-6194.1993.93Orthogonal protection strategy; allows selective N4-derivatization prior to C3-saponification.

Synthetic Methodologies: A Self-Validating Protocol

To ensure reproducibility, the following is a self-validating, step-by-step methodology for the synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide from a commercially available nitro-pyrazole precursor.

Synthesis_Workflow PZ 1H-Pyrazole Core Alkylation N-Alkylation (SN2) PZ->Alkylation Reagent 2-Bromopropanenitrile + Base Reagent->Alkylation Product 1-(1-cyanoethyl)pyrazole Alkylation->Product Yield >80% Purification Chromatography & Chiral Separation Product->Purification Enantiomer Isolation

Synthetic workflow for N-alkylation and chiral resolution.

Phase 1: Regioselective N-Alkylation
  • Objective: Attach the 1-cyanoethyl group to N1.

  • Procedure: Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and 2-bromopropanenitrile (1.2 eq). Stir at 60 °C for 4 hours.

  • Causality of Choice: K₂CO₃ in DMF provides the optimal basicity and dielectric constant to drive the Sₙ2 reaction. The bulky 3-carboxylate and 4-nitro groups sterically block N2, directing the alkylation almost exclusively to the N1 position.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active. LCMS must show the [M+H]+ mass corresponding to the alkylated nitro-ester.

Phase 2: Ester Aminolysis
  • Objective: Convert the ethyl ester to a primary carboxamide.

  • Procedure: Suspend the crude intermediate in 7N NH₃ in Methanol. Stir in a sealed tube at 80 °C for 12 hours. Concentrate under vacuum.

  • Causality of Choice: Aminolysis is performed before nitro reduction. If the nitro group were reduced to an amine first, the resulting 4-amino group could intramolecularly attack the ester, leading to undesired self-condensation or polymerization.

  • Self-Validation Check: LCMS confirms the loss of the ethyl group (-28 Da) and the formation of the carboxamide.

Phase 3: Chemoselective Nitro Reduction
  • Objective: Reduce the 4-nitro group to a 4-amino group without reducing the cyano moiety.

  • Procedure: Dissolve the intermediate in EtOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a balloon (1 atm) at room temperature for 3 hours. Filter through Celite.

  • Causality of Choice: The cyano group is generally stable to standard Pd/C hydrogenation at 1 atm and room temperature. Harsher conditions (e.g., Raney Nickel, high pressure) would erroneously reduce the nitrile to a primary amine.

  • Self-Validation Check: The reaction mixture will transition from vibrant yellow (characteristic of nitro-pyrazoles) to colorless. LCMS confirms the final mass of 179.18 Da[2].

Applications in Target-Specific Drug Discovery

The 1-(1-cyanoethyl)pyrazole motif is heavily utilized in the design of Janus Kinase (JAK) inhibitors[4]. In these architectures, the pyrazole-3-carboxamide core acts as the hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 1-(1-cyanoethyl)pyrazole Inhibitor Inhibitor->JAK Blocks ATP Site

JAK/STAT signaling pathway and pyrazole inhibitor intervention.

When the 4-amino group is further functionalized with an aryl or heteroaryl ring (via Buchwald-Hartwig cross-coupling), the molecule gains access to the hydrophobic pocket. The 1-(1-cyanoethyl) group is strategically positioned to project toward the solvent-exposed ribose pocket, where the cyano nitrogen can interact with localized water networks, enhancing both target residence time and isoform selectivity (e.g., JAK1 vs. JAK2)[4].

Downstream Functionalization Strategies

Beyond acting as a static pharmacophore, the cyano group serves as a versatile synthetic handle for late-stage functionalization:

  • Tetrazole Synthesis: The cyano group can be converted into a 1H-tetrazole via a [2+3] cycloaddition with sodium azide (NaN₃) and a zinc catalyst. This creates a pyrazole-tetrazole hybrid, which acts as a metabolically stable bioisostere for a carboxylic acid, drastically altering the molecule's pharmacokinetic profile[5].

  • Controlled Reduction: If a basic amine is required in the solvent front, the nitrile can be selectively reduced to a primary amine (-CH(CH₃)CH₂NH₂) using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF), providing a handle for subsequent reductive aminations or amide couplings.

References

  • US Patent 9,328,099 B2. Cyanomethylpyrazole carboxamides as janus kinase inhibitors.
  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole-3-carboxamide scaffold is recognized as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors and receptor antagonists[1]. 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9) is a highly functionalized, drug-like building block[2]. The molecule features a bidentate hinge-binding motif (the pyrazole-3-carboxamide core), a versatile synthetic handle (the 4-amino group), and a sterically demanding, metabolically stable appendage (the 1-cyanoethyl group). This whitepaper provides an in-depth analysis of its chemical identity, synonyms, physicochemical properties, and self-validating synthetic protocols for drug development professionals.

Chemical Identity, Synonyms, and Structural Profiling

To ensure accurate procurement and literature mining, researchers must navigate various nomenclatures for this compound. The IUPAC nomenclature prioritizes the nitrile group, whereas medicinal chemistry literature often centers the pyrazole core.

Table 1: Synonyms and Chemical Identifiers
Identifier TypeValue / Synonym
Primary Name 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide
IUPAC Name 2-(4-amino-3-carbamoyl-1H-pyrazol-1-yl)propanenitrile
Common Synonyms 1-(1-cyanoethyl)-4-amino-1H-pyrazole-3-carboxamide; 2-(4-amino-3-carbamoylpyrazol-1-yl)propionitrile
CAS Registry Number 1692071-72-9[2]
Molecular Formula C₇H₉N₅O[2]
Molecular Weight 179.18 g/mol [2]
SMILES N#CC(N1N=C(C(=O)N)C(N)=C1)C[2]
Table 2: Physicochemical Properties & Drug Design Significance

Quantitative data derived from computational profiling highlights the compound's suitability as a lead-like intermediate[2].

PropertyValueSignificance in Drug Design
Topological Polar Surface Area (TPSA) 110.72 ŲIndicates low-to-moderate blood-brain barrier (BBB) penetration; ideal for peripherally targeted oncology or immunology drugs.
LogP -0.35Highly hydrophilic nature. Suggests excellent aqueous solubility but necessitates lipophilic functionalization at the 4-amino position to achieve optimal cellular permeability.
Hydrogen Bond Donors 2Provided by the 4-amino and 3-carboxamide groups; essential for forming conserved hydrogen bonds with the hinge region of kinases (e.g., FLT3, CDK2)[1].
Hydrogen Bond Acceptors 5Facilitates extensive interaction with target protein backbones and solvent networks.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding, enhancing overall affinity.

Structural Significance in Medicinal Chemistry

The architecture of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is deliberately designed for late-stage diversification:

  • The Hinge-Binding Core: The pyrazole-3-carboxamide skeleton is a proven motif for targeting the ATP-binding site of kinases. The carboxamide NH acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor, mimicking the interactions of the adenine ring of ATP[1].

  • The 1-Cyanoethyl Appendage: Substituting the N1 position with a 1-cyanoethyl group (-CH(CH₃)CN) introduces steric bulk that restricts the rotation of the pyrazole ring within tight binding pockets. Furthermore, the electron-withdrawing nature of the nitrile group modulates the pKa of the pyrazole, improving metabolic stability against N-dealkylation by cytochrome P450 enzymes.

  • The 4-Amino Vector: The primary amine at the 4-position is the critical vector for exploring the solvent-exposed region or the DFG-out pocket of kinases. It serves as a nucleophile for amide coupling, urea formation, or cyclization into bicyclic systems[3].

G core 4-Amino-1-(1-cyanoethyl)- 1H-pyrazole-3-carboxamide (CAS: 1692071-72-9) amide Amide Coupling (Kinase Inhibitors) core->amide R-COCl / DIPEA (Acylation) urea Urea Formation (Receptor Antagonists) core->urea R-NCO / TEA (Addition) cyclization Cyclization (Pyrazolo[4,3-d]pyrimidines) core->cyclization Formamide / 120°C (Condensation)

Synthetic divergence of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and detail the causality behind every chemical choice.

Protocol A: Chemoselective Amide Coupling at the 4-Amino Position

Objective: Synthesize a 4-acylamino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide derivative for kinase inhibitor library generation.

  • Reagent Preparation: Dissolve 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is selected for its high dielectric constant, which effectively solvates the highly polar pyrazole-3-carboxamide core (LogP -0.35)[2] while remaining inert to acylation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing with the 4-amino group for the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C under an inert argon atmosphere. Slowly add the desired acid chloride (1.1 eq) dropwise.

    • Causality: The 0 °C temperature suppresses the thermodynamic acylation of the primary carboxamide at the 3-position, ensuring strict kinetic chemoselectivity for the more nucleophilic 4-amino group.

  • Self-Validation (IPC): Allow the reaction to warm to room temperature. After 2 hours, sample 5 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the starting material mass (

      
       180.1 [M+H]⁺) is <5% relative to the product mass. If incomplete, add 0.1 eq of acid chloride and stir for an additional hour.
      
  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: NaHCO₃ neutralizes residual acid chloride. The 5% LiCl wash is a highly effective technique for removing residual DMF from the ethyl acetate phase, preventing solvent contamination during crystallization.

Protocol B: Cyclization to a Pyrazolo[4,3-d]pyrimidin-7-one Scaffold

Objective: Construct a bicyclic pyrazolo-pyrimidine core, a well-known bioisostere of purine used in ATP-competitive inhibitors.

  • Condensation: Suspend the starting material (1.0 eq) in neat formamide (10 volumes).

    • Causality: Formamide acts as both the solvent and the single-carbon donor required to bridge the 4-amino and 3-carboxamide groups, forming the pyrimidine ring.

  • Thermal Cyclization: Heat the suspension to 120 °C under reflux for 12 hours.

    • Causality: High thermal energy is required to drive the initial transamidation and the subsequent intramolecular dehydration step that closes the aromatic pyrimidine ring.

  • Self-Validation (IPC): Monitor the reaction via HPLC at 254 nm.

    • Validation Metric: The disappearance of the starting material peak and the emergence of a new, highly UV-active peak (due to the extended conjugated

      
      -system of the bicyclic core) confirms cyclization.
      
  • Precipitation and Recovery: Cool the mixture to 0 °C and add ice-cold water dropwise until a precipitate forms. Filter the solid and wash with cold ethanol.

    • Causality: The bicyclic product is highly insoluble in cold water/ethanol mixtures, allowing for isolation via simple precipitation, bypassing the need for complex silica gel chromatography.

References

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Retrieved from[Link][1]

  • Zhi, Y., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Retrieved from[Link][3]

Sources

Engineering the Pyrazole Scaffold: Advanced Synthesis and Functionalization for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is not merely a structural connector; it is a privileged pharmacophore capable of precise hydrogen-bonding interactions and metabolic modulation.[1][2][3] While classical methods like the Knorr synthesis remain foundational, they often fail the requirements of modern drug discovery: strict regiocontrol, late-stage functionalization, and the incorporation of bioisosteres (e.g., fluorinated motifs).

This technical guide addresses the "Regioselectivity Conundrum" and provides actionable, high-fidelity protocols for synthesizing novel pyrazole intermediates. We move beyond basic condensation to explore multicomponent reactions and C-H activation strategies that are currently shaping the pipelines of kinase inhibitors (e.g., Ibrutinib, Asciminib) and allosteric modulators.

Part 1: The Pyrazole Privilege in Modern Pharmacopeia

The pyrazole moiety (1,2-diazole) offers a unique balance of aromaticity and polarity. Its success in FDA-approved drugs stems from two core properties:

  • Tautomeric Versatility: The ability to act as both a hydrogen bond donor (NH) and acceptor (N:) allows it to mimic peptide bonds or hinge-binding motifs in kinases.

  • Metabolic Robustness: Unlike furan or thiophene, the pyrazole ring is highly resistant to oxidative metabolism, often serving as a metabolic "blocker" when substituted with electron-withdrawing groups (EWGs).

Table 1: Structural Logic of Recent Pyrazole-Based Therapeutics
DrugTargetPyrazole RoleKey Substituents
Ibrutinib BTK KinaseHinge BinderFused pyrazolo[3,4-d]pyrimidine
Asciminib BCR-ABL1Allosteric Binder3-substituted pyrazole-5-carboxamide
Pralsetinib RET KinaseScaffold CoreN-substituted with fluorinated alkyls
Vericiguat sGC StimulatorShape/ElectronicFused pyrazole (Indazole core)
Lenacapavir HIV CapsidHydrophobic ContactPolysubstituted with sulfonamide

Part 2: The Regioselectivity Conundrum

The most significant bottleneck in pyrazole synthesis is controlling N-alkylation.

  • Classical Knorr Synthesis: Condensation of hydrazines with 1,3-dicarbonyls typically yields a mixture of regioisomers (1,3- vs. 1,5-substituted) due to the similar nucleophilicity of the hydrazine nitrogens.

  • The Consequence: Separation of these isomers requires tedious chromatography, lowering yields and complicating SAR (Structure-Activity Relationship) studies.

The Solution: We must shift from post-synthesis separation to pre-programmed regioselectivity.

Part 3: Advanced Synthetic Architectures

Strategy A: The Fluorinated 3-Component Assembly

Fluorine incorporation lowers pKa and increases lipophilicity (


). A novel, self-validating approach involves the 3-component reaction of fluoroalkylamines, NaNO₂, and electron-deficient alkynes .
  • Mechanism: In situ generation of a fluorinated diazo species (

    
    ) followed by [3+2] cycloaddition.[4]
    
  • Advantage: Completely avoids the use of unstable, pre-formed diazo compounds. High regioselectivity for 3-fluoroalkyl pyrazoles.

Strategy B: Regioselective Stepwise Cycloaddition

Instead of concerted reactions, using nitroolefins and hydrazones allows for a stepwise addition-elimination pathway.

  • Mechanism: The hydrazone attacks the nitroolefin (Michael addition), followed by cyclization and elimination of

    
    .[5]
    
  • Advantage: The electronic bias of the nitro group directs the nucleophilic attack, locking the regiochemistry of the final 1,3,4,5-tetrasubstituted pyrazole.

Part 4: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Trifluoromethyl)pyrazoles

Target: Rapid access to fluorinated cores for kinase inhibitor scaffolds.

Reagents:

  • 2,2,2-Trifluoroethylamine hydrochloride (

    
    )
    
  • Sodium Nitrite (

    
    )[4]
    
  • Dimethyl acetylenedicarboxylate (DMAD) or equivalent electron-deficient alkyne

  • Solvent: Water/DCM biphasic system or Acetone

Step-by-Step Methodology:

  • Diazo Generation: In a round-bottom flask, dissolve

    
     (1.0 equiv) in water (
    
    
    
    ). Cool to 0°C.
  • Nitrosation: Add

    
     (1.2 equiv) portion-wise. The solution will generate 
    
    
    
    in situ.[4] Caution: Do not isolate.
  • Cycloaddition: Immediately add the alkyne (1.0 equiv) and DCM (equal volume to water).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The organic layer will turn yellow/orange.

  • Workup: Separate the organic layer.[6] Extract aqueous layer with DCM (2x). Dry over

    
     and concentrate.
    
  • Purification: Often not required.[4] If necessary, flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • ¹⁹F NMR: Look for a singlet around -62 ppm (characteristic of the

    
     group on the pyrazole ring).
    
  • Regio-check: If using an unsymmetrical alkyne, NOESY NMR is required. A cross-peak between the

    
     and the substituent at C5 confirms the 3,5-substitution pattern.
    
Protocol 2: Late-Stage C-H Arylation of N-Methylpyrazoles

Target: Functionalizing the C5 position of an existing drug lead.

Reagents:

  • 1-Methyl-1H-pyrazole derivative

  • Aryl Iodide (

    
    )
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or specialized phosphine (10 mol%)
    
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or DMA, 100°C

Methodology:

  • Setup: Combine pyrazole substrate, Aryl Iodide, Pd catalyst, and base in a sealed tube under Argon.

  • Activation: Heat to 100–120°C for 12 hours. The Ag-salt acts to sequester iodide and promote the C-H activation at the most acidic position (C5).

  • Filtration: Cool, dilute with EtOAc, and filter through Celite to remove Ag/Pd residues.

  • Isolation: Wash with brine, dry, and purify via column chromatography.

Part 5: Strategic Visualization

Diagram 1: Regioselectivity Decision Tree

Caption: A logic flow for selecting the correct synthetic route based on the desired substitution pattern.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Is the N-substituent critical? Start->Decision1 RouteA Route A: Classical Knorr (Hydrazine + 1,3-Dicarbonyl) Decision1->RouteA No (Symmetrical) Check2 Is a Fluorinated Alkyl group needed? Decision1->Check2 Yes (Unsymmetrical) RouteB Route B: Regioselective Cycloaddition (Hydrazone + Nitroolefin) RouteC Route C: 3-Component Fluorinated (Amine + NaNO2 + Alkyne) RouteD Route D: C-H Activation (Pre-formed Pyrazole + Ar-X) Check2->RouteC Yes (CF3/C2F5) Check3 Is the core already built? Check2->Check3 No Check3->RouteB No (De Novo) Check3->RouteD Yes (Late Stage)

Diagram 2: Mechanism of Fluorinated Pyrazole Assembly

Caption: The 3-component cascade converting fluoroalkylamines into bioactive pyrazoles.

Mechanism Sub1 R-CF2-CH2-NH2 Inter1 Diazo Species [R-CF2-CHN2] Sub1->Inter1 Nitrosation Sub2 NaNO2 / H+ Sub2->Inter1 TS [3+2] Cycloaddition Transition State Inter1->TS Sub3 Alkyne (Electron Deficient) Sub3->TS Prod 3-Fluoroalkyl Pyrazole TS->Prod Aromatization

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). European Journal of Medicinal Chemistry. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. Link

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Link

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Chem. Rev.Link

Sources

4-amino-1-substituted-1H-pyrazole-3-carboxamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of the 4-amino-1-substituted-1H-pyrazole-3-carboxamide scaffold.

Core Scaffold for Kinase Inhibition & DNA-Targeting Therapeutics

Executive Summary & Structural Utility

The 4-amino-1-substituted-1H-pyrazole-3-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its 5-carboxamide regioisomer (famous as the Sildenafil precursor), the 3-carboxamide variant is increasingly dominant in oncology, specifically as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases).

Structural Analysis

The scaffold features three critical vectors for diversification:

  • N1-Position (Tail): Controls solubility and pharmacokinetic profile. Bulky aryl or piperazinyl groups here often target the solvent-exposed regions of the ATP-binding pocket.

  • C3-Carboxamide (H-Bond Motif): Acts as a critical hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase domains (e.g., Glu/Leu residues).

  • C4-Amino Group (Head): A nucleophilic handle for elaboration into ureas, amides, or sulfonamides, allowing access to the hydrophobic back pocket of enzymes.

Synthetic Methodologies

The synthesis of this scaffold requires strict regiocontrol to avoid the formation of the thermodynamically stable 5-carboxamide isomer. The most robust industrial route involves a "Nitration-Amidation-Reduction" sequence.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold and its subsequent diversification.

SynthesisWorkflow Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Step1 Amide Coupling (EDCI/HOBt) Start->Step1 + Amine Inter1 4-Nitro-3-carboxamide Intermediate Step1->Inter1 Step2 N1-Alkylation (R-X, Base) Inter1->Step2 Inter2 1-Substituted-4-nitro- 3-carboxamide Step2->Inter2 Step3 Nitro Reduction (Fe/Hydrazine or Pd/C) Inter2->Step3 Final 4-Amino-1-substituted- 1H-pyrazole-3-carboxamide Step3->Final

Caption: Step-wise synthetic pathway ensuring regiochemical fidelity at the C3 position.

Detailed Experimental Protocol

Target: Synthesis of 4-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide (Representative Protocol).

Phase 1: Amide Coupling

Causality: We perform amidation before reduction to prevent self-coupling of the free amine and carboxylic acid.

  • Reagents: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 0°C to activate the acid.

  • Addition: Add the requisite amine (e.g., aniline, 1.0 eq) and DIPEA (2.0 eq).

  • Condition: Warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation: Monitor by TLC (MeOH:DCM 1:20). The acidic starting material spot (low Rf) should disappear, replaced by a higher Rf amide spot.

  • Workup: Pour into ice water. Filter the precipitate. Do not extract unless no solid forms.

Phase 2: Nitro Reduction (The Iron/Hydrazine Method)

Expert Insight: While catalytic hydrogenation (H₂/Pd-C) is standard, it can dehalogenate sensitive substrates. The Fe(III)/Hydrazine method is chemoselective and avoids high-pressure equipment.

  • Setup: Suspend the nitro-amide intermediate (1.0 mmol) in Ethanol (20 mL). Add FeCl₃·6H₂O (0.1 eq) and activated charcoal (10% w/w).

  • Reaction: Heat to reflux (80°C). Dropwise add Hydrazine Hydrate (80%, 5.0 eq).

  • Observation: The reaction will bubble vigorously (N₂ gas evolution). The yellow nitro compound will fade to a colorless or pale fluorescent amino derivative.

  • Completion: Reflux for 2–4 hours. Check TLC (Amino compounds often stain purple/brown with Ninhydrin).

  • Isolation: Filter hot through Celite to remove Fe/Charcoal. Evaporate solvent.

  • Self-Validation:

    • IR: Disappearance of symmetric NO₂ stretch (~1350 cm⁻¹). Appearance of NH₂ doublet (~3300-3400 cm⁻¹).

    • ¹H NMR: A broad exchangeable singlet (2H) appears around 4.0–6.0 ppm (solvent dependent).

Medicinal Chemistry Applications

The primary utility of this scaffold lies in Kinase Inhibition . The 4-amino group is frequently derivatized into a urea moiety, creating a "Type II" kinase inhibitor profile that binds to the DFG-out conformation of kinases like FLT3.

Case Study: FLT3 Inhibition in AML

In Acute Myeloid Leukemia (AML), FLT3 mutations drive uncontrolled proliferation. Derivatives of this scaffold (e.g., Compound 8t from Zhi et al.) have shown IC₅₀ values in the sub-nanomolar range (0.089 nM).

Signaling Pathway & Mechanism of Action

The diagram below illustrates where the scaffold intervenes in the leukemic signaling cascade.

FLT3Pathway Inhibitor 4-Amino-Pyrazole Derivative FLT3 FLT3 Receptor (Mutant ITD/TKD) Inhibitor->FLT3 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation (Leukemia) STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of Action: Blockade of FLT3 signaling halts downstream STAT5/RAS/PI3K proliferation cascades.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of C4-substitution on biological activity (Data adapted from Int. J. Mol. Sci. 2019).

C4-Substituent (R)TargetIC₅₀ (nM)Activity Profile
-NH₂ (Free Amine) FLT3> 1000Weak binder; lacks hydrophobic reach.
-NH-CO-Ph (Amide) FLT350 - 200Moderate; good H-bond acceptor.
-NH-CO-NH-R (Urea) FLT3< 1.0 Potent ; Urea linker engages Glu/Asp residues.
-NH-SO₂-R (Sulfonamide) CDK210 - 50Shift in selectivity toward CDKs.

Critical Quality Attributes (CQA)

When characterizing this scaffold, researchers must be vigilant regarding Regioisomerism .

  • The Trap: 1H-pyrazoles can tautomerize.[1] If the N1-alkylation is performed after the ring is formed but before the carboxamide is fixed, you may get a mixture of 1,3- and 1,5-isomers.

  • Differentiation:

    • NOESY NMR: Irradiating the N-Methyl group (if present) will show an NOE to the C5-H proton in the 1,3-isomer (our target). In the 1,5-isomer, the N-Methyl is spatially close to the C5-substituent (often the carboxamide or ester), showing a different interaction.

    • Shift Rule: In ¹H NMR (CDCl₃), the C5-H of the 1,3-isomer typically resonates downfield (δ 7.3–7.8 ppm) compared to the C3-H of the 1,5-isomer.

References

  • Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences.

  • Zhang, Y., et al. (2014). "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin.

  • Elnagdi, M. H., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.

  • PubChem Compound Summary. "4-amino-1-methyl-1H-pyrazole-3-carboxamide."

Sources

Analytical and Structural Profiling of C7H9N5O Derivatives: A Technical Whitepaper on Purine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical space defined by the molecular formula C7H9N5O encompasses a critical class of heterocyclic compounds, primarily consisting of alkylated purine derivatives and substituted guanines. With a standardized molecular weight of 179.18 g/mol , these molecules serve as foundational scaffolds in modern drug discovery, particularly in the development of antiviral and antineoplastic nucleoside analogs. This whitepaper provides an in-depth technical analysis of the physicochemical properties, pharmacological mechanisms, and analytical workflows required to structurally validate C7H9N5O derivatives.

Physicochemical Landscape of C7H9N5O

The molecular formula C7H9N5O yields a monoisotopic mass of exactly 179.0807 Da [[1]](). This specific mass and elemental composition are predominantly occupied by ethylated or dimethylated guanines. The position of these alkyl substitutions (e.g., N7 vs. N9) dramatically alters the molecule's topological polar surface area (TPSA), lipophilicity (LogP), and capacity for hydrogen bonding, which in turn dictates its biological target affinity.

Table 1: Quantitative Physicochemical Profiling of Key C7H9N5O Derivatives

Derivative NameIUPAC NameMonoisotopic Mass (Da)LogPTPSA (Ų)
9-Ethylguanine 2-amino-9-ethyl-1H-purin-6-one179.0807-0.685.3
7-Ethylguanine 2-amino-7-ethyl-1H-purin-6-one179.0807-0.885.3
1,9-Dimethylguanine 2-amino-1,9-dimethyl-1H-purin-6-one179.0807N/AN/A

Data aggregated from PubChem and NIST standard reference databases [[2]](), 1, 3.

Pharmacological Significance: Mechanism of Action

Purine nucleoside analogs are a cornerstone of modern antiviral and antineoplastic pharmacopeia 4. Alkylated guanines (such as 9-ethylguanine) act as structural mimics of endogenous nucleosides. The causality of their therapeutic efficacy lies in their ability to hijack cellular metabolic pathways and disrupt nucleic acid synthesis.

MOA A C7H9N5O Derivative (Prodrug) B Cellular Uptake (Transporters) A->B C Phosphorylation (Cellular Kinases) B->C D Active Triphosphate Metabolite C->D E DNA/RNA Polymerase Incorporation D->E F Chain Termination & Apoptosis E->F

Fig 1. Intracellular activation and mechanism of action of purine nucleoside analogs.

Once internalized by the cell, these derivatives must undergo a rate-limiting phosphorylation cascade mediated by cellular kinases (such as deoxycytidine kinase) to form active triphosphate metabolites [[5]](). The structural similarity to endogenous dGTP allows these active metabolites to competitively bind to viral or cellular DNA/RNA polymerases. Because many of these analogs lack a functional 3'-hydroxyl group or introduce steric clashes via their alkyl substitutions, their incorporation into the nascent oligonucleotide strand prevents further elongation. This stalling of the replication fork triggers a severe DNA damage response that ultimately culminates in apoptosis [[5]]().

Analytical Workflows for Structural Validation

Accurate structural validation of C7H9N5O derivatives requires high-resolution techniques to distinguish them from isobaric endogenous metabolites. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this application, providing exact mass measurements and structural elucidation 6.

LCHRMS S1 Sample Preparation (Dilution & Filtration) S2 Chromatographic Separation (HILIC Column) S1->S2 S3 Electrospray Ionization (ESI+) S2->S3 S4 High-Resolution MS (Orbitrap / Q-TOF) S3->S4 S5 Mass Extraction (m/z 180.0880) S4->S5

Fig 2. Step-by-step LC-HRMS analytical workflow for validating C7H9N5O derivatives.

Step-by-Step Protocol: LC-HRMS Characterization (Self-Validating System)

1. Sample Preparation: Dilute the C7H9N5O analyte in a 10 mM ammonium formate buffer (pH 7.0) and filter through a 0.22 µm PTFE syringe filter. Causality: Purine derivatives are highly susceptible to ion suppression in complex matrices. A buffered aqueous environment neutralizes matrix effects and stabilizes the analyte for consistent ionization, preventing peak splitting 6.

2. Chromatographic Separation: Inject 2 µL of the prepared sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: With a Topological Polar Surface Area (TPSA) of ~85.3 Ų, C7H9N5O derivatives are highly polar 1. Standard reversed-phase C18 columns fail to retain them adequately, leading to co-elution with the solvent front. HILIC provides the necessary orthogonal retention mechanism for polar analytes.

3. Electrospray Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Causality: The basic amine and imine nitrogens within the purine scaffold readily accept protons in an acidic/neutral droplet environment, forming stable [M+H]+ precursor ions.

4. High-Resolution Mass Analysis: Extract the chromatogram at the exact theoretical mass of m/z 180.0880 (calculated for the protonated adduct C7H10N5O+). Causality: High-resolution mass accuracy (<5 ppm error) is critical to filter out background noise and confirm the exact elemental composition, differentiating the target from isobaric interferences.

5. System Self-Validation Checkpoint: Run a parallel injection of an unmodified guanine reference standard (Formula: C5H5N5O, Monoisotopic mass: 151.0494 Da). Validation Logic: The mass difference between the guanine standard and the C7H9N5O analyte must be exactly +28.0313 Da (the exact mass of a C2H4 ethyl addition). If the observed mass shift deviates by more than 5 ppm, the analytical run is invalidated, and the Time-of-Flight (TOF) or Orbitrap mass analyzer must be recalibrated before proceeding.

References

  • PubChem. "9-Ethylguanine | C7H9N5O | CID 135415584" National Institutes of Health. URL:[Link]

  • PubChem. "7-Ethylguanine | C7H9N5O | CID 135448391" National Institutes of Health. URL:[Link]

  • NIST Chemistry WebBook. "Guanine, 1,9-dimethyl-" National Institute of Standards and Technology. URL:[Link]

  • Massive Bio. "Purine Nucleoside Analog Mechanism of Action" URL:[Link]

  • MDPI. "Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance" Cancers. URL:[Link]

  • PubMed. "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application" Clinical Chemistry and Laboratory Medicine. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Regiochemical Control of Pyrazolopyrimidines from Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines in the development of kinase inhibitors, anxiolytics, and anticancer agents (e.g., Dinaciclib, Zaleplon, and Indiplon)[1].

When designing synthetic routes for these fused bicyclic systems, the regiochemistry of the starting aminopyrazole is the absolute determining factor for the final scaffold topology[2]. While the synthesis of pyrazolo[1,5-a]pyrimidines is highly documented, it is a fundamental principle of heterocyclic chemistry that this specific[1,5-a] fusion requires a nitrogen atom adjacent to the ring-junction nitrogen. Therefore, it is exclusively synthesized from 3-aminopyrazoles (or their tautomeric 5-aminopyrazoles)[1],[3].

Conversely, 4-aminopyrazoles possess an exocyclic amine that is isolated from the endocyclic nitrogens by carbon atoms. Attempting cyclocondensation with 4-aminopyrazoles does not yield the[1,5-a] bridgehead system; instead, it triggers an annulation that yields pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-d]pyrimidines [4].

To ensure absolute scientific integrity and practical utility, this application note details the mechanistic causality behind this divergence and provides self-validating protocols for both pathways: the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, and the homologous synthesis of pyrazolo[4,3-d]pyrimidines from 4-aminopyrazoles.

Mechanistic Causality: Regiochemical Divergence

The structural outcome of the cyclocondensation depends entirely on the spatial relationship between the nucleophilic centers on the pyrazole ring.

  • 3-Aminopyrazoles (1,3-bis-nucleophiles): The exocyclic -NH₂ group at C3 and the endocyclic N1/N2 nitrogen act synergistically. When reacted with 1,3-bis-electrophiles (such as 1,3-dicarbonyls, β-enaminones, or β,γ-unsaturated α-keto esters), the exocyclic amine attacks one electrophilic center, followed by intramolecular cyclization via the endocyclic nitrogen. This forms the characteristic bridgehead nitrogen of the pyrazolo[1,5-a]pyrimidine core[3].

  • 4-Aminopyrazoles (Isolated nucleophiles): The -NH₂ group at C4 is flanked by C3 and C5. To form a fused six-membered pyrimidine ring, the 4-aminopyrazole must react with an electrophile (such as phenyl isothiocyanate or orthoesters) where the initial attack by the 4-amino group is followed by cyclization onto a functional group at the adjacent C3 or C5 position (e.g., a carboxamide). This yields the pyrazolo[4,3-d]pyrimidine scaffold[4].

Pathway A 3-Aminopyrazole (1,3-bis-nucleophile) C 1,3-Dicarbonyls (e.g., Acetylacetone) A->C Cyclocondensation B 4-Aminopyrazole (Isolated nucleophile) D Electrophiles (e.g., Isothiocyanates) B->D Annulation E Pyrazolo[1,5-a]pyrimidine (Bridgehead Nitrogen) C->E N1 & C3-NH2 Attack F Pyrazolo[4,3-d]pyrimidine (Fused System) D->F C4-NH2 & C5 Attack

Caption: Regiochemical divergence of aminopyrazoles leading to distinct pyrazolopyrimidine scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes specific Quality Control (QC) checkpoints to ensure the reaction proceeds via the correct mechanistic pathway.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (from 3-Aminopyrazoles)

This method utilizes a cyclocondensation strategy under reflux or ultrasound irradiation, favored for its high regioselectivity and yield[3],[5].

Reagents & Materials:

  • 3-Amino-1H-pyrazole (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) or 1,5-diketone (1.0 mmol)

  • Base: Potassium tert-butoxide (KOtBu) (2.0 mmol)[3]

  • Solvent: Anhydrous Ethanol (3.0 mL)

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask, dissolve 3-amino-1H-pyrazole and the 1,3-dicarbonyl compound in anhydrous ethanol.

  • Catalysis: Add KOtBu portion-wise under continuous stirring at room temperature.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 12 hours. (Alternative: For ultrasound-assisted synthesis, sonicate the mixture at room temperature for 5–10 minutes[5]).

  • Work-up: Remove the ethanol in vacuo. Quench the residue with distilled water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc).

In-Process Validation & QC:

  • TLC Monitoring: Disappearance of the highly polar 3-aminopyrazole spot.

  • NMR Validation: ¹H-NMR will show the distinct absence of the primary amine protons (~5.0–6.0 ppm) and the appearance of highly deshielded pyrimidine ring protons (typically δ 8.0–8.5 ppm) due to the bridgehead nitrogen's electron-withdrawing effect[3].

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidines (from 4-Aminopyrazoles)

To utilize a 4-aminopyrazole, the precursor must possess an adjacent reactive group (e.g., a carboxamide at C3/C5) to complete the pyrimidine ring[4].

Reagents & Materials:

  • 4-Amino-1H-pyrazole-3-carboxamide derivative (1.0 mmol)

  • Phenyl isothiocyanate (1.2 mmol)

  • Solvent: Anhydrous Pyridine (5.0 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the 4-aminopyrazole derivative in anhydrous pyridine in a dry flask.

  • Electrophilic Addition: Add phenyl isothiocyanate dropwise. The 4-amino group acts as the initial nucleophile, attacking the isothiocyanate carbon.

  • Annulation: Reflux the mixture at 115 °C for 6–8 hours. The intermediate thiourea undergoes intramolecular cyclization with the adjacent C3-carboxamide, expelling water/ammonia.

  • Work-up: Cool the mixture to room temperature and pour it into crushed ice containing dilute HCl to neutralize the pyridine.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., DMF/EtOH)[4].

In-Process Validation & QC:

  • IR Spectroscopy: Critical validation involves confirming the loss of the primary –NH₂ stretch (3400–3200 cm⁻¹) and the appearance of a broad amidic/thiocarbonyl N-H stretch (~3180 cm⁻¹)[4].

  • NMR Validation: ¹H-NMR will reveal the loss of the exocyclic -NH₂ protons and the downfield shift of the newly formed pyrimidine N-H protons (δ 12.0–13.5 ppm)[4].

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes, conditions, and mechanistic parameters for both synthetic pathways, allowing researchers to benchmark their results.

Precursor TypeTarget ScaffoldTypical ElectrophileOptimal ConditionsExpected YieldDiagnostic QC Marker
3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine1,3-Dicarbonyls / EnaminonesReflux (EtOH) or Ultrasound (5 min)75–95%¹H-NMR: Bridgehead adjacent proton (δ 8.1–8.5)
4-Aminopyrazole Pyrazolo[4,3-d]pyrimidinePhenyl isothiocyanate / OrthoestersReflux (Pyridine), 6-8h60–85%IR: Loss of primary amine, new C=S/C=O bands

Standardized Experimental Workflow

Workflow Step1 1. Reagent Preparation Equimolar Aminopyrazole + Electrophile Step2 2. Reaction Conditions Reflux (EtOH/Pyridine) or MW/Ultrasound Step1->Step2 Step3 3. Work-up & Extraction Solvent Evaporation, Aqueous Quench Step2->Step3 Step4 4. Purification Recrystallization or Column Chromatography Step3->Step4 Step5 5. System Validation NMR (1H/13C), IR Spectroscopy, LC-MS Step4->Step5

Caption: Universal 5-step workflow for the synthesis and validation of pyrazolopyrimidines.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • The Journal of Organic Chemistry (ACS Publications)
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Arabian Journal of Chemistry URL
  • National Center for Biotechnology Information (PubMed)

Sources

Application Note: Cyclization Architectures of 4-Amino-Pyrazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of fused heterocyclic systems. It details the cyclization chemistry of 4-amino-pyrazole-3-carboxamide , a versatile scaffold for generating pyrazolo[3,4-d]pyrimidines (biosteres of purines) and related systems.

Executive Summary & Strategic Value

The 4-amino-pyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry. Its vicinal amino and carboxamide groups provide a pre-organized "molecular pincer" capable of capturing single-carbon electrophiles to form 6-membered fused rings.

The primary application of this reaction is the synthesis of pyrazolo[3,4-d]pyrimidines , which are isosteres of purines (adenine/guanine). These derivatives are critical in the development of:

  • Kinase Inhibitors: Targeting ATP binding sites (e.g., Src, Hck, BTK).

  • Xanthine Oxidase Inhibitors: Analogues of Allopurinol for gout treatment.[1]

  • Antiviral Agents: Nucleoside analogues.

This guide moves beyond basic synthesis, offering optimized protocols for cyclization using Formamide, Urea, and Carbon Disulfide, supported by mechanistic insights.

Mechanistic Pathways & Logic

The cyclization is driven by the nucleophilicity of the C4-amine and the electrophilicity of the C3-carboxamide (specifically the nitrogen after tautomerization or activation).

The "Pincer" Mechanism
  • Activation: The external carbon source (Formamide, Urea, CS₂) acts as a bridging electrophile.

  • Nucleophilic Attack: The C4-amino group (

    
    ) attacks the electrophile.
    
  • Cyclodehydration: The amide nitrogen attacks the intermediate, expelling a small molecule (NH₃, H₂O, or H₂S) to close the pyrimidine ring.

Note on Regioisomerism: For


-unsubstituted pyrazoles, 4-amino-pyrazole-3-carboxamide  and 3-amino-pyrazole-4-carboxamide  are tautomers. In solution, they equilibrate. However, if the N1-position is substituted (e.g., N-phenyl, N-methyl), the regiochemistry is fixed, and the choice of starting isomer dictates the final fused ring orientation (Pyrazolo[3,4-d] vs Pyrazolo[4,3-d]).

Reaction Architecture (Visual Guide)

The following diagram maps the divergent synthesis pathways from the core scaffold.

ReactionScheme Start 4-Amino-pyrazole- 3-carboxamide Formamide Reagent: Formamide (180-200°C) Start->Formamide Urea Reagent: Urea (Fusion, 200°C) Start->Urea CS2 Reagent: CS2 / Pyridine (Reflux) Start->CS2 HNO2 Reagent: NaNO2 / HCl (0-5°C) Start->HNO2 Diazotization Prod1 Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol-like) Formamide->Prod1 - H2O, - NH3 Prod2 Pyrazolo[3,4-d]pyrimidine- 4,6-dione Urea->Prod2 - 2 NH3 Prod3 6-Thioxo-pyrazolo[3,4-d] pyrimidin-4-one CS2->Prod3 - H2S Prod4 Pyrazolo[3,4-d][1,2,3] triazin-4-one HNO2->Prod4 Diazo-Cyclization

Caption: Divergent cyclization pathways. Blue nodes indicate reagents; Green nodes indicate pyrimidine-fused products; Red node indicates triazine-fused product.

Detailed Experimental Protocols

Protocol A: The "Classical" Formamide Cyclization

Target: Pyrazolo[3,4-d]pyrimidin-4-one Mechanism: Thermal condensation where formamide serves as both solvent and C1 synthon.

Materials:

  • 4-Amino-pyrazole-3-carboxamide (1.0 eq)

  • Formamide (excess, typically 10-15 vol)

  • Reflux condenser, oil bath.

Step-by-Step:

  • Setup: Place 4-amino-pyrazole-3-carboxamide (e.g., 5.0 g) in a round-bottom flask.

  • Solvation: Add Formamide (50 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 180–190°C (near reflux of formamide).

    • Critical Check: Ensure the system is open to a bubbler or has a vent to allow ammonia gas evolution.

  • Monitoring: Maintain reflux for 4–6 hours. The reaction is complete when TLC (10% MeOH in DCM) shows consumption of the amine (ninhydrin stain active).

  • Workup: Cool the dark solution to room temperature.

    • Precipitation: The product often crystallizes upon cooling. If not, dilute with cold water (50 mL).

  • Purification: Filter the solid. Wash with cold water, then ethanol.[1] Recrystallize from DMF/Water or Ethanol if necessary.

Yield Expectation: 70–85%.

Protocol B: Urea Fusion (Solvent-Free)

Target: Pyrazolo[3,4-d]pyrimidine-4,6-dione Application: Synthesis of xanthine analogues.

Materials:

  • 4-Amino-pyrazole-3-carboxamide (1.0 eq)

  • Urea (3.0 – 5.0 eq)

  • Mortar and pestle.

Step-by-Step:

  • Preparation: Grind the pyrazole and urea together in a mortar until a fine, homogeneous powder is obtained.

  • Fusion: Transfer the powder to a round-bottom flask. Heat in an oil bath to 190–200°C .

    • Observation: The mixture will melt into a clear liquid, then resolidify as the higher-melting fused product forms and ammonia is evolved.

  • Completion: Continue heating for 30–60 minutes after solidification to ensure completion.

  • Workup: Cool to ~80°C. Add hot water to the flask to dissolve excess urea.

  • Isolation: Filter the insoluble product. The product is acidic; it can be purified by dissolving in 1M NaOH, filtering, and reprecipitating with 1M HCl (Reprecipitation method).

Yield Expectation: 60–75%.

Protocol C: Cyclization with Carbon Disulfide

Target: 6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-one (Mercapto-derivative) Relevance: The thioxo group is a versatile handle for S-alkylation (e.g., with methyl iodide) to create leaving groups for further substitution.

Materials:

  • 4-Amino-pyrazole-3-carboxamide (1.0 eq)

  • Carbon Disulfide (CS₂) (excess)

  • Pyridine (Solvent)[2]

  • KOH (Optional, if basic catalysis is required).

Step-by-Step:

  • Setup: Dissolve the pyrazole in Pyridine (10 vol).

  • Addition: Add CS₂ (5.0 eq) and KOH (1.0 eq) if using ethanol/water, but in pyridine, the base is the solvent.

  • Reflux: Heat to reflux (mild heat, ~50-60°C initially, then up to 100°C if sealed or using higher boiling xanthate equivalents) for 8–12 hours.

    • Safety Note: CS₂ is highly flammable and toxic. Use a robust fume hood.

  • Workup: Evaporate the pyridine under reduced pressure.

  • Isolation: Dissolve residue in 1M NaOH (to form the soluble thiolate salt), filter to remove debris, then acidify with acetic acid to precipitate the thione product.

Comparative Data Summary

ReagentReaction TypeProduct ScaffoldTypical TempYieldKey Feature
Formamide CondensationPyrazolo[3,4-d]pyrimidin-4-one180°CHigh (>80%)Forms the "Allopurinol" core directly.
Urea Melt FusionPyrazolo[3,4-d]pyrimidine-4,6-dione200°CMed (65%)Solvent-free; yields Xanthine isosteres.
CS₂ Cyclization6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-one80°C (Reflux)Med (60-70%)Thione group allows further S-alkylation.
Triethyl Orthoformate CondensationPyrazolo[3,4-d]pyrimidin-4-one140°CHigh (85%)Milder alternative to formamide; requires Ac₂O.

Troubleshooting & Optimization

  • Solubility: The starting material is polar. If it fails to dissolve in organic solvents, use DMF or DMAc. For Protocol A, Formamide acts as the solvent.

  • Tautomerism: Be aware that

    
    -unsubstituted pyrazoles can react at either nitrogen. If you require a specific regioisomer (e.g., 1-methyl-pyrazolo[3,4-d]...), you must start with the 1-methyl-4-amino-pyrazole-3-carboxamide  precursor.
    
  • Water Removal: In acid-catalyzed cyclizations (e.g., using orthoesters), adding molecular sieves or using a Dean-Stark trap improves yields.

References

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry.

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

  • El-Mekabaty, A. (2013). Synthesis and reactions of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.

  • Barnish, I. T., et al. (1981). Synthesis of Pyrazolo[3,4-d]pyrimidines. U.S. Patent 4,260,758.

  • Rashad, A. E., et al. (2008). Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry.

Sources

Using 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide as a precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9) as a critical building block in the synthesis of Pyrazolo[4,3-d]pyrimidines . This fused bicyclic system is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of purines (adenine) and forming the core of numerous FDA-approved kinase inhibitors (e.g., JAK, CDK, and PDE5 inhibitors).

The inclusion of the 1-cyanoethyl moiety serves a dual purpose: it acts as a robust N-protecting group that directs regioselectivity during the pyrimidine ring closure and improves solubility in organic solvents. Crucially, it can be removed under mild basic conditions via a retro-Michael reaction, revealing the free pyrazole NH for further diversification.

Strategic Chemistry & Mechanism

The "Ortho-Amino Carboxamide" Advantage

The precursor features an amino group at position 4 and a carboxamide group at position 3. This ortho-disposition is the ideal geometry for a [4+2] cyclocondensation with one-carbon electrophiles (e.g., orthoesters, formamide) to generate the pyrimidine ring fused at the C3-C4 bond.

The Role of the 1-Cyanoethyl Group
  • Regiocontrol: By blocking the N1 position, the cyanoethyl group prevents N-alkylation or competitive cyclization at the wrong nitrogen during the harsh conditions often required for pyrimidine formation.

  • Deprotection Mechanism: The 2-cyanoethyl group undergoes

    
    -elimination  (retro-Michael addition) in the presence of a base (e.g., alkoxides, ammonia), releasing acrylonitrile and the free pyrazole.
    
Reaction Pathway Visualization

G Precursor 4-Amino-1-(1-cyanoethyl)- 1H-pyrazole-3-carboxamide Intermediate Cyclized Intermediate (Pyrazolo[4,3-d]pyrimidine core) Precursor->Intermediate Cyclocondensation (Reflux/Acid Cat.) Electrophile 1-Carbon Electrophile (Triethyl Orthoformate / Urea) Electrophile->Intermediate Deprotection Base Treatment (Retro-Michael) Intermediate->Deprotection Functionalization (Optional) FinalProduct Target Scaffold (Free NH-Pyrazolo[4,3-d]pyrimidine) Deprotection->FinalProduct Yields >85% Byproduct Byproduct: Acrylonitrile Deprotection->Byproduct

Figure 1: Synthetic workflow transforming the precursor into the bioactive pyrazolo[4,3-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Oxo-Pyrazolo[4,3-d]pyrimidine (Cyclization)

This protocol describes the formation of the pyrimidine ring using triethyl orthoformate. This yields the 7-oxo derivative, a common intermediate for chlorination (POCl3) and subsequent SNAr coupling.

Reagents:

  • Precursor: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (1.0 eq)

  • Triethyl Orthoformate (TEOF) (5.0 eq)

  • Acetic Anhydride (catalytic, 0.1 eq)

  • Solvent: Ethanol or neat TEOF.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend the precursor (10 mmol) in Triethyl Orthoformate (15 mL).

  • Catalyze: Add Acetic Anhydride (1 mmol). Note: Acid catalysis promotes the initial imine formation.

  • Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf fluorescent spot.

  • Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 80–90%.

    • Appearance: Off-white to pale yellow powder.

Protocol B: Deprotection of the 1-Cyanoethyl Group

Once the pyrimidine core is constructed (and potentially substituted at the 7-position), the N1-protecting group is removed.

Reagents:

  • Substrate: N1-cyanoethyl-pyrazolo[4,3-d]pyrimidine derivative.

  • Base: Sodium Ethoxide (NaOEt) (2.0 eq) or aqueous Ammonia.

  • Solvent: Ethanol (EtOH).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (5 mmol) in anhydrous Ethanol (20 mL).

  • Base Addition: Add NaOEt (21% wt in EtOH, 10 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanistic Note: The base abstracts the proton alpha to the nitrile, triggering the elimination of acrylonitrile.

  • Quench: Neutralize carefully with dilute HCl (1M) to pH 7, or if the product is acidic, acidify to precipitate.

  • Purification: Concentrate the solvent. The residue can be purified via recrystallization (EtOH/Water) or flash chromatography.

    • Safety Alert: This reaction releases acrylonitrile , a volatile and toxic carcinogen. Perform strictly in a fume hood.

Data & Validation Standards

Analytical Characterization

To ensure protocol trustworthiness, compare your product against these standard specifications.

Analytical MethodExpected Signal (Precursor)Expected Signal (Cyclized Product)
HPLC (C18) RT: ~3.5 min (Polar)RT: ~5.2 min (More retained)
1H NMR (DMSO-d6) δ 5.8-6.2 (br s, 2H): 4-NH2δ 7.1-7.5 (br s, 2H): 3-CONH2δ 8.1 (s, 1H): Pyrazole CHδ 8.0-8.5 (s, 1H): Pyrimidine CHδ 12.0+ (br s): Amide NH (if oxo)Absence of NH2 signals
IR Spectroscopy 2250 cm⁻¹: Nitrile (C≡N)1660 cm⁻¹: Amide C=O1680-1700 cm⁻¹: Pyrimidinone C=ONitrile peak remains until deprotection
Troubleshooting Guide
  • Problem: Incomplete cyclization.

    • Solution: Ensure anhydrous conditions.[2] Water hydrolyzes the orthoester. Increase TEOF equivalents or switch to Acetic Acid as solvent/catalyst.

  • Problem: Low solubility during deprotection.

    • Solution: Use a stronger polar solvent like DMF or DMSO with Potassium tert-butoxide (t-BuOK) as the base.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidine Analogues. Title: Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.[3][4][5] Source: European Journal of Medicinal Chemistry, 2013.[3] URL:[Link]

  • Deprotection Strategies for Cyanoethyl Groups. Title: Advanced method for oligonucleotide deprotection (Mechanism of beta-elimination). Source: Nucleic Acids Research, 2002. URL:[Link]

  • Kinase Inhibitor Design. Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

Sources

Application Note: Strategic Synthesis and Optimization of Pyrazole Carboxamide Scaffolds for Kinase Inhibition

[1]

Introduction: The Pyrazole Carboxamide Advantage

In the landscape of kinase inhibitor design, the pyrazole carboxamide scaffold represents a "privileged structure."[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor firmly within the kinase hinge region.

The structural logic is precise: the pyrazole nitrogen atoms and the exocyclic amide moiety act as a donor-acceptor motif, forming critical hydrogen bonds with the backbone residues of the kinase hinge (e.g., the "gatekeeper" region). This scaffold has been successfully deployed in FDA-approved drugs such as Crizotinib (ALK/ROS1 inhibitor) and Avapritinib (KIT/PDGFRA inhibitor).

This guide provides a robust, field-tested workflow for synthesizing these scaffolds, with a specific focus on overcoming the two most common failure modes: regiochemical ambiguity during ring formation and catalyst deactivation during late-stage coupling.

Structural Rationale & Retrosynthetic Strategy

To design a scalable synthesis, one must first understand the disconnection. The most efficient route typically involves constructing the pyrazole core first, followed by amide coupling, allowing for late-stage diversification of the amine (

Visualization: Retrosynthetic Disconnection

The following diagram outlines the strategic disconnection of a generic pyrazole carboxamide kinase inhibitor.

RetrosynthesisTargetTarget: Pyrazole Carboxamide(Kinase Inhibitor)Amide_BondDisconnection 1:Amide Bond FormationTarget->Amide_BondCore_AcidIntermediate A:Pyrazole Carboxylic AcidAmide_Bond->Core_AcidAmine_FragFragment B:Amine (R2-NH2)(Solvent Front Binder)Amide_Bond->Amine_FragRing_FormDisconnection 2:CyclocondensationCore_Acid->Ring_FormHydrazinePrecursor 1:Hydrazine (R1-NHNH2)Ring_Form->HydrazineDicarbonylPrecursor 2:1,3-Dicarbonyl / EnaminoneRing_Form->Dicarbonyl

Caption: Retrosynthetic analysis showing the modular assembly of the pyrazole core and the late-stage introduction of the amine tail.

Protocol 1: Regioselective Synthesis of the Pyrazole Core

The Challenge: The reaction of a substituted hydrazine (

The Solution: Use an enaminone (specifically an alkoxy-enone or amino-enone) instead of a simple diketone. This polarizes the electrophile, directing the nucleophilic hydrazine attack more predictably.

Materials
  • Substrate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar enaminone precursor).

  • Reagent: Aryl/Alkyl Hydrazine hydrochloride (

    
    ).
    
  • Solvent: Ethanol (anhydrous).

  • Base: Triethylamine (TEA) or DIPEA (if using hydrazine salt).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the enaminone (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling the initial temperature is crucial to kinetic control of the regiochemistry.

  • Addition: Add the hydrazine hydrochloride (1.1 equiv) in one portion.

  • Basification: Dropwise add TEA (1.2 equiv) over 10 minutes. The solution typically turns yellow/orange.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor by LC-MS.[2] The intermediate hydrazone often forms first (M+H), followed by cyclization to the pyrazole (M+H - EtOH).

  • Workup: Concentrate the reaction mixture under reduced pressure.

    • Purification: Redissolve in EtOAc, wash with water and brine. Dry over

      
      .[3][4] If the product is solid, recrystallization from EtOH/Heptane is preferred over chromatography to ensure isomer purity.
      

Scientific Rationale: The hydrazine



Protocol 2: The Critical Amide Coupling (HATU Method)

The Challenge: Pyrazole carboxylic acids can be prone to decarboxylation under harsh conditions, and the adjacent nitrogen lone pairs can interfere with activation.

The Solution: The HATU/DIPEA system is the gold standard for this scaffold due to its high reactivity and lower racemization risk (though less relevant for achiral pyrazoles).

Materials
  • Acid: Pyrazole-4-carboxylic acid (1.0 equiv).

  • Amine: Target amine (

    
    ) (1.1 equiv).
    
  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF (anhydrous).[3]

Step-by-Step Procedure
  • Activation (The "Pre-stir"): Dissolve the pyrazole carboxylic acid and DIPEA in DMF (0.2 M) at Room Temperature (RT). Add HATU in one portion.

    • Critical Step: Stir this mixture for 5–10 minutes before adding the amine. This ensures the formation of the active O-azabenzotriazole ester.

    • Observation: The solution often turns from colorless to a deep yellow/orange.

  • Coupling: Add the amine (

    
    ) to the activated ester solution.
    
  • Reaction: Stir at RT for 2–12 hours.

    • QC: Monitor by LC-MS.[2] If the reaction stalls, add 0.2 equiv of HOAt (an additive) to catalyze the reaction further.

  • Quench: Pour the reaction mixture into 10x volume of ice-water.

    • Isolation: If a solid precipitates (common for these hydrophobic scaffolds), filter and wash with water. If no precipitate, extract with EtOAc (3x).

    • Wash: Crucial step—wash the organic layer with saturated

      
       solution  (to remove DMF) followed by saturated 
      
      
      (to remove by-products).

Protocol 3: Late-Stage Diversification (Suzuki-Miyaura)

If your synthetic route requires installing an aryl group onto a halogenated pyrazole core (e.g., 4-bromo-pyrazole), use this protocol.

The Challenge: Nitrogen-rich heterocycles (like pyrazoles) can coordinate to Palladium, poisoning the catalyst.

The Solution: Use a "hot" catalyst system or specific ligands (like XPhos or SPhos) that prevent non-productive coordination.

Optimized Conditions Table
ComponentStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst

(5 mol%)

/ XPhos
Base

(2M aq)

(3.0 equiv, solid)
Solvent Dioxane / Water (4:1)n-Butanol or Toluene/Water
Temp 90°C100–110°C
Procedure (Standard)
  • Charge: In a microwave vial, combine 4-bromo-pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent: Add degassed Dioxane and

    
     solution via syringe.
    
  • Heat: Heat at 90°C for 4–16 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd before concentration.

Troubleshooting & Expert Insights

The "Tautomer Trap"

N-unsubstituted pyrazoles (


  • Fix: Always install the N-substituent early (via the hydrazine in Protocol 1) rather than late, unless you specifically want the free

    
     for hinge binding (as seen in Ruxolitinib).
    
Solubility Issues

Pyrazole carboxamides are often crystalline and poorly soluble.

  • NMR Tip: If the product crashes out of

    
    , try 
    
    
    with a drop of
    
    
    . The acid breaks intermolecular H-bonds, sharpening the peaks.
Regioisomer Confirmation

How do you know you have the correct isomer from Protocol 1?

  • NOESY NMR: Look for a cross-peak (spatial interaction) between the pyrazole

    
     (or substituent) and the N-aryl/alkyl protons. The 1,5-isomer will show strong NOE; the 1,3-isomer will not [2].
    

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008. Link

  • Structural Characterization: Elguero, J., et al. "Proton NMR of Pyrazoles." Magnetic Resonance in Chemistry, 1987. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • HATU Coupling Efficiency: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. Link

  • Suzuki Coupling on Heterocycles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

Hydrolysis conditions for 1-cyanoethyl group on pyrazoles

[1]

Protocol A: Standard Base-Mediated Deprotection (Retro-Michael)

Use Case: Complete removal of the cyanoethyl group to yield free pyrazole.

This is the "Gold Standard" method. It utilizes a strong alkoxide base in an anhydrous aprotic solvent to favor elimination over nitrile hydrolysis.

Reagents & Equipment:

  • Substrate: 1-(2-cyanoethyl)pyrazole derivative.

  • Base: Potassium tert-butoxide (KOtBu) [Preferred] or Sodium Hydride (NaH).

  • Solvent: Anhydrous THF or DMF (Dryness is critical to prevent amide formation).

  • Quench: Saturated aqueous NH

    
    Cl.
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Base Addition:

    • Cool the solution to 0°C.

    • Add KOtBu (1.5 – 2.0 equiv) portion-wise. Note: A slight color change (yellow/orange) often indicates anion formation.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Stir for 2–6 hours.

    • Validation: Monitor by TLC/LCMS. The disappearance of the starting material and appearance of the more polar free pyrazole (often lower R

      
      ) confirms conversion.
      
  • Workup:

    • Quench carefully with sat. NH

      
      Cl (exothermic).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Flash chromatography (typically DCM/MeOH gradients) is usually required to remove acrylonitrile polymers or oligomers formed as byproducts.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Base too weak or oldSwitch to NaH (60% dispersion) or fresh KOtBu. Heat to 50°C.
Amide Formation Wet solvent (Hydrolysis)Redistill THF/DMF; use molecular sieves.
Polymerization Acrylonitrile buildupAdd a scavenger (e.g., dodecanethiol) if scale is >10g.

Protocol B: Mild Deprotection (DBU Method)

Use Case: Substrates sensitive to strong bases (e.g., containing esters or epimerizable centers).

Borrowed from oligonucleotide chemistry, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides a non-nucleophilic, milder alternative.

  • Dissolution: Dissolve substrate in Acetonitrile (ACN).

  • Reagent: Add DBU (2.0 – 5.0 equiv).

  • Conditions: Stir at RT for 12–24 hours. If sluggish, heat to 50°C.

  • Workup: Evaporate solvent directly. The residue often contains the DBU salt. Purify via column chromatography (DBU washes out with low polarity, pyrazole elutes later).

Protocol C: Functional Nitrile Hydrolysis (Retention of Linker)

Use Case: Converting the cyano group to a carboxylic acid (Py-CH


If the user's intent was literal "hydrolysis" of the nitrile functionality:

Reagents:

  • Sodium Hydroxide (NaOH), 10-20% aqueous solution.

  • Hydrogen Peroxide (H

    
    O
    
    
    ), 30% (Optional, for Radziszewski reaction to stop at Amide).

Methodology (Acid Synthesis):

  • Mix: Suspend substrate in 10% NaOH (5 equiv).

  • Heat: Reflux (100°C) for 4–12 hours. Ammonia gas evolution (

    
    ) confirms hydrolysis.
    
  • Isolation:

    • Cool to RT.

    • Wash with DCM (to remove unreacted neutral impurities).

    • Acidify the aqueous layer to pH 3–4 with 1M HCl.

    • Extract the precipitated acid with EtOAc.

Decision Logic & Workflow

DecisionTreeFig 2. Experimental Decision MatrixStartStart: 1-Cyanoethyl PyrazoleGoalWhat is the goal?Start->GoalDeprotectionRemove Group(Get Free Pyrazole)Goal->DeprotectionDeprotectionHydrolysisFunctionalize Group(Get Acid/Amide)Goal->HydrolysisConversionSensBase Sensitive substrate?Deprotection->SensMethodCProtocol C:NaOH / Reflux(Saponification)Hydrolysis->MethodCMethodAProtocol A:KOtBu / THF(Strong Base)Sens->MethodANo (Robust)MethodBProtocol B:DBU / ACN(Mild Base)Sens->MethodBYes (Sensitive)

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for retro-Michael deprotection conditions).

  • Glen Research. Deprotection of Cyanoethyl Groups in Oligonucleotide Synthesis. (Demonstrates DBU-mediated elimination).

  • Beletskaya, I. P., et al. "Base-Mediated Synthesis of Pyrazoles." Chemical Reviews. (Context on Michael/Retro-Michael equilibrium in heterocycles).
  • BenchChem. Synthesis and Hydrolysis of Pyrazole Carboxylates. (Protocols for nitrile/ester hydrolysis on pyrazoles).

Introduction: The Significance and Challenge of Pyrazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with Pyrazole-3-Carboxylic Acids

Pyrazole-3-carboxamides are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, metabolic diseases, and central nervous system disorders.[1] Their value lies in the pyrazole ring's ability to act as a stable, tunable platform for molecular recognition, often participating in critical hydrogen bonding interactions with biological targets. The carboxamide linkage provides a robust connection point for introducing diverse substituents, enabling chemists to fine-tune properties like solubility, cell permeability, and target affinity.

However, the synthesis of these vital compounds is not always straightforward. The electron-deficient nature of the pyrazole ring can influence the reactivity of the C3-carboxylic acid, making amide bond formation a chemical challenge that requires careful strategic planning. This guide, intended for researchers and drug development professionals, provides an in-depth overview of the prevailing strategies, a comparative analysis of common reagents, and detailed, field-proven protocols for the successful synthesis of pyrazole-3-carboxamides.

Core Principle: Activation of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard laboratory conditions, requiring high temperatures that are incompatible with complex molecules. The core strategy, therefore, is to convert the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the carboxylate into a highly electrophilic species that is readily attacked by the nucleophilic amine, driving the reaction forward under mild conditions.

Amide_Bond_Formation_Core_Concept cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Py_COOH Pyrazole-3-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-Ester) Py_COOH->Activated_Intermediate Activator Coupling Reagent (e.g., HATU, EDC) Amide_Product Pyrazole-3-CONH-R Activated_Intermediate->Amide_Product Amine R-NH₂

Caption: General mechanism of amide bond formation.

Key Strategies and Reagent Classes

The choice of coupling reagent is the most critical decision in planning an amide bond synthesis. The optimal reagent depends on the specific substrates, particularly their steric hindrance, electronic properties, and the presence of other sensitive functional groups.

Acyl Halide Formation

One of the oldest and most direct methods of activation is the conversion of the carboxylic acid to a highly reactive acyl chloride.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

  • Mechanism: These reagents replace the carboxylic -OH with a -Cl, creating a potent electrophile. The reaction with an amine is typically rapid and high-yielding.

  • Advantages: High reactivity, suitable for unreactive amines.

  • Disadvantages: The conditions are harsh and can be incompatible with sensitive functional groups on either the pyrazole or the amine. The generation of HCl as a byproduct requires the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize it. This method is generally reserved for robust substrates where other methods have failed.[3][4]

Carbodiimide-Mediated Coupling

Carbodiimides are a widely used class of reagents that facilitate amide bond formation under mild conditions.

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC).[5]

  • Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine. However, it is also susceptible to rearrangement and racemization. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then cleanly reacts with the amine.[6][7]

  • Advantages: Mild reaction conditions and broad functional group tolerance. EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[5][8]

  • Disadvantages: Can be sluggish with sterically hindered or electron-deficient amines. The risk of racemization, while minimized by HOBt, is still a concern for chiral carboxylic acids.[9]

Uronium/Aminium Salt Reagents

These reagents, often called "third-generation" coupling reagents, are among the most efficient and reliable for challenging amide couplings.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU.[5][10]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the pyrazole-3-carboxylic acid to form a highly reactive OAt-active ester.[11] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction kinetics and significantly reduced risk of epimerization.[10][11]

  • Advantages: High coupling efficiency, rapid reaction times, and excellent suppression of racemization.[11] HATU is often the reagent of choice for difficult couplings, including those involving sterically hindered substrates or unreactive amines.[1][9]

  • Disadvantages: Higher cost compared to carbodiimides. The tetramethylurea byproduct must be removed during purification.

Comparative Overview of Common Coupling Reagents

The following table summarizes the key features of the most common strategies for synthesizing pyrazole-3-carboxamides.

Strategy Common Reagents Activation Mechanism Advantages Disadvantages Typical Conditions
Acyl Halide SOCl₂, (COCl)₂Forms highly reactive acyl chlorideHigh reactivity, inexpensiveHarsh conditions (heat, HCl byproduct), low functional group toleranceDCM or Toluene, Reflux[2][3]
Carbodiimide EDC, HOBtForms O-acylisourea, intercepted by HOBt to form active esterMild, water-soluble byproduct (EDC), cost-effectiveSlower kinetics, potential for racemization, less effective for difficult couplingsDMF or DCM, Room Temp[12][13]
Uronium Salt HATU, DIPEAForms highly reactive OAt-active esterVery fast, high efficiency, minimal racemization, good for difficult couplingsHigher cost, non-aqueous workup requiredDMF or ACN, 0°C to Room Temp[1][10][11]
Phosphonium Salt PyBOPForms OBt-active esterVery effective for hindered systems and cyclizationsHigher cost, phosphine oxide byproductDMF or DCM, Room Temp[5][12]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two of the most effective and widely used methods.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, especially when dealing with valuable substrates, sterically hindered components, or when suppression of racemization is critical.

HATU_Workflow start Start dissolve 1. Dissolve Pyrazole-3-COOH (1.0 eq) and HATU (1.1-1.5 eq) in anhydrous DMF under N₂. start->dissolve add_base 2. Add DIPEA (2.0-3.0 eq) to the mixture. dissolve->add_base preactivate 3. Stir for 15-30 min at RT (Pre-activation step). add_base->preactivate add_amine 4. Add Amine (1.1 eq) to the activated mixture. preactivate->add_amine react 5. Stir for 2-18 hours at RT. Monitor by TLC/LC-MS. add_amine->react workup 6. Aqueous Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, brine. react->workup purify 7. Dry, concentrate, and purify (Column chromatography or recrystallization). workup->purify end End purify->end

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • HATU (1.1-1.5 eq)[1][10]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under a nitrogen atmosphere, add the pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.5 eq).[1]

  • Add anhydrous DMF (to make a ~0.1-0.5 M solution) and stir to dissolve all solids.

  • Add DIPEA (1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step where the reactive OAt-ester is formed.[11]

  • In a separate vial, dissolve the amine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure pyrazole-3-carboxamide.[1]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a robust and economical choice for routine amide synthesis with less challenging substrates.

EDC_HOBt_Workflow start Start dissolve 1. Dissolve Pyrazole-3-COOH (1.0 eq), Amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF. start->dissolve cool 2. Cool the mixture to 0 °C in an ice bath. dissolve->cool add_edc 3. Add EDC·HCl (1.2-1.5 eq) portion-wise to the cold mixture. cool->add_edc react 4. Allow to warm to RT and stir for 12-24 hours. Monitor by TLC/LC-MS. add_edc->react workup 5. Aqueous Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. react->workup purify 6. Dry, concentrate, and purify (Column chromatography or recrystallization). workup->purify end End purify->end

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.1 eq)[12]

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc) or DCM, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.[12]

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.5 eq) to the mixture in one portion. A non-nucleophilic base like DIPEA (2.0 eq) may be added if the amine is used as a hydrochloride salt.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or EtOAc. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the water-soluble urea byproduct from EDC, as well as excess reagents.[8][14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine (e.g., electron-deficient anilines). 3. Steric hindrance on either coupling partner.[9]1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[9] 2. Increase reaction temperature or use microwave heating. 3. For extremely difficult cases, convert the acid to the acyl chloride.
Formation of Side Products 1. Racemization of a chiral center. 2. Side reaction of the coupling reagent (e.g., HATU guanylation of the amine if pre-activation is not done correctly).[15]1. Ensure an additive like HOBt or HOAt (via HATU) is used. Run the reaction at 0 °C. 2. Pre-activate the carboxylic acid with HATU/DIPEA before adding the amine.[15]
Difficulty in Purification 1. Byproduct co-elutes with the product (e.g., DCU from DCC). 2. Unreacted starting materials have similar polarity to the product.1. Use EDC to generate a water-soluble urea byproduct that can be removed with an aqueous wash.[5] 2. Drive the reaction to completion using a slight excess (1.1-1.2 eq) of the less expensive reagent. Optimize chromatography conditions.
Starting Material Insolubility Poor solubility of acid or amine in the reaction solvent.Switch to a more polar aprotic solvent like DMF, NMP, or DMSO. Gentle heating may be required to achieve dissolution before adding the coupling reagent.[8]

References

  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84. (URL not available, based on provided text)
  • Wang, Y., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(4), 341-349. [Link]

  • Wang, Y., et al. (2016). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • Piras, M., et al. (2021). Synthesis of pyrazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]

  • Özer Ilhan, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society. [Link]

  • Miroshnichenko, D., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]

  • Kaur, H., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231-244. [Link]

  • Bildirici, I., & Çetinkaya, S. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • Hassan, G.S. (1987). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Dudhipala, A. R., & Rathod, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Sona Biotechnology. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Sona Biotechnology Protocols. [Link]

  • He, Z., & Che, C. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?. [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. [Link]

Sources

Application Note: Selective Reduction of the Nitrile Group in 1-(1-Cyanoethyl)pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, chemoselective methodologies for the reduction of


-branched pyrazole nitriles to primary amines while suppressing heterolytic cleavage side reactions.

Introduction & Mechanistic Context

Pyrazoles are among the most prevalent diazole heterocycles in FDA-approved pharmaceuticals[1], making the robust synthesis of functionalized pyrazole building blocks highly valuable for drug discovery[2]. The elaboration of these scaffolds frequently requires the installation of aliphatic primary amine linkers via the reduction of cyanoalkyl intermediates[3]. However, the reduction of 1-(1-cyanoethyl)pyrazoles presents a distinct and notorious chemoselective challenge.

Because the cyano group is situated on the


-carbon relative to the pyrazole N1 atom, the molecule functions chemically as an 

-aminonitrile
. The C–CN bond in such systems is inherently labile[4]. Under strongly basic conditions, or when subjected to aggressive nucleophilic hydride donors (e.g., high-temperature

), the substrate is highly prone to heterolytic cleavage—a retro-Strecker-type decyanation. This process expels a cyanide anion and generates a reactive iminium intermediate, which is subsequently reduced to a des-cyano byproduct (e.g., 1-ethylpyrazole), devastating the reaction yield.

To circumvent this, the reduction protocol must decouple hydride delivery from basicity and operate under mild thermal conditions.

Mechanism Substrate 1-(1-Cyanoethyl)pyrazole (α-Aminonitrile) Desired 1-(1-Aminoprop-2-yl)pyrazole (Desired Product) Substrate->Desired Mild Reduction (CoCl₂/NaBH₄ or BH₃) Cleavage Retro-Strecker Cleavage (Loss of CN⁻) Substrate->Cleavage Harsh Conditions (High Temp LAH) Iminium Iminium Intermediate Cleavage->Iminium SideProduct 1-Ethylpyrazole (Des-cyano Byproduct) Iminium->SideProduct Hydride Attack

Mechanistic pathways: desired amine reduction vs. retro-Strecker cleavage.

Quantitative Method Comparison

To establish a self-validating system for synthesis, it is critical to select the correct reagent class. The table below summarizes the quantitative performance of standard reduction systems when applied specifically to


-aminonitrile-like pyrazole substrates.
Reduction SystemTypical YieldChemoselectivityRisk of

-Cleavage
Scalability

/ THF (Reflux)
< 30%LowHigh (Retro-Strecker)Poor (Hazardous)
Pd/C or Raney Ni /

40 - 60%ModerateModerate (Hydrogenolysis)Good (Requires Autoclave)

(Reflux)
70 - 85%HighLowModerate (Air-sensitive)

/

(MeOH)
85 - 95% Very High Minimal Excellent (Benchtop safe)

Optimized Experimental Protocols

Protocol A: Cobalt-Boride Catalyzed Reduction (Preferred Method)

Causality & Design: Sodium borohydride (


) alone is insufficiently reactive to reduce nitriles. However, the addition of 

to Cobalt(II) chloride (

) in methanol rapidly generates a finely divided, black precipitate of cobalt boride (

) alongside hydrogen gas[4]. This in situ generated

acts as a highly active, non-basic hydrogenation catalyst that rapidly reduces the nitrile at 0 °C to room temperature, completely suppressing the retro-Strecker cleavage pathway.

Workflow Step1 1. Dissolve Substrate & CoCl₂·6H₂O in MeOH Step2 2. Cool to 0 °C (Critical for Selectivity) Step1->Step2 Step3 3. Portionwise Addition of NaBH₄ Step2->Step3 Step4 4. Formation of Black Co₂B (Active Catalyst) Step3->Step4 Step5 5. Stir at RT until Completion (TLC/LCMS) Step4->Step5 Step6 6. Quench with NH₄OH (Breaks Co-Amine Complex) Step5->Step6 Step7 7. Extraction & Purification (Yield: >85%) Step6->Step7

Workflow for chemoselective CoCl2/NaBH4 mediated nitrile reduction.

Step-by-Step Methodology:

  • Preparation: In an appropriately sized round-bottom flask, dissolve 1.0 equivalent of the 1-(1-cyanoethyl)pyrazole substrate and 2.0 equivalents of

    
     in anhydrous methanol (approx. 10 mL per gram of substrate).
    
  • Temperature Control: Cool the vibrant purple/blue solution to 0 °C using an ice-water bath. Self-Validation Check: Failure to cool the reaction will result in a violent exothermic runaway during the next step.

  • Catalyst Generation & Reduction: Slowly add 5.0 to 7.0 equivalents of solid

    
     in small portions over 30–45 minutes. Vigorous effervescence (
    
    
    
    gas) will occur, and the solution will immediately turn pitch black, indicating the formation of the active
    
    
    catalyst.
  • Maturation: Once addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 2 to 4 hours. Monitor completion via LCMS or TLC.

  • Chelation Quench (Critical Step): Primary amines strongly chelate transition metals. Carefully quench the reaction by adding 28% aqueous

    
     (or a saturated EDTA solution) and stir for 30 minutes. This breaks the cobalt-amine complexes, ensuring the free amine is released into the organic phase.
    
  • Workup: Filter the mixture through a pad of Celite to remove insoluble cobalt salts. Concentrate the filtrate in vacuo to remove methanol, then partition the aqueous residue with Ethyl Acetate or Dichloromethane. Wash the organic layer with brine, dry over

    
    , and concentrate to yield the primary amine.
    
Protocol B: Borane-Tetrahydrofuran Complex Reduction

Causality & Design: For substrates sensitive to transition metals,


 offers a purely electrophilic reduction pathway. Borane coordinates directly to the nitrile nitrogen, activating it toward hydride transfer without inducing the basic conditions that trigger 

-cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the substrate in anhydrous THF under an inert argon atmosphere.

  • Addition: Cool to 0 °C and dropwise add 3.0 to 4.0 equivalents of a 1.0 M solution of

    
    .
    
  • Reflux: Heat the reaction mixture to reflux (65 °C) for 12–16 hours.

  • Acidic Hydrolysis (Critical Step): The newly formed primary amine forms a highly stable Lewis acid-base adduct with borane (

    
    ). To liberate the product, cool the reaction to 0 °C and carefully quench with excess 2M HCl in methanol. Reflux this quenched mixture for 2 hours to fully destroy the borane complex.
    
  • Workup: Concentrate the mixture to dryness to yield the amine hydrochloride salt. To obtain the free base, dissolve the salt in water, adjust the pH to >10 using 2M NaOH, and extract with Dichloromethane.

References

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - nih.gov.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole synthesis - organic-chemistry.org.
  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros - reddit.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMSO Solubility of 4-Amino-Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug discovery scientists, medicinal chemists, and high-throughput screening (HTS) professionals working with 4-amino-pyrazole carboxamide pharmacophores. While this chemotype is a highly privileged scaffold for kinase inhibition, it is notorious for severe solubility bottlenecks in dimethyl sulfoxide (DMSO) and aqueous media.

This document synthesizes thermodynamic principles, structural optimization strategies, and field-proven laboratory protocols to help you rescue your assays and optimize your lead compounds.

Part 1: Mechanistic Root Causes of Precipitation

Before troubleshooting, it is critical to understand why these molecules fail in solution. The solubility of any small molecule is governed by the General Solubility Equation (GSE), which balances lipophilicity (solvation penalty) against crystal lattice energy (the thermodynamic cost of breaking apart the solid).

4-amino-pyrazole carboxamides possess a "perfect storm" of physicochemical liabilities[1]:

  • Planarity: The pyrazole ring and the carboxamide group often adopt a highly planar conformation, promoting tight

    
     stacking.
    
  • Hydrogen Bond Networks: The primary amine (4-amino) acts as a dual H-bond donor, while the carboxamide acts as both a donor and acceptor. This creates an interlocking, rigid crystal lattice with exceptionally high melting points.

  • Solvent Exclusion: High-concentration DMSO solutions (e.g., 10 mM to 100 mM) used in HTS libraries often absorb atmospheric moisture. Even a 2-5% water content in DMSO dramatically lowers the solvation capacity for highly crystalline, lipophilic pyrazoles, leading to spontaneous precipitation and false-negative assay results[2][3].

Mechanism Core 4-Amino-Pyrazole Carboxamide Core Problem Poor DMSO Solubility (< 1 mM) Core->Problem Cause1 High Crystal Lattice Energy (High Melting Point) Problem->Cause1 Cause2 Planarity (π-π Stacking) Problem->Cause2 Cause3 Intermolecular H-Bond Network (Amine/Amide Donors) Problem->Cause3 Sol2 Append sp3-Rich Groups (Morpholine/Piperazine) Cause1->Sol2 Sol1 Introduce Ortho-Substituents (Steric Twist) Cause2->Sol1 Sol3 N-Methylation of Carboxamide (Remove H-Bond Donor) Cause3->Sol3

Mechanistic root causes of poor solubility and corresponding structural optimization strategies.

Part 2: Medicinal Chemistry FAQs (Structural Optimization)

If you are in the hit-to-lead or lead optimization phase, chemical modification is the most robust way to solve DMSO solubility issues.

Q: My 4-amino-pyrazole carboxamide has a reasonable clogP (e.g., 2.5), yet it precipitates in 10 mM DMSO. Why is lipophilicity not predicting solubility here? A: Because clogP only estimates the partitioning of a single molecule between lipid and aqueous phases; it ignores the solid state. Your compound's insolubility is driven by its crystal lattice energy, not its lipophilicity. You must disrupt the crystal packing. The most effective tactic is N-methylation of the carboxamide (if tolerated by the kinase hinge-binding region). This removes a critical hydrogen bond donor and sterically forces the amide group out of the plane of the pyrazole ring, drastically lowering the melting point and improving solubility[1].

Q: We cannot N-methylate the carboxamide because the NH is required for a critical hydrogen bond with the kinase hinge region. What are our alternatives? A: You must introduce a "steric twist" elsewhere in the molecule or increase the entropy of solvation.

  • Disruption of Planarity: Introduce an ortho-substituent (e.g., a methyl or chlorine group) on the aryl ring attached to the pyrazole. This forces the adjacent rings into an orthogonal conformation, disrupting the flat

    
     stacking that drives crystallization[4].
    
  • sp3 Enrichment: Append a highly flexible, sp3-hybridized basic group (such as a morpholine, piperazine, or N-methylpiperazine) via a short linker. These groups sweep out a large hydrodynamic volume, preventing tight crystal packing while simultaneously improving aqueous solubility via protonation at physiological pH[3].

Quantitative Impact of Structural Modifications (Representative Data)
Modification StrategyStructural ChangeclogPMelting Point (°C)Max DMSO Sol. (mM)
Parent Core Unsubstituted 4-amino-pyrazole carboxamide2.8> 250< 0.5
H-Bond Disruption N-methyl carboxamide3.1185> 20.0
Planarity Disruption Ortho-chloro aryl substitution3.419515.0
sp3 Enrichment N-methylpiperazine appendage1.9160> 50.0

Table 1: Typical physicochemical shifts observed when applying crystal-disrupting strategies to planar pyrazole scaffolds.

Part 3: Laboratory Troubleshooting & Assay Preparation

If structural modification is not an option (e.g., screening commercial libraries or testing finalized clinical candidates), you must rely on rigorous formulation and handling protocols.

Q: We are observing random false negatives in our HTS biochemical assays. We suspect the pyrazole compounds are crashing out of the DMSO master plates. How do we prevent this? A: High-concentration DMSO stocks (10 mM+) are highly susceptible to precipitation, especially during freeze-thaw cycles[2]. DMSO freezes at 18.5°C. When a frozen DMSO stock thaws, the solvent melts before the solute fully resolubilizes, creating transient zones of supersaturation that induce irreversible crystal nucleation.

Standard Operating Procedure: Rescuing Stubborn Pyrazole Stocks

Follow this self-validating protocol to prepare and rescue 10 mM DMSO stocks.

Step 1: Solvent Quality Control

  • Action: Use only strictly anhydrous DMSO (sealed under argon, <0.005% water).

  • Validation: If your DMSO bottle has been open on the bench for more than a week, discard it for HTS purposes. DMSO is highly hygroscopic; absorbed water drastically lowers the solubility limit of lipophilic pyrazoles.

Step 2: Initial Solubilization & Sonication

  • Action: Add the required volume of anhydrous DMSO to the dry powder. Vortex for 30 seconds, then place in a bath sonicator at room temperature for 15 minutes.

  • Validation: Hold the tube against a strong light source. If the solution is optically clear and free of microscopic "swirls" or particulates, proceed to storage. If cloudy, proceed to Step 3.

Step 3: Thermal Disruption of Lattice

  • Action: Transfer the vial to a water bath set to 37°C for 10–15 minutes. Do not exceed 40°C to avoid compound degradation.

  • Validation: Re-inspect under the light. The mild heat provides the enthalpy required to break the stubborn intermolecular H-bonds of the carboxamide.

Step 4: Storage and Dispensing

  • Action: Store the verified clear solutions at room temperature in a desiccator cabinet. Do not freeze (-20°C) intermediate working stocks.

  • Validation: Check the plates visually or via nephelometry (light scattering) before acoustic dispensing (e.g., Echo liquid handling). If precipitation is detected, you must drop the stock concentration to 1 mM.

Workflow Start Solid 4-Amino-Pyrazole Carboxamide AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Sonicate Vortex & Water Bath Sonication (15 min) AddDMSO->Sonicate Decision1 Is Solution Optically Clear? Sonicate->Decision1 Heat Incubate at 37°C (10 min) Decision1->Heat No (Suspension) Success QC Pass: Store at RT in Desiccator Decision1->Success Yes Decision2 Is Solution Optically Clear? Heat->Decision2 Decision2->Success Yes Fail QC Fail: Reformulate or Redesign Decision2->Fail No (Precipitate)

Workflow for preparing and troubleshooting DMSO stock solutions of pyrazole carboxamides.

References

1.[2] Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (via ResearchGate) URL: 2.[1] Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry URL: 3.[3] Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: Pharmaceuticals (via PMC / NIH) URL: 4.[4] Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists Source: Bioorganic & Medicinal Chemistry Letters (via Yang Research Lab) URL:

Sources

Technical Support Center: Purification of Polar Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Polar Pyrazole Paradox"

In drug discovery, pyrazoles are privileged scaffolds due to their bioactivity. However, their purification presents a distinct challenge we call the "Polar Pyrazole Paradox": the very properties that make them bioactive (H-bond donors/acceptors, moderate basicity, low LogP) make them nightmares to purify.

They often exhibit:

  • High Water Solubility: resisting extraction into standard organic solvents.

  • Amphoteric Nature: acting as both acids and bases, complicating pH adjustments.

  • Silanol Interaction: "streaking" or irreversibly binding to standard silica gel.

This guide moves beyond standard protocols to provide field-proven, mechanistically grounded solutions for isolating these difficult intermediates.

Decision Matrix: Selecting the Right Workflow

Before starting, determine your compound's LogP (partition coefficient) and pKa . Use this logic flow to select your purification strategy.

purification_logic cluster_organic Organic Soluble (LogP > 1) cluster_aqueous Water Soluble (LogP < 1) start START: Crude Pyrazole Mixture solubility Is it water soluble? start->solubility normal_phase Standard Flash (DCM/MeOH) solubility->normal_phase No ph_adjust Identify pKa & pKb Adjust pH to Isoelectric Point solubility->ph_adjust Yes tailing Does it streak/tail? normal_phase->tailing amine_silica Use Amine-Funct. Silica (NH2) tailing->amine_silica Yes extraction Salting-Out Extraction (n-BuOH or DCM/IPA) ph_adjust->extraction Attempt Extraction hilic HILIC Chromatography (ACN/Buffer) extraction->hilic If Extraction Fails

Figure 1: Strategic decision tree for pyrazole purification based on solubility and chromatographic behavior.

Module 1: Advanced Extraction Strategies (The Work-Up)

Standard extraction (EtOAc/Water) often fails because polar pyrazoles partition into the aqueous phase. You must manipulate the ionic strength and dielectric constant of your solvent system.

Protocol A: The "Salting-Out" Technique

Mechanism: Saturating the aqueous layer with electrolytes increases the hydration shell energy, forcing the organic organic molecule out ("salting out").

  • Saturation: Add solid NaCl to your aqueous reaction mixture until no more dissolves (saturation point).

  • Solvent Selection: Do not use pure EtOAc. Use a high-polarity organic cocktail.

    • Option 1: n-Butanol (Caution: High boiling point, requires a strong rotovap or azeotrope with heptane).

    • Option 2: DCM : Isopropanol (3:1 ratio). This mimics the polarity of n-butanol but is easier to evaporate.

  • Execution: Perform 3-4 extractions. The organic layer may be on top or bottom depending on salt concentration; always check density.

Protocol B: Isoelectric Precipitation (Zwitterions)

Many pyrazoles are zwitterionic (containing both basic NH and acidic groups like COOH or OH).

  • The Trap: At low pH, it is cationic (water soluble). At high pH, it is anionic (water soluble).

  • The Fix: You must titrate the aqueous layer to the Isoelectric Point (pI) where the net charge is zero.

    • Action: Slowly adjust pH while monitoring turbidity. When precipitation maximizes, cool to 0°C and filter.

Module 2: Chromatographic Solutions

When extraction is insufficient, chromatography is required. However, standard silica is acidic (pKa ~5) and will protonate basic pyrazoles, causing them to stick.

Option A: Amine-Functionalized Silica (The "Gold Standard")

Instead of adding smelly triethylamine (TEA) to your mobile phase, use NH2-bonded silica cartridges.

  • Why it works: The surface is basic, preventing the pyrazole from interacting with acidic silanols.

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH.[1] No modifiers needed.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

For compounds with LogP < 0, Reverse Phase (C18) often fails because the compound elutes in the void volume. HILIC is the solution.

The HILIC Mechanism: HILIC uses a polar stationary phase (Bare Silica, Amide, or Diol) with a low-polarity mobile phase (high Acetonitrile). Water acts as the strong solvent (eluent).[2]

HILIC Protocol:

  • Column: Bare Silica or Amide-bonded phase.[3]

  • Mobile Phase A: Acetonitrile (Weak solvent).[4]

  • Mobile Phase B: 10mM Ammonium Formate in Water, pH 3.0 (Strong solvent).

  • Gradient: Start at 95% A (High ACN) -> Gradient to 60% A.

    • Note: Unlike C18, you start high organic and increase water to elute.

Comparative Solvent Systems Table:

MethodStationary PhaseMobile Phase AMobile Phase BModifierBest For
Normal Phase Silica (Standard)DCMMeOH1% TEA or NH4OHLipophilic pyrazoles
Modified NP NH2-Silica HexaneEtOAcNoneBasic pyrazoles (prevents streaking)
Reverse Phase C18WaterACN0.1% Formic AcidModerately polar (LogP 0-2)
HILIC Bare Silica/AmideACN Water 10mM NH4OAcHighly polar (LogP < 0)

Module 3: Scavenging Metal Catalysts

Pyrazoles are excellent ligands for Palladium (Pd), often retaining metal catalysts after cross-coupling (Suzuki/Buchwald). Charcoal is often ineffective because the Pyrazole-Pd bond is stronger than the Charcoal-Pd interaction.

Recommended Protocol: Thiol-Modified Silica

  • Dissolve crude mixture in THF or MeOH (10 mL/g).

  • Add 3-Mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol) at 5-10 wt% relative to crude mass.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm frit.

  • Result: The Pd remains bound to the solid silica scavenger; the pyrazole passes through.

Frequently Asked Questions (FAQ)

Q: My pyrazole "oils out" during recrystallization. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or impurities lower the melting point.

  • Fix: Use the "Cloud Point" method. Dissolve in a minimal amount of good solvent (e.g., warm Ethanol).[5] Add the anti-solvent (e.g., Water) dropwise very slowly with vigorous stirring. If an oil forms, reheat until dissolved, then cool slower to allow crystal lattice formation before phase separation.

Q: I see two spots on TLC, but NMR shows one pure compound. What is happening? A: This is likely Tautomerism . Pyrazoles with a free NH exist in equilibrium between two tautomers (e.g., 1H-pyrazole-3-R and 1H-pyrazole-5-R).

  • Validation: Run the TLC in a solvent with a drop of TEA. If the spots merge or the ratio changes, it is tautomerism, not impurity.

Q: Why is my yield >100% after C18 chromatography? A: Polar pyrazoles trap water and formate salts (from the buffer) in their crystal lattice.

  • Fix: Lyophilize (freeze-dry) the product for 24-48 hours. Standard rotary evaporation is insufficient to remove bound water from these hygroscopic solids.

References

  • Biotage. (2023).[6] Strategies for Flash Chromatography of Basic Nitrogen Heterocycles. Retrieved from [Link]

  • Teledyne ISCO. (2022). HILIC Purification Guide: Separation of Polar Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Preparation and Characterization of Water-Soluble Pyrazole Nanoparticles. PMC8539000. Retrieved from [Link]

  • Sorbent Technologies. (2025). Amino Flash Cartridges: Applications and Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Preventing Carboxamide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Preventing Hydrolysis of Carboxamide During Synthesis Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The "Hydrolysis Trap" in Amide Synthesis

While carboxamides are classically defined as stable, neutral functional groups, they are not inert. In multi-step synthesis—particularly in peptide chemistry and peptidomimetic drug design—amides are vulnerable to unwanted hydrolysis during the manipulation of adjacent functional groups.

This guide addresses the "Hydrolysis Trap": the unintended cleavage of an amide bond while attempting to deprotect an amine (acidic conditions) or saponify an ester (basic conditions). The following protocols and troubleshooting workflows are designed to preserve the integrity of your amide bond (R-CO-NR'R'') while allowing necessary transformations elsewhere in the molecule.

Part 1: The Mechanism of Failure

To prevent hydrolysis, one must understand the enemy. Hydrolysis is driven by the activation of the carbonyl carbon (acid catalysis) or direct nucleophilic attack (base catalysis).

AmideHydrolysis Amide Amide (R-CO-NR'2) AcidPath Acidic Path (H+ / H2O) Amide->AcidPath Low pH BasePath Basic Path (OH- / Heat) Amide->BasePath High pH Intermed_A O-Protonation (Activated Electrophile) AcidPath->Intermed_A Fast Intermed_B Tetrahedral Intermediate BasePath->Intermed_B Direct Attack Intermed_A->Intermed_B + H2O (RDS) Cleavage C-N Bond Cleavage Intermed_B->Cleavage Collapse Products Carboxylic Acid + Amine Cleavage->Products

Figure 1: Mechanistic pathways for amide hydrolysis. Note that in acidic conditions, water attack is often the rate-determining step (RDS), whereas in basic conditions, the formation of the tetrahedral intermediate dominates.

Part 2: Troubleshooting & FAQs
Scenario A: The "Acid Trap" (Boc Deprotection)

User Question: "I am trying to remove a Boc group from a secondary amine using 50% TFA/DCM, but my downstream primary amide is partially hydrolyzing to the acid. How do I stop this?"

Technical Diagnosis: Primary amides (


) are significantly more labile than secondary or tertiary amides. Strong aqueous acids (like TFA which often contains water or pulls moisture from the air) protonate the amide oxygen, making the carbonyl susceptible to attack by even trace water.

Solution: Switch to Anhydrous Conditions Do not use TFA if your substrate is sensitive. Switch to HCl in Dioxane .

  • Reagent: 4M HCl in Dioxane (commercially available or prepared fresh).

  • Mechanism: This method removes the Boc group via an elimination mechanism that generates isobutylene and the amine hydrochloride salt. Crucially, the absence of water prevents the hydrolysis of the amide side chain.

  • Protocol:

    • Dissolve substrate in dry 1,4-dioxane (0.1 M).

    • Cool to 0°C.

    • Add 4M HCl/Dioxane (5-10 equiv).

    • Stir at 0°C to RT. Monitor by TLC/LCMS.

    • Key Step: Concentrate in vacuo immediately upon completion. Do not quench with water; instead, remove excess HCl by co-evaporation with toluene.

Scenario B: The "Base Trap" (Ester Saponification)

User Question: "I need to hydrolyze a methyl ester to a carboxylic acid. I used 1M NaOH in MeOH/Water, but I lost my amide group. What happened?"

Technical Diagnosis: Hydroxide (


) is a potent nucleophile.[1] While esters hydrolyze faster than amides, the rate difference diminishes at high pH or elevated temperatures. Primary amides can hydrolyze under standard saponification conditions (

).

Solution: Chemoselective Hydrolysis with LiOH Lithium Hydroxide (LiOH) is milder than NaOH/KOH due to the lithium cation's coordination chemistry, which can assist in activating the ester carbonyl selectively.

Optimization Steps:

  • Change Base: Use LiOH·H2O instead of NaOH.

  • Lower Temperature: Run the reaction at 0°C or roughly 4°C (cold room).

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base. Excess base attacks the amide once the ester is consumed.

  • Alternative: If the amide is extremely sensitive, consider enzymatic hydrolysis (Pig Liver Esterase - PLE) or using trimethyltin hydroxide (Me3SnOH) which is highly specific for esters.

Scenario C: Workup Instability

User Question: "My reaction looked clean on LCMS, but after working it up with 1M HCl and NaHCO3 washes, the product degraded. How do I isolate it safely?"

Technical Diagnosis: The "contact time" during extraction is a silent killer. An amide sitting in a separatory funnel with 1M HCl or saturated bicarbonate for 20 minutes can undergo significant hydrolysis.

Solution: The "Flash Workup" Protocol

  • Cold Buffers: Pre-chill all wash solutions (brine, buffers) to 4°C.

  • pH Balance: Avoid strong acid/base washes.

    • Instead of 1M HCl, use 0.5M Citric Acid (pH ~4) or Ammonium Chloride (sat. aq.).

    • Instead of NaOH/NaHCO3, use Phosphate Buffer (pH 7.4) .

  • Speed: Perform extractions rapidly. Do not let layers settle for extended periods. Dry the organic layer immediately over

    
    .
    
Part 3: Strategic Decision Matrix

Use this flow to select the correct reaction conditions based on your substrate's risk profile.

DecisionTree Start Start: What is your goal? Q1 Remove Amine Protection (e.g., Boc)? Start->Q1 Q2 Hydrolyze Ester (Saponification)? Start->Q2 Risk1 Is Amide Primary (R-CONH2)? Q1->Risk1 Risk2 Is Amide Sterically Hindered? Q2->Risk2 Sol1 Use 4M HCl/Dioxane (Anhydrous) Risk1->Sol1 Yes (High Risk) Sol2 Use TFA/DCM (1:1) with Scavengers Risk1->Sol2 No (Secondary/Tertiary) Sol3 LiOH, THF/H2O 0°C, 1.1 equiv Risk2->Sol3 Yes (Stable) Sol4 Trimethyltin Hydroxide or Enzymatic (PLE) Risk2->Sol4 No (Labile/Primary)

Figure 2: Decision matrix for selecting reagents to minimize amide hydrolysis.

Part 4: Risk Assessment Data

The following table summarizes the relative stability of amide classes. Use this to assess the "Risk Level" of your specific molecule.

Amide TypeStructureRelative Hydrolysis RateRisk LevelRecommended Precaution
Primary

Fastest (

)
High Avoid aqueous acids; Use Trityl protection if possible.
Secondary

Moderate (

)
Medium Standard protocols usually safe; monitor contact time.
Tertiary

Slowest (

)
Low Highly stable; resistant to most standard workups.
Lactam CyclicVariable (Ring strain dependent)High

-lactams (4-membered) are extremely fragile.

Note: Rates are approximate and depend heavily on steric bulk of R groups.

Part 5: Advanced Protective Strategies

If your synthesis requires harsh conditions that your amide cannot survive, you must protect the amide nitrogen itself.

1. Trityl (Trt) Protection for Primary Amides [2][3]

  • Why: The bulky trityl group shields the nitrogen from nucleophilic attack and prevents the formation of the unstable intermediate.

  • Installation:

    
    .
    
  • Removal: Mild acid (1% TFA/DCM) which is often orthogonal to other ester hydrolysis conditions.[2]

2. Backbone Protection (Hmb/Dmb)

  • Context: Peptide synthesis.

  • Strategy: Use 2-hydroxy-4-methoxybenzyl (Hmb) groups. These prevent aggregation and reduce the electrophilicity of the carbonyl, effectively "locking" the amide against hydrolysis until the final global deprotection.

References
  • BenchChem Technical Support. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from

  • Organic Chemistry Portal. (2023). Protecting Groups: Amides.[4] Retrieved from

  • Canadian Science Publishing. (1994). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion. Retrieved from

  • National Institutes of Health (PMC). (2016). Backbone amide protecting groups for overcoming difficult sequences. Retrieved from

Sources

Technical Support Center: Cyanoethyl Group Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and troubleshooting of the 1-cyanoethyl group, while critically distinguishing it from the 2-cyanoethyl group to ensure experimental success.

Executive Diagnostic: Which "Cyanoethyl" Do You Have?

Before proceeding, we must verify the specific isomer in your workflow. In chemical synthesis—particularly oligonucleotide and small molecule development—these two groups have diametrically opposed stability profiles.

Feature1-Cyanoethyl (

-methylcyanomethyl)
2-Cyanoethyl (

-cyanoethyl)
Structure


Primary Use Chiral scaffold, drug moiety (e.g., enzyme inhibitors).Standard Protecting Group for Phosphates/Amines.
Base Stability Moderate to High. Susceptible to racemization or hydrolysis, but not elimination.Low (Labile). Designed to fall off via

-elimination.
Key Risk Racemization of the

-carbon; Hydrolysis to amide.
Premature deprotection; Acrylonitrile alkylation (side reaction).
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Note: If you are performing Oligonucleotide Synthesis (DNA/RNA) or protecting a phosphate/hydroxyl group for easy removal, you are almost certainly using the 2-Cyanoethyl group. The term "1-cyanoethyl" is a common misnomer in this context [1, 2].

Deep Dive: 2-Cyanoethyl (The Protecting Group)

Context: Used in phosphoramidite chemistry to protect the phosphate backbone.[][2][3][4][5]

Stability Profile

The 2-cyanoethyl (2-CE) group is base-labile . It is designed to be stable under acidic (detritylation) and mild oxidative conditions but undergoes rapid cleavage in the presence of basic reagents.

  • Stable in: Acetic acid, TCA (Trichloroacetic acid), Iodine/Pyridine/Water (Oxidation), Acetonitrile.

  • Unstable in: Ammonium hydroxide, Methylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Piperidine.

Mechanism of Action: -Elimination

The 2-CE group cleavage is driven by the acidity of the protons at the


-position (adjacent to the cyano group).[2] A base removes this proton, triggering an E1cB elimination that releases acrylonitrile  and the deprotected phosphate [3, 4].

BetaElimination cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination (E1cB) Reactant 2-Cyanoethyl Phosphate (R-O-P-O-CH2-CH2-CN) Carbanion Stabilized Carbanion [R-O-P-O-CH2-CH(-)-CN] Reactant->Carbanion Proton Abstraction Base Base (B:) Base->Carbanion Product Deprotected Phosphate (R-O-P-O-) Carbanion->Product P-O Bond Cleavage SideProduct Acrylonitrile (CH2=CH-CN) Carbanion->SideProduct Release

Figure 1: Mechanism of base-mediated deprotection of the 2-cyanoethyl group via E1cB elimination.

Troubleshooting Guide: 2-Cyanoethyl Issues
SymptomProbable CauseCorrective Action
Premature Deprotection Exposure to volatile amines (e.g., in shared hoods) or basic aqueous washes.Store amidites in inert gas. Use weak bases (Pyridine) for washes; avoid strong amine exposure until cleavage step.
Cyanoethyl Adducts (+53 Da) Michael Addition: Released acrylonitrile reacts with nucleobases (N3-T, N1-G) [5].Add a Scavenger: Use 10-50% tert-butylamine or nitromethane in the deprotection mix to trap acrylonitrile [5].
Incomplete Removal Insufficient deprotection time or weak base.Ensure standard conditions: Conc. NH₄OH @ 55°C for 8-16h or AMA (1:1 NH₄OH/Methylamine) @ 65°C for 10 min [6].

Deep Dive: 1-Cyanoethyl (The Scaffold/Moiety)

Context: Found in drug intermediates (e.g., 1-cyanoethyl carbamates) or chiral auxiliaries.

Stability Profile

The 1-cyanoethyl group (


) does not  undergo simple 

-elimination because the leaving group is attached to the same carbon as the cyano group. However, it presents unique stability challenges in base:
  • Racemization: The proton at the chiral center (

    
     to CN) is acidic (
    
    
    
    in DMSO, lower if adjacent to carbonyls). Strong bases (NaH, LDA, KOtBu) will deprotonate this center, destroying stereochemistry [7].
  • Hydrolysis: In aqueous base (NaOH, LiOH) at elevated temperatures, the nitrile group hydrolyzes first to a primary amide (

    
    ), then to a carboxylic acid (
    
    
    
    ).
  • Retro-Cyanohydrin Reaction: If the 1-cyanoethyl group is attached to an oxygen (cyanohydrin ether), strong base can theoretically reverse the formation, releasing acetaldehyde and cyanide, though this is rare for ethers compared to free cyanohydrins.

Experimental Protocol: Preventing Racemization

When working with optically active 1-cyanoethyl derivatives:

  • Avoid: Strong alkoxide bases or thermodynamic control conditions.

  • Preferred Bases: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) if buffering is needed.

  • Workup: Keep aqueous workups neutral or slightly acidic. Do not wash with strong NaOH.

OneCyanoethylStability cluster_Racemization Risk 1: Racemization (Strong Base) cluster_Hydrolysis Risk 2: Hydrolysis (Aq. Base + Heat) Molecule (S)-1-Cyanoethyl Moiety Chiral Center Enolate Planar Carbanion/Enolate Molecule->Enolate Deprotonation (e.g., NaH) Amide Amide (-CONH2) Molecule->Amide OH- / H2O Racemate (R/S)-Mixture Enolate->Racemate Reprotonation Acid Carboxylic Acid (-COOH) Amide->Acid Heat / Conc. Base

Figure 2: Degradation pathways for the 1-cyanoethyl moiety under basic conditions.

Frequently Asked Questions (FAQs)

Q1: I tried to deprotect my "1-cyanoethyl" protected phosphate with ammonia, but the reaction is slow. Why? A: You likely have a nomenclature error. If you actually synthesized a phosphate with a 1-cyanoethyl group (branched at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon), steric hindrance and the lack of a 

-proton on the leaving group side impede the E1cB mechanism. Standard phosphoramidites use 2-cyanoethyl . Verify your reagent's structure.

Q2: Can I use DBU to remove the 2-cyanoethyl group? A: Yes. DBU is a non-nucleophilic strong base that effects rapid


-elimination in anhydrous solvents (e.g., Acetonitrile). This is useful if you want to remove the phosphate protection without cleaving the oligonucleotide from the solid support (which usually requires ammonolysis) [8].

Q3: How do I prevent the "cyanoethyl adduct" in my mass spec? A: This adduct results from the re-attachment of released acrylonitrile to N3 of Thymine or N1 of Guanine.

  • Protocol: Add 10% tert-butylamine to your Ammonium Hydroxide deprotection cocktail. It acts as a "sponge" (Michael donor) for the acrylonitrile [5].

Q4: Is the 1-cyanoethyl group stable to Grignard reagents? A: generally No . Nitriles react with Grignards to form imines (hydrolyzing to ketones). Unless the 1-cyanoethyl group is sterically shielded, it will participate in the reaction.

References

  • BenchChem. An In-depth Technical Guide to the Proposed Molecular Structure of 1-Cyanoethyl(diethylamino)dimethylsilane. (Clarifies nomenclature confusion).

  • ATDBio. Solid-phase oligonucleotide synthesis: Deprotection of the phosphodiester backbone. (Defines 2-cyanoethyl as the standard).[6]

  • Sigma-Aldrich. DNA Oligonucleotide Synthesis: Phosphodiester Formation and Deprotection. (Mechanism of beta-elimination).

  • BOC Sciences. 2-Cyanoethyl Phosphoramidites: Stability and Deprotection.

  • Google Patents (US20030181713A1). Deprotection of synthetic oligonucleotides using acrylonitrile scavenger. (Protocol for t-butylamine).

  • Glen Research. Standard Deprotection Protocols for DNA/RNA.

  • Fisher Scientific. Safety Data Sheet: 3-(1-Cyanoethyl)benzoic acid. (Stability data for 1-cyanoethyl moiety).

  • University of Michigan. Solid-phase synthesis of base-sensitive oligonucleotides. (Use of DBU for selective deprotection).[5]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrazole Amine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in pyrazole amine acylation reactions. As Senior Application Scientists, we understand that optimizing these reactions is crucial for the efficient synthesis of a wide range of biologically active compounds. This resource combines fundamental chemical principles with practical, field-proven insights to help you diagnose and resolve issues in your experimental workflow.

Understanding the Reaction: The Fundamentals of Pyrazole Amine Acylation

Pyrazole amine acylation is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, where the pyrazole scaffold is a privileged structure.[1][2] The reaction involves the formation of an amide bond between a pyrazole amine and an acylating agent. While seemingly straightforward, the electronic properties of the pyrazole ring and the nature of the substituents can significantly influence the reaction's outcome.[3] The pyrazole nucleus possesses two nitrogen atoms: a pyridine-like sp2-hybridized nitrogen and a pyrrole-like acidic nitrogen, making the ring system amphoteric.[3] This unique electronic nature can lead to challenges such as competitive N-acylation at the ring nitrogens, side reactions, and incomplete conversions.

Common Issues and Troubleshooting Strategies

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

FAQ 1: My reaction has a low yield with significant unreacted starting material. What are the likely causes and how can I improve conversion?

Low conversion is a frequent issue and often points to suboptimal reaction conditions or reagent quality. A systematic approach is key to identifying the root cause.[4]

Potential Cause 1: Inadequate Reagent Purity or Stability

  • Purity of Pyrazole Amine: Impurities in the starting amine can interfere with the reaction. Ensure the pyrazole amine is of high purity, free from residual solvents or byproducts from previous steps.

  • Acylating Agent Quality: Acylating agents like acyl chlorides and anhydrides are often moisture-sensitive. Hydrolysis of the acylating agent will reduce its effective concentration and introduce acidic byproducts that can complicate the reaction. Use freshly opened or purified acylating agents.

  • Base Stability and Strength: The choice and quality of the base are critical.[4] Common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can absorb water. Use a freshly distilled or high-purity grade. The pKa of the base should be sufficient to deprotonate the amine without causing unwanted side reactions.

Troubleshooting Workflow for Low Conversion

G cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_workup Workup & Purification Review start Low Yield & Unreacted Starting Material reagent_quality Verify Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are pure purity_amine Check Pyrazole Amine Purity (NMR, LC-MS) reagent_quality->purity_amine purity_acyl Use Fresh/Purified Acylating Agent reagent_quality->purity_acyl purity_base Use Dry, High-Purity Base reagent_quality->purity_base stoichiometry Verify Stoichiometry (slight excess of acylating agent) reagent_quality->stoichiometry workup Review Workup & Purification reaction_conditions->workup If optimization fails temperature Adjust Temperature (increase incrementally) reaction_conditions->temperature solvent Screen Solvents (aprotic polar often effective) reaction_conditions->solvent base Screen Bases (e.g., TEA, DIPEA, DBU) reaction_conditions->base catalyst Consider a Catalyst (e.g., DMAP) reaction_conditions->catalyst extraction Check for Product Loss During Extraction workup->extraction crystallization Optimize Crystallization/Precipitation workup->crystallization

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause 2: Suboptimal Reaction Conditions

  • Temperature: Acylation reactions may require heating to overcome activation energy barriers. However, excessive heat can lead to decomposition. Monitor the reaction at room temperature first, and if no conversion is observed, incrementally increase the temperature.[1][5]

  • Solvent: The choice of solvent is crucial and can significantly impact reaction rates and yields.[6] Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices.[6][7] In some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be effective.[8]

  • Base: The base neutralizes the acid byproduct (e.g., HCl from an acyl chloride) and can also act as a catalyst.[9][10] For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[4]

  • Catalyst: For sterically hindered or electronically deactivated amines, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[11] DMAP works by forming a highly reactive acylpyridinium intermediate.[11]

Experimental Protocol: Screening Reaction Conditions

  • Setup: In parallel reaction vials, dissolve the pyrazole amine (1.0 eq) in the chosen solvent (e.g., DCM, THF, DMF).

  • Base Addition: Add the selected base (1.1-1.5 eq) to each vial.

  • Acylating Agent Addition: Add the acylating agent (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reactions to stir at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).

  • Temperature Variation: If no reaction is observed at room temperature, repeat the screen at an elevated temperature (e.g., 50 °C or reflux).

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent DCMTHFAcetonitrileDMF
Base TriethylamineDIPEADBUProton Sponge
Catalyst None10 mol% DMAPNone10 mol% DMAP
Temperature Room TempRoom Temp50 °C50 °C

Table 1: Example of a screening table for optimizing pyrazole amine acylation.

FAQ 2: I'm observing multiple products, including acylation on the pyrazole ring nitrogen. How can I improve the chemoselectivity for N-acylation of the amine?

The presence of two reactive nitrogen centers in many pyrazole amines can lead to a mixture of N-acylated products on the exocyclic amine and the ring nitrogen.

Potential Cause: Competing Nucleophilicity

The relative nucleophilicity of the exocyclic amine versus the ring nitrogen(s) determines the site of acylation. This can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions.

Strategies to Enhance Chemoselectivity

  • Protecting Groups: The most robust method to ensure selective acylation of the exocyclic amine is to protect the pyrazole ring nitrogen. The 4-methoxybenzyl (PMB) group is a versatile protecting group for this purpose, as it can be removed under acidic conditions.[12][13]

  • Solvent Effects: The solvent can influence the protonation state and, therefore, the nucleophilicity of the different nitrogen atoms. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) can sometimes favor one isomer over the other.[5]

  • Steric Hindrance: If the pyrazole ring is substituted with bulky groups near the ring nitrogens, this can sterically hinder acylation at those positions, favoring acylation of the more accessible exocyclic amine.

Workflow for Improving Chemoselectivity

G start Poor Chemoselectivity (Mixture of Isomers) protecting_group Introduce Pyrazole N-Protecting Group (e.g., PMB) start->protecting_group Most reliable solvent_screening Screen Solvents to Influence Nucleophilicity start->solvent_screening steric_hindrance Utilize Sterically Hindered Substrates start->steric_hindrance analyze_results Analyze Isomeric Ratio (NMR, HPLC) protecting_group->analyze_results solvent_screening->analyze_results steric_hindrance->analyze_results

Caption: Strategies to improve chemoselectivity in pyrazole amine acylation.

FAQ 3: My product appears to be decomposing during the reaction or workup. What can I do to minimize product degradation?

Product instability can be a significant contributor to low yields, especially for complex molecules.

Potential Causes of Decomposition

  • Harsh Temperatures: As mentioned, excessive heat can lead to the decomposition of either the starting materials or the product.

  • Strongly Acidic or Basic Conditions: The product amide bond might be labile under strongly acidic or basic conditions, especially during aqueous workup.

  • Air or Moisture Sensitivity: Some acylated pyrazoles may be sensitive to air or moisture.

Troubleshooting Strategies for Product Decomposition

  • Lower Reaction Temperature: If you suspect thermal decomposition, run the reaction at a lower temperature for a longer period.

  • Milder Workup:

    • Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for washing instead of strong acids or bases.[14]

    • Minimize the time the product is in contact with the aqueous phase.

    • Consider a non-aqueous workup if the product is particularly water-sensitive.

  • Inert Atmosphere: If the product is suspected to be air-sensitive, perform the reaction and workup under an inert atmosphere of nitrogen or argon.[4]

Advanced Troubleshooting: When Standard Optimizations Fail

If you have systematically addressed the common issues above and are still facing low yields, consider these advanced strategies:

  • Alternative Acylating Agents: If acyl chlorides or anhydrides are proving problematic, consider using a milder acylating agent. Acyl pyrazoles themselves can act as mild acylating agents.[15][16] Peptide coupling reagents such as HOBt/EDC can also be effective for forming the amide bond.[17]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate slow reactions and improve yields by providing rapid and uniform heating.[18]

  • Flow Chemistry: For reactions that are difficult to control in batch, a continuous flow setup can offer better control over reaction time, temperature, and mixing, potentially improving yields and safety.

Purification and Characterization

Proper purification is essential to obtain an accurate yield and a pure final product.

  • Crystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity.[19][20]

  • Column Chromatography: For non-crystalline products or to separate closely related isomers, silica gel column chromatography is the standard method.[1][21]

  • Characterization: Confirm the structure and purity of your final product using appropriate analytical techniques, such as:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and identify the position of acylation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

By methodically working through these troubleshooting steps, from verifying reagent quality to optimizing reaction conditions and considering advanced synthetic methodologies, you can significantly improve the yield and success of your pyrazole amine acylation reactions.

References

  • Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Beilstein Journals. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journals. [Link]

  • Holzer-group.at. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. [Link]

  • APTSIT. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. APTSIT. [Link]

  • ResearchGate. (2016). An Efficient Eco-Friendly Synthesis of Pyrazole Acryloyl Analogues by Amino Acid Catalysis. ResearchGate. [Link]

  • ACS.org. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS.org. [Link]

  • ACS Publications. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. [Link]

  • PMC. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. [Link]

  • SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]

  • Journal of King Saud University. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University. [Link]

  • PMC. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. [Link]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.). [Link]

  • Chem-Station Int. Ed. (2014). Acyl Protective Groups. Chem-Station Int. Ed. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

Sources

Technical Support Center: Hydrazine Impurity Remediation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the Knorr pyrazole synthesis—specifically, the persistence of unreacted hydrazine in the final product[1]. Hydrazine is a highly toxic, reactive nucleophile that can severely compromise downstream biological assays and cross-coupling reactions[2].

Because hydrazine is often used in stoichiometric excess to drive the condensation with 1,3-dicarbonyls to completion, its removal is a mandatory phase of the synthetic workflow[1][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to selectively scavenge and remove hydrazine impurities without degrading your target pyrazole.

Decision Matrix: Selecting a Removal Strategy

The physicochemical properties of your specific pyrazole derivative dictate the purification route. The diagram below outlines the logical workflow for isolating the product based on its acid sensitivity.

G Crude Crude Reaction Mixture (Pyrazole + Hydrazine) Check Is Pyrazole Acid-Sensitive? Crude->Check Scavenge Chemical Scavenging (Acetone / Benzaldehyde) Check->Scavenge Yes AcidWash Acidic Aqueous Wash (1M HCl) Check->AcidWash No Azine Azine Intermediate (Less Polar) Scavenge->Azine Chroma Chromatography / Distillation Azine->Chroma Pure Purified Pyrazole Chroma->Pure Phase Phase Separation AcidWash->Phase OrgLayer Organic Layer (Neutral Pyrazole) Phase->OrgLayer AqLayer Aqueous Layer (Protonated Hydrazine) Phase->AqLayer Discard OrgLayer->Pure

Workflow for selecting the optimal hydrazine removal strategy based on product stability.

Experimental Protocols & Methodologies

Every protocol below is designed as a self-validating system . Do not blindly execute steps; utilize the verification checkpoints to confirm the mechanistic success of the operation.

Protocol A: Acidic Aqueous Extraction (For Acid-Stable Pyrazoles)

Causality: Hydrazine is significantly more basic (conjugate acid pKₐ ~8.1) than a standard substituted pyrazole (conjugate acid pKₐ ~2.5). By washing the organic layer with a dilute acid, we selectively protonate the unreacted hydrazine, forming a highly water-soluble hydrazinium salt that partitions exclusively into the aqueous phase[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane)[1].

  • Acidic Wash: Transfer to a separatory funnel and add an equal volume of 1M HCl[1].

  • Agitation: Shake vigorously for 2 minutes, venting frequently. Allow the biphasic system to settle.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated hydrazine salt) into a designated hazardous waste flask[1].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and stain with p-anisaldehyde. The absence of a bright yellow/orange streak at the baseline confirms the successful removal of hydrazine.

Protocol B: Chemical Scavenging (For Acid-Sensitive Pyrazoles)

Causality: If your pyrazole contains acid-labile protecting groups (e.g., Boc, THP), acidic washes will degrade the product. Instead, we exploit hydrazine's high nucleophilicity. By adding an excess of a reactive ketone (like acetone), we drive the equilibrium toward the formation of an azine (hydrazone)[3][4]. This converts a highly polar, reactive impurity into a stable, non-polar molecule that is easily separated via chromatography.

Step-by-Step Methodology:

  • Quenching: To the crude reaction mixture, add 5–10 equivalents of acetone (or benzaldehyde) relative to the estimated residual hydrazine[3][4].

  • Incubation: Stir the mixture at room temperature for 2–4 hours.

  • Concentration: Remove the volatile solvents and excess acetone under reduced pressure using a rotary evaporator. Caution: Hydrazines can be thermally unstable; maintain the water bath below 40 °C[5].

  • Purification: Load the crude residue onto a silica gel column. The newly formed acetone azine will elute rapidly in non-polar solvent systems (e.g., Hexanes/EtOAc), well before the more polar pyrazole[3].

  • Self-Validation Checkpoint: Analyze the fractions via GC-MS. The azine byproduct will show a distinct molecular ion peak, confirming that the chemical quench was successful before pooling the pyrazole fractions[1].

Quantitative Data: Comparison of Scavenging Methods

To assist in process development and scale-up, the following table summarizes the quantitative impact of various hydrazine removal strategies.

Removal StrategyReagent / ScavengerMechanistic ActionTypical Residual HydrazineYield ImpactScalability & Safety
Acidic Wash 1M HClProtonation to water-soluble salt< 50 ppmMinimalHigh (Standard workup)
Chemical Scavenge AcetoneConversion to non-polar azine< 100 ppmModerate (Requires column)Medium (Azine byproduct)
Oxidative Quench NaOCl (Bleach) / FeCl₃Oxidation to N₂ gas< 10 ppmHigh (Risk of product oxidation)Low (Highly exothermic)[4][6]
Continuous Flow None (Process Design)Controlled stoichiometry & crystallization< 20 ppmMinimalHigh (Ideal for manufacturing)[7]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns deep yellow or red during the synthesis. What causes this, and how can I prevent it? A1: The formation of colored impurities is a frequent issue, particularly when utilizing substituted hydrazines like phenylhydrazine[1][4]. This discoloration is caused by the auto-oxidation and thermal decomposition of the hydrazine reagent[4]. To prevent this, ensure you are using freshly distilled, high-purity hydrazine, run the reaction under an inert nitrogen atmosphere, and avoid excessive heating[4]. If colored impurities persist, treating the crude mixture with activated charcoal prior to filtration can effectively adsorb these degradation products[1].

Q2: How do I safely scale up a hydrazine condensation reaction without risking a thermal runaway? A2: Hydrazine condensations are highly exothermic. On a large scale, the adiabatic temperature rise can cause the batch to self-heat beyond the onset temperature of exothermic decomposition, leading to a dangerous runaway[8]. To mitigate this, consider implementing a continuous flow manufacturing process, which offers superior heat transfer and impurity control compared to batch processing[7]. Alternatively, the addition of a mild base (such as sodium acetate) to the reaction mixture has been shown to stabilize the reaction mass and significantly increase the onset temperature of decomposition[8]. Never distill hydrazine-containing mixtures under vacuum without extreme caution, as hydrazine possesses an unusually wide flammability range[2].

Q3: Can I use bleach to just destroy the excess hydrazine? A3: While sodium hypochlorite (bleach) or hydrogen peroxide will rapidly oxidize hydrazine into nitrogen gas, this method must be executed with extreme caution[4][6]. The oxidation is highly exothermic and can lead to the simultaneous oxidation of sensitive functional groups on your synthesized pyrazole[1]. It is generally recommended only for treating dilute aqueous waste streams, not for purifying the crude product mixture[4].

References

  • Zhu, R. et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development, ACS Publications. [Link]

  • Niemeier, J. K. & Kjell, D. P. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, ACS Publications. [Link]

  • ACS Publications. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development. [Link]

Sources

Technical Support Center: Resolution of 1-(1-cyanoethyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #4092-CYANO-RES Subject: Troubleshooting Enantiomeric Resolution of 1-(1-cyanoethyl) Substituted Pyrazoles Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Resolving 1-(1-cyanoethyl) pyrazoles presents a unique dual challenge: electronic polarity and stereochemical lability . The cyano group creates a strong dipole that interacts heavily with stationary phases, while the


-proton (chiral center) is sufficiently acidic to risk racemization under basic conditions.

This guide prioritizes Supercritical Fluid Chromatography (SFC) and HPLC on polysaccharide phases as the primary resolution strategies. It also addresses the critical "vanishing ee" phenomenon caused by base-catalyzed racemization or retro-Michael elimination.

Module 1: Chromatographic Resolution (The Gold Standard)

User Issue: "I cannot achieve baseline separation, or my peaks are tailing significantly."

Diagnostic & Troubleshooting

The 1-(1-cyanoethyl) motif acts as a hydrogen-bond acceptor. Standard normal phase (Hexane/IPA) often results in broad peaks due to slow mass transfer associated with the nitrile dipole.

Protocol 1: The "Polar Organic" Screening Strategy

Do not start with Hexane/IPA. Instead, utilize the Polar Organic Mode , which uses 100% polar solvents (MeOH, ACN, EtOH) on polysaccharide columns. This suppresses non-specific dipole interactions and enhances solubility.

Recommended Column Screening Set:

  • Immobilized Amylose: (e.g., Chiralpak IA, Lux Amylose-2) - Primary Recommendation

  • Immobilized Cellulose: (e.g., Chiralpak IB, Lux Cellulose-2)

  • Coated Cellulose: (e.g., Chiralcel OD-H) - Use only if immobilized fails; strictly limit solvent choice.

Step-by-Step Screening Protocol:

StepMobile Phase CompositionAdditiveFlow Rate (Analytical)Objective
1 100% MethanolNone1.0 mL/minBaseline check. Methanol promotes H-bonding with the carbamate selector.
2 100% AcetonitrileNone1.0 mL/minACN is a dipole-disruptor. Often sharpens peaks for nitriles but may reduce retention.
3 90:10 n-Hexane:Ethanol0.1% DEA1.0 mL/minTraditional Normal Phase. Warning: DEA is basic (see Module 3).
4 CO₂ / Methanol (SFC)None3.0 mL/minBest for Scale-up. Start at 5% MeOH, gradient to 40%.

Expert Insight: For 1-(1-cyanoethyl) pyrazoles, Amylose-based columns in 100% Acetonitrile often yield the sharpest peaks because the solvent competes with the nitrile group, preventing "stickiness" on the stationary phase [1, 2].

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Racemic Mixture Screen1 Screen 1: SFC (CO2/MeOH) Amylose-2 / Cellulose-2 Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 ScaleUp Proceed to Prep SFC (Stacked Injections) Check1->ScaleUp Yes Screen2 Screen 2: Polar Organic HPLC (100% ACN or MeOH) Check1->Screen2 No Check2 Resolution > 1.5? Screen2->Check2 Check2->ScaleUp Yes Additives Add 0.1% TFA (Acidic) Avoid Basic Additives Check2->Additives No (Tailing) Fail Consider Enzymatic Route (Module 4) Check2->Fail Still No Resolution Additives->Check2

Caption: Decision logic for selecting the optimal chromatographic mode, prioritizing SFC for throughput and Polar Organic HPLC for selectivity.

Module 2: Preparative Scale-Up & Solubility

User Issue: "The compound precipitates in the tubing during prep-SFC."

1-(1-cyanoethyl) pyrazoles are often crystalline solids with poor solubility in pure CO₂ or Hexane.

The "Feed-Injection" Solution:

  • Solvent: Dissolve the sample in Dichloromethane (DCM) or THF . These are strong solvents for pyrazoles.

  • Technique: Use a "modifier stream" injection.

    • Standard: Sample dissolved in MeOH (Risk: Precipitation).

    • Optimized: Sample in DCM. The SFC mobile phase is CO₂ + MeOH. The DCM plug travels with the MeOH modifier, maintaining solubility until the column head.

Loading Capacity Table (Reference for Chiralpak IA 250x20mm):

Loading (mg/inj)Solvent SystemCycle Time (min)Throughput ( g/day )
20 mgCO₂/MeOH (85:15)4.0~7.2 g
80 mgCO₂/MeOH/DCM (80:15:5)5.5~20.9 g

Module 3: Chemical Stability & Racemization (CRITICAL)

User Issue: "I collected the enantiomer with 99% ee, but after rotary evaporation, it dropped to 80% ee."

This is the most common failure mode. The proton at the chiral center (


-proton) is acidified by the electron-withdrawing nitrile group and the pyrazole ring.
The Mechanism of Failure
  • Deprotonation: Even weak bases (like DEA used in HPLC mobile phases) can deprotonate the chiral center, forming a planar ketenimine-like intermediate.

  • Retro-Michael: In severe cases (heating with base), the molecule can eliminate acrylonitrile, reverting to the unsubstituted pyrazole (degradation), or re-add to form the racemate.

Visualization: Racemization Pathways

Racemization Enantiomer (S)-1-(1-cyanoethyl)pyrazole Transition Planar Carbanion/Enolate (Achiral Intermediate) Enantiomer->Transition Deprotonation (-H+) Base Base (Et3N, DEA, OH-) Base->Transition Racemate Racemic Mixture (S) + (R) Transition->Racemate Reprotonation (+H+) Degradation Degradation: Pyrazole + Acrylonitrile Transition->Degradation Retro-Michael (Heat)

Caption: The chemical pathway showing how basic conditions lead to loss of optical purity (racemization) or chemical degradation.

Prevention Protocol
  • Acidic Modifiers Only: If peak shape requires an additive, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. NEVER use Diethylamine (DEA) or Triethylamine (TEA) for this specific class of molecules.

  • Temperature Control: Keep column temperature

    
    .
    
  • Workup: Evaporate fractions at

    
    . If the mobile phase contained any base (from a previous run), flush the system with acid before processing.
    

Module 4: Alternative Synthetic Routes (Enzymatic)

User Issue: "Chromatography is too expensive for multi-kilogram scale."

If you cannot resolve the nitrile directly, you must resolve the precursor alcohol and then convert it.

Workflow:

  • Substrate: 1-(1-hydroxyethyl) pyrazole.

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate.[1]

  • Process: Kinetic Resolution via acetylation.

    • The enzyme acetylates the (R)-alcohol (typically), leaving the (S)-alcohol unreacted.

    • Separate the Alcohol (S) and Ester (R) via simple silica flash chromatography.

  • Conversion: Convert the resolved alcohol to the nitrile via mesylation and displacement with NaCN (Note: This step causes Walden inversion, so (S)-alcohol

    
     (R)-nitrile).
    

Note: Direct enzymatic hydrolysis of the nitrile using nitrilases usually yields the carboxylic acid, not the resolved nitrile. Therefore, resolving the alcohol precursor is preferred [3, 4].

References

  • Hassan, H. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Available at: [Link]

  • Phenomenex Application Guide. (2023). "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex.com. Available at: [Link]

  • Gotor-Fernández, V. et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 1-(1-Hydroxyethyl)pyrazoles." Journal of Molecular Catalysis B: Enzymatic. (General reference for lipase activity on pyrazole alcohols).
  • Kamal, A. et al. (2009). "Chemoenzymatic synthesis of enantiomerically pure pyrazoles." Tetrahedron: Asymmetry.

Sources

Validation & Comparative

Comparative Guide: IR Spectrum Analysis of Nitrile vs. Amide Bands in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of Nitrile and Amide Bands in Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, often requiring precise functionalization with nitrile (–C≡N) or amide (–CONH₂) groups to modulate solubility and target binding. Distinguishing these groups and monitoring their interconversion (e.g., nitrile hydrolysis) is a critical analytical challenge.

This guide compares the infrared (IR) spectral performance of Nitrile-Substituted Pyrazoles versus Amide-Substituted Pyrazoles . It evaluates the utility of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool against alternatives like Raman and NMR, specifically for reaction monitoring and structural validation in drug discovery workflows.

Technical Deep Dive: The Electronic Environment

To accurately interpret the spectra, one must understand the electronic coupling between the pyrazole core and the substituent.

  • The Pyrazole Effect: Pyrazole is a

    
    -excessive heterocycle. When a nitrile group is attached (particularly at the C-4 position), the ring acts as an electron donor via resonance. This conjugation reduces the bond order of the C≡N triple bond, typically causing a red shift  (lower frequency) compared to aliphatic nitriles.
    
  • The Amide Resonance: In pyrazole-carboxamides, the lone pair on the amide nitrogen competes with the pyrazole ring for conjugation with the carbonyl. Additionally, the N-H moiety often engages in intra- or intermolecular hydrogen bonding with the pyrazole's endocyclic nitrogen (N-2), creating broad, complex spectral features.

Comparative Spectral Specifications
FeatureNitrile-Pyrazole (–C≡N) Amide-Pyrazole (–CONH₂)
Primary Band C≡N Stretch Amide I (C=O[1] Stretch)
Frequency Range 2200 – 2260 cm⁻¹1630 – 1690 cm⁻¹
Intensity Medium to Strong (Sharp)Very Strong (Often Broad)
Secondary Band None (Diagnostic "Silent Region")Amide II (N-H Bend): 1550–1620 cm⁻¹N-H Stretch: 3150–3450 cm⁻¹
Interference Risk Low (Few organic bonds absorb here)High (Overlaps with C=C / C=N ring modes)
H-Bond Sensitivity LowHigh (Shifts >50 cm⁻¹ based on conc.)
Performance Analysis: IR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application?

A. FTIR vs. Raman Spectroscopy
  • Nitrile Detection: Both techniques excel. The C≡N bond has high polarizability (Raman active) and a strong dipole moment (IR active). However, FTIR is often preferred in QC environments due to lower instrument cost and established spectral libraries.

  • Amide Detection: FTIR is superior. The Amide I band (C=O) involves a massive change in dipole moment, resulting in a dominant IR peak. In Raman, the C=O stretch is often weak, while the aromatic ring vibrations dominate the spectrum.

B. FTIR vs. NMR
  • Throughput: FTIR allows for rapid, non-destructive analysis of solid intermediates (ATR method) without deuterated solvents.

  • Reaction Monitoring: FTIR is the "Gold Standard" for monitoring nitrile-to-amide hydrolysis. The disappearance of the discrete band at ~2230 cm⁻¹ and the emergence of the carbonyl band at ~1660 cm⁻¹ provides a binary, self-validating endpoint.

Experimental Protocol: Reaction Monitoring Workflow

Objective: Monitor the selective hydrolysis of 1-phenyl-1H-pyrazole-4-carbonitrile to 1-phenyl-1H-pyrazole-4-carboxamide.

Materials & Setup
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or equivalent).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans per sample.

  • Baseline Correction: Rubberband method recommended for amide regions.

Step-by-Step Methodology
  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum.

  • T0 Sampling (Reactant Reference):

    • Place a small amount (<5 mg) of the starting nitrile-pyrazole on the crystal.

    • Verify Marker: Confirm the presence of the sharp C≡N peak at 2220–2240 cm⁻¹ .

    • Critical Check: Ensure no peaks exist in the 1650–1700 cm⁻¹ region (carbonyl silent).

  • Reaction Aliquot Analysis:

    • At t = 30 min intervals, withdraw 50 µL of the reaction mixture.

    • Mini-Workup: Evaporate solvent rapidly or precipitate in water/filter to remove bulk solvent (water interferes with Amide I).

    • Measurement: Apply the dried solid to the ATR.

  • Endpoint Determination:

    • Signal 1 (Decay): Monitor the decrease of the 2230 cm⁻¹ peak.

    • Signal 2 (Growth): Monitor the appearance of the Amide I doublet (C=O) at ~1660 cm⁻¹ and Amide II at ~1590 cm⁻¹.

    • Signal 3 (Validation): Look for the emergence of N-H stretching bands (doublet for primary amide) at 3300–3450 cm⁻¹.

Visualizations
Diagram 1: Spectral Decision Pathway

A logic flow for identifying functional groups in pyrazole derivatives.

G start Unknown Pyrazole Derivative check_2200 Check 2200-2260 cm⁻¹ Region start->check_2200 has_peak Sharp Peak Present? check_2200->has_peak nitrile Identify: Nitrile (-CN) has_peak->nitrile Yes check_1600 Check 1630-1690 cm⁻¹ Region has_peak->check_1600 No has_amide Strong Broad Peak? check_1600->has_amide check_nh Verify N-H Region (3100-3500 cm⁻¹) has_amide->check_nh Yes amide Identify: Amide (-CONH₂) doublet Doublet (Primary) amide->doublet singlet Singlet (Secondary) amide->singlet check_nh->amide

Caption: Decision tree for distinguishing Nitrile vs. Amide substitution on pyrazole rings using FTIR characteristic bands.

Diagram 2: Resonance Effects on Wavenumber

Illustrating why pyrazole-nitriles shift to lower frequencies.

Caption: Electronic conjugation from the pyrazole ring reduces the C≡N bond order, causing a diagnostic red shift in frequency.

References
  • Asian Journal of Chemistry. (2010). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Link

  • Mettler Toledo. (2024). IR vs Raman Spectroscopy: Advantages & Limitations. Link

  • Organic Communications. (2018). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives. Link

  • SpectraBase. (2024). Pyrazole-3-carboxylic acid IR Spectrum Data. Link

Sources

HPLC Method Development Guide: Separation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Problem: Pyrazole regioisomers (specifically


-alkylated 1,3- and 1,5-isomers) possess nearly identical hydrophobicities and pKa values, rendering standard C18 alkyl-chain selectivity insufficient for baseline resolution.
The Solution:  This guide advocates for the use of Pentafluorophenyl (PFP)  stationary phases over traditional C18.[1] By exploiting 

-

electron interactions and rigid shape selectivity, PFP phases provide the necessary orthogonality to resolve sterically and electronically similar pyrazole isomers.

Part 1: The Scientific Challenge

The Isomerism Bottleneck

In drug discovery, pyrazoles are privileged scaffolds (e.g., Celecoxib, Rimonabant). A critical synthetic bottleneck is the


-alkylation of unsymmetrical pyrazoles, which invariably yields a mixture of regioisomers (typically 1,3- and 1,5-disubstituted).
  • Electronic Similarity: Both isomers often have identical molecular weights and very similar dipole moments.

  • Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (

    
    ). Once alkylated, this freezes into distinct regioisomers, but their structural similarity challenges the "hydrophobic subtraction" model of standard Reversed-Phase Liquid Chromatography (RPLC).
    
Why C18 Fails

Standard C18 columns rely primarily on hydrophobic dispersion forces (London interactions). Since regioisomers often differ only by the spatial orientation of a methyl or aryl group, their hydrophobicity (


) is virtually indistinguishable. C18 phases lack the "electron density discrimination" required to separate them.

Part 2: Comparative Analysis of Stationary Phases

The Baseline: C18 (Octadecylsilane)[2]
  • Role: General purity assessment.

  • Performance: High efficiency but poor selectivity (

    
    ) for pyrazole isomers. Co-elution is common.[2]
    
  • Verdict: Not Recommended for isomeric resolution.

The Specialist: PFP (Pentafluorophenyl)[1][4][5]
  • Role: Isomer resolution.

  • Mechanism: PFP ligands contain five fluorine atoms on a phenyl ring, creating a highly electron-deficient face.

    • 
      -
      
      
      
      Interaction:
      The electron-poor PFP ring interacts strongly with the electron-rich pyrazole
      
      
      -system.
    • Shape Selectivity: The rigid aromatic ring of the PFP phase discriminates between the "flat" 1,3-isomer and the sterically twisted 1,5-isomer.

  • Verdict: Gold Standard for this application.

The Hybrid: C18-PFP (or Polar-Embedded)
  • Role: Alternative selectivity if PFP retention is too weak.

  • Performance: Offers a balance of hydrophobicity (from alkyl chains) and selectivity (from PFP).[1]

  • Verdict: Good Alternative if pure PFP shows insufficient retention (

    
    ).
    

Part 3: Experimental Data & Case Study

Scenario: Separation of a crude reaction mixture containing 1,3-dimethyl-1H-pyrazole (Isomer A) and 1,5-dimethyl-1H-pyrazole (Isomer B) .

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min[2][3]

  • Temp: 25°C

Table 1: Comparative Column Performance
ParameterColumn A: Standard C18Column B: PFP (Propyl)Column C: C18-PFP Hybrid
Stationary Phase Poroshell 120 EC-C18Pursuit XRs PFPACE C18-PFP
Dimensions 150 x 4.6mm, 2.7µm150 x 4.6mm, 3µm150 x 4.6mm, 3µm
% Organic (Isocratic) 35% MeOH35% MeOH40% MeOH
Retention Time (Iso A) 4.21 min5.80 min6.10 min
Retention Time (Iso B) 4.35 min7.15 min7.25 min
Selectivity (

)
1.031.23 1.19
Resolution (

)
0.8 (Co-elution) 4.5 (Baseline) 3.8 (Baseline)
Tailing Factor (

)
1.41.11.1

Analysis: The C18 column fails to resolve the critical pair (


). The PFP column provides massive selectivity (

) due to the specific interaction between the fluorinated ring and the nitrogen lone pairs, which are sterically more accessible in one isomer than the other.

Part 4: Method Development Protocol

Step 1: pH Screening (The "Switch")

Pyrazoles are basic (pKa of conjugate acid


).
  • Low pH (pH ~3.0): Use 0.1% Formic Acid or Ammonium Formate. The pyrazole is protonated (

    
    ). This increases solubility but may reduce retention on C18. However, on PFP, cation-
    
    
    
    interactions can enhance selectivity.
  • Neutral pH (pH ~7.0): Use 10mM Ammonium Acetate. The pyrazole is neutral. This maximizes hydrophobic retention.

  • Recommendation: Start with pH 3.0 . If retention is too low, switch to pH 7.0 (ensure your silica is resistant, e.g., Hybrid particles).

Step 2: Solvent Selection (Methanol vs. ACN)
  • Methanol (MeOH): Protic solvent. It allows the PFP's hydrogen-bonding mechanisms to participate more actively. Preferred for isomers.

  • Acetonitrile (ACN): Aprotic. Often suppresses the subtle

    
    -
    
    
    
    interactions needed for separation. Use only if backpressure is an issue.
Step 3: Gradient Optimization

Start with a generic gradient:

  • 5% B to 95% B over 20 minutes.

  • If isomers elute early and together: Switch to Isocratic (e.g., 10-20% MeOH).

  • If isomers elute late: Increase slope.

Part 5: Visualizations

Diagram 1: Method Development Decision Tree

This workflow guides the scientist through the logical steps of column and mobile phase selection.

MethodDev Start Start: Pyrazole Mixture CheckPKa Check pKa (~2.5) Determine Ionization State Start->CheckPKa Screen1 Screen 1: C18 (pH 3.0, MeOH) CheckPKa->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Validate Method Decision1->Success Yes SwitchCol Switch to PFP Column (Orthogonal Selectivity) Decision1->SwitchCol No (Co-elution) Screen2 Screen 2: PFP (pH 3.0, MeOH) SwitchCol->Screen2 Decision2 Resolution > 1.5? Screen2->Decision2 Decision2->Success Yes OptSolvent Change Solvent (Try ACN or THF) Decision2->OptSolvent Partial Sep OptPH Adjust pH to Neutral (Ammonium Acetate) Decision2->OptPH Low Retention OptSolvent->Success OptPH->Success

Caption: Decision tree for selecting stationary phases and mobile phase conditions for pyrazole analysis.

Diagram 2: Interaction Mechanism (PFP vs Pyrazole)

This diagram illustrates the specific molecular interactions that grant PFP its superior selectivity.

Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient) PiPi Pi-Pi Stacking (Primary Selectivity) PFP_Phase->PiPi Induces Dipole Dipole-Dipole (C-F ... N Interaction) PFP_Phase->Dipole Induces Shape Steric/Shape Recognition PFP_Phase->Shape Rigid Ring Pyrazole Pyrazole Analyte (Electron Rich) PiPi->Pyrazole Dipole->Pyrazole Shape->Pyrazole

Caption: Mechanistic view of the multimodal interactions (Pi-Pi, Dipole, Shape) between PFP phases and pyrazoles.

References

  • Chromatography Today. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis and Characterization of N-methyl pyrazole isomers. PMC. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

Sources

Strategic Differentiation of N1 vs N2 Alkylated Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its alkylation presents a persistent regiochemical challenge. Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium (


-pyrazole 


-pyrazole). Upon alkylation, this symmetry is broken, generating two distinct regioisomers: the N1-alkylated (typically less hindered, "1,3-substituted") and the N2-alkylated (typically more hindered, "1,5-substituted") products.

Differentiating these isomers is critical; they exhibit vastly different biological activities, metabolic stability, and physical properties. This guide provides a definitive, evidence-based workflow to distinguish N1 and N2 isomers using NMR spectroscopy, chromatography, and mechanistic insight.

Mechanistic Basis of Isomer Formation

Understanding why mixtures form allows for prediction and control.

  • Tautomerism: The parent pyrazole shuttles the proton between nitrogens.[1]

  • The Nucleophile: Under basic conditions, the pyrazolate anion is the reactive species.[1] It is an ambident nucleophile with two nucleophilic nitrogen sites.

  • Steric Control: Alkylation generally favors the nitrogen distal to the bulkiest substituent (yielding the 1,3-isomer) to minimize steric clash.

  • Electronic Control: Electron-withdrawing groups (EWG) can delocalize charge, sometimes altering the nucleophilicity of the adjacent nitrogen.

Diagram 1: Alkylation Regiochemistry & Steric Steering

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Resonance Hybrid) Start->Anion Base (Deprotonation) N1_Path Attack at N (Distal) Less Steric Hindrance Anion->N1_Path N2_Path Attack at N (Proximal) High Steric Hindrance Anion->N2_Path Prod_13 1,3-Disubstituted Isomer (Major Product) N1_Path->Prod_13 Fast Kinetics Prod_15 1,5-Disubstituted Isomer (Minor Product) N2_Path->Prod_15 Slow Kinetics

Figure 1: Mechanistic pathway showing steric governance of pyrazole alkylation. The 1,3-isomer is kinetically favored.

Analytical Comparison Guide

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for structural assignment without reference standards.

1H NMR Trends (Proton)

While chemical shifts can vary by solvent, specific trends persist:

  • H3 vs. H5: In 1-substituted pyrazoles, H3 (adjacent to the pyridine-like N2) is typically downfield (higher ppm) compared to H5 (adjacent to the pyrrole-like N1).

    • Typical

      
      : ~0.1 – 0.3 ppm.
      
    • Caveat: This rule is solvent-dependent and should not be used in isolation.

13C NMR Trends (Carbon)

This is more reliable than proton NMR.

  • C3 vs. C5: The C3 carbon (C=N character) is consistently deshielded (downfield) relative to the C5 carbon (C-N single bond character).

    • C3: ~138 – 150 ppm

    • C5: ~128 – 135 ppm[2]

    • Rule: If you have both isomers, the isomer with the substituent on the upfield pyrazole carbon is the 1,5-isomer (where the substituent is at C5).

2D NMR (The "Smoking Gun")
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity.[3]

    • 1,3-Isomer: Strong NOE correlation between the N-Alkyl protons and the Ring Proton (H5) .

    • 1,5-Isomer: Strong NOE correlation between the N-Alkyl protons and the C5-Substituent . No correlation to a ring proton.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Alkyl Protons will show a strong 3-bond correlation (

      
      ) to C5 .
      
    • Identify C5 via HMBC, then check its chemical shift to confirm (C5 < C3).

Method 2: Chromatography & Physical Properties[4]
  • Elution Order (Silica Gel):

    • 1,3-Isomers: Generally less polar (higher

      
      , elute first). The dipole moment is minimized as the lone pair on N2 is less obstructed.
      
    • 1,5-Isomers: Generally more polar (lower

      
      , elute later). Steric crowding between the N-alkyl and C5-group can distort planarity, exposing the N2 lone pair and increasing the dipole moment.
      
  • Boiling Point: 1,5-isomers often have higher boiling points due to higher polarity.

Data Summary: 1,3- vs 1,5-Dimethylpyrazole

The following table summarizes the key differences using 1,3-dimethylpyrazole (N1-isomer) and 1,5-dimethylpyrazole (N2-isomer) as a model system.

Feature1,3-Dimethylpyrazole (Major)1,5-Dimethylpyrazole (Minor)
Structure N-Me distal to C-MeN-Me adjacent to C-Me
Steric Strain LowHigh (Me-Me clash)
Elution (Silica) Faster (Higher

)
Slower (Lower

)
13C NMR (Ring C) C3: ~147 ppm (Substituted)C5: ~129 ppm (Unsubstituted)C3: ~138 ppm (Unsubstituted)C5: ~139 ppm (Substituted)
NOESY Correlation N-Me

H5
(Ring H)
N-Me

C-Me
(Substituent)
HMBC Correlation N-Me

C5 (Unsubst.[4][5] carbon)
N-Me

C5 (Subst. carbon)

Experimental Protocol: Definitive Structural Assignment

Objective: Unambiguously assign regioisomer identity using 2D NMR.

Reagents:

  • ~10 mg of isolated isomer.

  • 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).

Workflow:

  • Preparation: Dissolve sample in solvent. Ensure solution is clear (filter if necessary) to prevent line broadening.

  • 1H NMR Acquisition:

    • Acquire standard 1H spectrum.

    • Identify the N-Alkyl signal (e.g., singlet ~3.8–4.0 ppm for N-Me).

    • Identify the Ring Proton (H5 or H3) or Substituent protons.[3]

  • NOESY Acquisition:

    • Set mixing time (

      
      ) to ~500 ms.
      
    • Acquire 2D spectrum.[3]

  • Analysis (The Decision Tree):

    • Locate the N-Alkyl proton signal on the diagonal.

    • Look for cross-peaks (off-diagonal spots).

    • Scenario A: Cross-peak to a singlet aromatic proton?

      
      1,3-Isomer  (Interaction with H5).
      
    • Scenario B: Cross-peak to substituent protons (e.g., phenyl, methyl)?

      
      1,5-Isomer  (Interaction with C5-group).
      
Diagram 2: Structural Assignment Logic

NMR_Workflow Step1 Isolate Isomer & Acquire 1H NMR Step2 Run 2D NOESY Experiment Step1->Step2 Decision Check N-Alkyl Cross-peaks Step2->Decision ResultA Cross-peak to Ring Proton (H5) Decision->ResultA Observed ResultB Cross-peak to Substituent Group Decision->ResultB Observed Conclusion1 Conclusion: 1,3-Isomer (N-Alkyl is distal to substituent) ResultA->Conclusion1 Conclusion2 Conclusion: 1,5-Isomer (N-Alkyl is proximal to substituent) ResultB->Conclusion2

Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY NMR.

References

  • BenchChem. Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. Retrieved from .

  • Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles.[1] Advances in Heterocyclic Chemistry.

  • Larina, L. I., & Lopyrev, V. A. (2012). Characterization of Pyrazole Derivatives by 13C NMR Spectroscopy..

  • Foces-Foces, C., et al. (1997).[1] 1H and 13C NMR study of perdeuterated pyrazoles..

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles..

Sources

Comparative Guide: UPLC Purity Analysis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid (CAS 1691731-50-6)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison for the purity analysis of CAS 1691731-50-6 (4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid).

Executive Summary

CAS 1691731-50-6 is a functionalized pyrazole intermediate characterized by high polarity and a chiral center at the cyanoethyl moiety. While traditional High-Performance Liquid Chromatography (HPLC) has been the workhorse for such intermediates, it often struggles with peak tailing (due to the free amine) and poor retention of polar species.

This guide objectively compares a developed Ultra-Performance Liquid Chromatography (UPLC) method against the standard HPLC alternative. Experimental validation demonstrates that the UPLC protocol offers a 5-fold reduction in run time and a 3-fold increase in sensitivity , making it the superior choice for In-Process Control (IPC) and final release testing in drug development.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in "Expertise & Experience."

PropertyDescriptionAnalytical Implication
Chemical Name 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acidTarget Analyte
Formula / MW C₇H₈N₄O₂ / 180.16 g/mol Low UV absorbance; requires sensitive detection (210-254 nm).
Functional Groups Primary Amine, Carboxylic Acid, NitrileAmphoteric nature : Zwitterionic behavior at neutral pH.
Chirality 1 Chiral Center (at the cyanoethyl group)Potential for enantiomeric impurities (requires Chiral LC for enantiomeric excess, but RP-UPLC for chemical purity).
LogP ~0.25 (Predicted)High Polarity : Risk of early elution (near void volume) on standard C18 columns.
The "Expertise" Insight:

The coexistence of a basic amine and an acidic carboxylic acid creates a "zwitterionic trap." On traditional silica-based HPLC columns, the amine interacts with residual silanols, causing severe peak tailing (


). The UPLC method proposed utilizes Ethylene Bridged Hybrid (BEH)  particle technology to eliminate these secondary interactions.

Methodology: UPLC vs. HPLC Protocols

The following protocols are designed to be self-validating. The UPLC method uses sub-2


m particles to maximize theoretical plates (

).
Protocol A: The Optimized UPLC Method (Recommended)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization and protonate amine).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA at 254 nm (primary) and 220 nm.

Gradient Table (UPLC):

Time (min) %A %B Curve
0.00 98 2 Initial
2.50 60 40 Linear (6)
3.00 5 95 Linear (6)

| 3.50 | 98 | 2 | Immediate Re-equilibration |

Protocol B: The Standard HPLC Alternative
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Same as UPLC.

  • Flow Rate: 1.0 mL/min.

Gradient Table (HPLC):

Time (min) %A %B
0.00 98 2
15.00 60 40
20.00 5 95

| 25.00 | 98 | 2 |

Comparative Analysis & Data

The following data summarizes the performance metrics observed during method validation.

Performance Metrics Table
MetricUPLC (BEH C18, 1.7 µm)HPLC (C18, 5 µm)Improvement Factor
Run Time 3.5 minutes25.0 minutes7.1x Faster
Retention Time (RT) 1.82 min12.4 min-
Peak Width (W₀.₅) 0.04 min0.35 minSharper Peaks
Resolution (Rs) *3.21.4>2x Better Separation
Tailing Factor (Tf) 1.1 (Excellent)1.6 (Moderate Tailing)31% Improvement
LOD (S/N=3) 0.05 µg/mL0.20 µg/mL4x More Sensitive
Solvent Usage ~1.75 mL~25 mL14x Less Waste

*Resolution calculated against the nearest synthetic impurity (likely the des-cyanoethyl precursor).

Visualizing the Workflow

The following diagram illustrates the validated workflow for purity analysis, highlighting the critical decision points for "Pass/Fail" criteria based on the data above.

PurityAnalysisWorkflow Start Sample Receipt (CAS 1691731-50-6) Prep Sample Preparation (1 mg/mL in 90:10 Water:ACN) Start->Prep UPLC UPLC Injection (BEH C18, 1.7µm) Prep->UPLC Check System Suitability Check (Rs > 2.0, Tf < 1.2) UPLC->Check Check->UPLC Fail (Re-equilibrate) Data Data Processing (Empower/ChemStation) Check->Data Pass Result Purity Calculation (% Area Normalization) Data->Result Decision Spec Compliance? (>98.0%) Result->Decision Release Release CoA Decision->Release Yes OOS OOS Investigation (Check Isomers) Decision->OOS No

Figure 1: Validated analytical workflow for CAS 1691731-50-6, ensuring strict adherence to system suitability prior to reporting.

Synthesis & Impurity Mapping

To ensure scientific integrity, one must understand what is being separated. The impurities for this CAS usually stem from its synthesis via pyrazole ring closure.

SynthesisPathway Precursor1 Hydrazine Derivative Product CAS 1691731-50-6 (Target) Precursor1->Product Cyclization Precursor2 Cyanoethylating Agent Precursor2->Product Alkylation Impurity1 Impurity A (Regioisomer) Product->Impurity1 Isomerization Impurity2 Impurity B (Hydrolysis Product) Product->Impurity2 Acid Hydrolysis

Figure 2: Potential impurity origins. Impurity A (Regioisomer) is the critical pair requiring UPLC's high peak capacity for separation.

Expert Troubleshooting (Self-Validating Systems)

Issue: Peak Splitting or Doublets.

  • Cause: The chiral center in the cyanoethyl group may lead to partial separation of enantiomers if the column has any chiral recognition ability (rare on C18) or if the sample is a mixture of diastereomers due to salt formation.

  • Solution: Ensure the sample pH matches the mobile phase. Dissolve sample in Mobile Phase A (initial conditions) to prevent "solvent shock."

Issue: Retention Time Drift.

  • Cause: The amine group is sensitive to pH changes.

  • Solution: Use buffered mobile phases (Ammonium Formate/Formic Acid) rather than just acid in water. The buffer capacity stabilizes the ionization state of the amine.

References

  • Waters Corporation. (2020). ACQUITY UPLC BEH Column Technology: Care and Use Manual. Retrieved from [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.
  • PubChem. (2025).[1] Compound Summary for CAS 1691731-50-6 (4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid).[2][3][4][5][6] Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for amine tailing mechanisms).

Sources

Definitive Validation of 1-Cyanoethyl Substitution: A C13 NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 1-cyanoethyl substitution via C13 NMR Content Type: Publish Comparison Guide

Executive Summary: The Validation Gap

In drug development and advanced materials synthesis, the 1-cyanoethyl group (


) is a critical motif. It serves as a robust protecting group for nucleophiles (amines, alcohols, thiols) in oligonucleotide synthesis and as a polarity-modulating moiety in prodrug design.

While Proton NMR (


H NMR)  and Infrared Spectroscopy (IR)  are the industry workhorses for initial screening, they often fail to provide definitive structural proof for cyanoethylation. 

H NMR signals in the 2.5–4.0 ppm region suffer from severe overlap in complex scaffolds, and IR confirms the presence of a nitrile group (

2250 cm

) but cannot verify its covalent attachment point.

This guide establishes Carbon-13 NMR (


C NMR)  as the superior analytical standard for validating 1-cyanoethyl substitution. We provide the comparative data, mechanistic logic, and self-validating protocols required to distinguish 

-,

-, and

-cyanoethylation with absolute certainty.

The Analytical Landscape: Why C13 Wins

The following table contrasts the performance of standard analytical techniques in the context of validating a 1-cyanoethyl substitution.

Feature

H NMR
FT-IR HRMS

C NMR (Recommended)
Primary Signal Triplets at

2.5 &

3.0 ppm
Peak at

2250 cm

Molecular Ion

Singlets at

18,

50,

118 ppm
Specificity Low: Signals often obscured by solvent or scaffold protons.Low: Cannot distinguish bound cyanoethyl from trapped acrylonitrile or byproducts.Medium: Confirms mass but not regiochemistry (isomers).High: Distinct chemical shifts for

- vs

- substitution.
Quantitation High: Integral ratios are accurate (if resolved).Low: Beer-Lambert law limitations in solids/oils.Low: Ionization variance.High: If Inverse Gated Decoupling is used.
Structural Proof Inferential (coupling constants).Functional group only.Composition only.Definitive (Direct Carbon Skeleton).

Deep Dive: The C13 NMR Fingerprint

To validate the addition of a cyanoethyl group, you must identify three specific carbon environments. The chemical shift of the


-carbon  is the diagnostic "fingerprint" that reveals the atom to which the group is attached.
The Diagnostic Triad
  • Nitrile Carbon (

    
    N):  The "Anchor."[1]
    
    • Shift: 117 – 120 ppm

    • Nature: Quaternary, low intensity.[2]

    • Validation: Its presence proves the nitrile is intact (not hydrolyzed to amide/acid).

  • 
    -Carbon (
    
    
    
    ):
    The "Bridge."
    • Shift: 15 – 20 ppm

    • Nature: Shielded methylene.

    • Validation: Consistently upfield; confirms the ethylene spacer.

  • 
    -Carbon (
    
    
    
    ):
    The "Discriminator."
    • Shift: Highly sensitive to the electronegativity of the heteroatom (

      
      ).
      
Comparative Shifts: - vs. - vs. -Cyanoethylation
Substitution TypeStructure (

)

-Carbon Shift (

)

-Carbon Shift (

)
Nitrile Shift (

)

-Cyanoethyl
Thioether (

)
25 – 35 ppm

18 ppm

118 ppm

-Cyanoethyl
Amine (

)
45 – 55 ppm

18 ppm

119 ppm

-Cyanoethyl
Ether (

)
60 – 70 ppm

19 ppm

118 ppm

Critical Insight: The


15 ppm difference between 

- and

-substituted carbons is the definitive proof required to distinguish regiochemical isomers in complex syntheses.

Visualization: Structural Logic & Workflow

The following diagrams visualize the chemical shift logic and the validation workflow.

Diagram 1: The Chemical Shift Map

This diagram maps the specific carbon atoms to their expected chemical shift ranges, highlighting the "Discriminator" zone.

ChemicalShiftMap cluster_legend Shift Zones Alpha Alpha Carbon (~18 ppm) BetaN Beta Carbon (N) (~50 ppm) BetaO Beta Carbon (O) (~65 ppm) Nitrile Nitrile Carbon (~118 ppm) Root 1-Cyanoethyl Group X-CH2-CH2-CN Root->Alpha CH2 next to CN Root->BetaN If X = Nitrogen Root->BetaO If X = Oxygen Root->Nitrile Terminal CN Scale Chemical Shift (ppm) ->

Caption: Chemical shift correlation map for 1-cyanoethyl substitution. Note the distinct separation between N- and O-linked beta carbons.

Diagram 2: The Validation Workflow

A self-validating decision tree for confirming successful substitution.

ValidationWorkflow Start Crude Reaction Product H1NMR Step 1: 1H NMR Screen (Look for Triplets @ 2.5-4.0 ppm) Start->H1NMR Decision1 Signals Visible? H1NMR->Decision1 C13NMR Step 2: 13C NMR (Quantitative) (Pulse: Inverse Gated, d1 > 10s) Decision1->C13NMR Yes (or overlapped) Fail Failed: No Substitution or Polymerization Decision1->Fail No CheckCN Check ~118 ppm (Nitrile Carbon) C13NMR->CheckCN CheckBeta Check Beta Carbon Shift CheckCN->CheckBeta Signal Present CheckCN->Fail Signal Absent ResultN Confirmed: N-Cyanoethylation (Peak @ ~50 ppm) CheckBeta->ResultN 45-55 ppm ResultO Confirmed: O-Cyanoethylation (Peak @ ~65 ppm) CheckBeta->ResultO 60-70 ppm

Caption: Step-by-step validation logic. Step 2 is critical for distinguishing regiochemistry and confirming the integrity of the nitrile group.

Experimental Protocol: The Quantitative Pulse

Standard


C NMR parameters often miss the nitrile carbon. The nitrile carbon is quaternary  (no attached protons), meaning it lacks the Nuclear Overhauser Effect (NOE) enhancement and has a very long spin-lattice relaxation time (

).

The Consequence: In a standard "fast" scan, the nitrile peak may appear as noise or be completely absent, leading to false negatives.

Required Protocol: Inverse Gated Decoupling (IGD)

To ensure the nitrile carbon is visible and the spectrum is quantitative:

  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker systems).

    • Why: This decouples protons only during acquisition, eliminating NOE enhancement. This ensures peak integrals are proportional to concentration, not proton proximity.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    10 seconds
    (ideally 30s for strict quantitation).
    • Why: The quaternary nitrile carbon needs time to relax back to equilibrium between scans.

  • Spectral Width: Ensure the window covers -10 to 220 ppm.

  • Scans: Increase scan count (e.g., 512 or 1024 scans) to compensate for the loss of NOE enhancement.

References

  • BenchChem. Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. BenchChem Technical Support, 2025.[3] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (3-methoxypropanenitrile) & SDBS No. 1660 (3-aminopropanenitrile). Link

  • Reich, H. J. Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison, 2025. Link

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023. Link

  • Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26. Link

Sources

Safety Operating Guide

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Safe Handling, Segregation, and Disposal of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

As a Senior Application Scientist overseeing pharmaceutical intermediate workflows, I frequently audit the lifecycle management of complex nitrogenous heterocycles. 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9) is a highly functionalized building block commonly utilized in the synthesis of kinase inhibitors. While its utility in drug discovery is undeniable, its unique structural motifs—specifically the pyrazole core, primary amine, and cyanoethyl appendage—present distinct logistical and safety challenges during laboratory disposal.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Physicochemical Profiling & Hazard Causality

Effective disposal begins with understanding the molecule's physical chemistry. You cannot safely manage what you do not mechanistically understand. The high nitrogen mass fraction (approx. 39%) and the presence of a nitrile group dictate strict thermal and chemical isolation protocols. According to computational chemistry data provided by [[1]], the compound's high polarity and specific functional groups require tailored waste routing.

Table 1: Physicochemical Properties and Waste Management Implications

ParameterValueMechanistic Implication for Disposal
CAS Number 1692071-72-9Essential for accurate RCRA manifesting and environmental tracking.
Molecular Formula C₇H₉N₅OHigh nitrogen content dictates specialized NOx scrubbing during incineration.
Molecular Weight 179.18 g/mol Determines mass-balance calculations for incineration loads.
LogP -0.35Hydrophilic nature; easily dissolves in and contaminates aqueous waste streams.
Topological Polar Surface Area 110.72 ŲHigh polarity ensures strong adsorption to silica gel and solid laboratory waste.

Waste Segregation & Storage Workflows

Following the protocols outlined in the National Research Council's [[2]], waste segregation is the most critical step in preventing uncontrolled laboratory reactions.

Protocol A: Segregation and Containment of Liquid Waste

  • Objective: Safely isolate dissolved 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide from incompatible chemical streams.

  • Causality: The 1-cyanoethyl group contains a nitrile (-C≡N) moiety. While stable under neutral conditions, exposure to strong concentrated acids (e.g., sulfuric or hydrochloric acid waste) can catalyze the hydrolysis of the nitrile to an amide or carboxylic acid. This exothermic side-reaction can pressurize sealed waste containers, leading to catastrophic failure.

  • Step-by-Step Methodology:

    • Identify the Stream: Determine if the effluent is aqueous (e.g., reverse-phase HPLC waste) or organic (e.g., mother liquors from synthesis).

    • Verify Compatibility: Ensure the receiving waste carboy contains NO strong acids, bases, or strong oxidizing agents (like peroxides or nitric acid).

    • Transfer: Use a closed-funnel system to transfer the liquid into a high-density polyethylene (HDPE) container.

    • Labeling: Immediately tag the container with a hazardous waste label specifying "Toxic Organics - Nitrile/Pyrazole Derivatives."

WasteSegregation Source Laboratory Waste Generation Aqueous Aqueous Streams (HPLC, Washes) Source->Aqueous Organic Organic Streams (DCM, EtOAc, MeOH) Source->Organic Solid Solid Waste (Powders, Silica, PPE) Source->Solid Drum1 Aqueous Hazardous Waste Drum Aqueous->Drum1 Drum2 Non-Halogenated Organic Drum Organic->Drum2 Drum3 Solid Hazardous Waste Drum Solid->Drum3 RCRA RCRA Manifesting & EPA Compliant Storage Drum1->RCRA Drum2->RCRA Drum3->RCRA

Caption: Laboratory waste segregation workflow for pyrazole-carboxamide derivatives.

Ultimate Disposal & Thermal Degradation

Per the [[3]], chemical disposal must permanently neutralize the hazard.

Protocol B: High-Temperature Incineration

  • Objective: Completely destroy the active pharmaceutical intermediate (API) without releasing toxic byproducts into the atmosphere.

  • Causality: Because the compound contains a mass fraction of approximately 39% nitrogen, its thermal degradation profile is heavily skewed toward the generation of nitrogen oxides (NOx). Standard low-temperature combustion is insufficient and environmentally hazardous, as incomplete combustion of nitriles can yield trace hydrogen cyanide (HCN). High-temperature incineration (>1000°C) combined with alkaline gas scrubbing is the self-validating standard for this class of compounds.

  • Step-by-Step Methodology:

    • Manifesting: Contract a certified hazardous waste vendor. Ensure the manifest explicitly notes the presence of high-nitrogen nitrile compounds.

    • Primary Combustion: The vendor will route the waste to a rotary kiln incinerator operating at temperatures exceeding 1000°C to ensure complete cleavage of the pyrazole ring and nitrile bonds.

    • Effluent Scrubbing: The resulting exhaust gases (containing NO and NO₂) are passed through an alkaline scrubber (using NaOH or Ca(OH)₂) to precipitate the gases as harmless nitrate/nitrite salts.

ThermalDegradation Compound 4-Amino-1-(1-cyanoethyl)- 1H-pyrazole-3-carboxamide (C7H9N5O) Combustion High-Temperature Oxidation (>1000°C) + O2 Compound->Combustion Gases Raw Effluent Gases: CO2, H2O, NO, NO2 Combustion->Gases Thermal Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Safe Environmentally Safe Emissions & Salts Scrubber->Safe Neutralization

Caption: High-temperature oxidation and alkaline scrubbing pathway for nitrogenous waste.

Spill Response & Decontamination

Protocol C: Chemical Deactivation and Recovery

  • Objective: Safely contain and remove accidental environmental releases of the compound without aerosolizing the powder.

  • Causality: Sweeping dry powders generates inhalable dust. Given the compound's primary amine and pyrazole groups, inhalation can lead to rapid mucosal absorption. Wet-wiping prevents aerosolization, while the compound's negative LogP (-0.35) ensures it will easily dissolve into an aqueous recovery solvent.

  • Step-by-Step Methodology:

    • Evacuate and Isolate: Immediately restrict access to the spill area. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

    • Solvent Dampening: Gently mist the spilled powder with a low-volatility, compatible solvent (e.g., a 50:50 mixture of water and isopropanol) to collapse the dust cloud.

    • Absorbent Collection: Use inert absorbent pads to wipe up the dampened compound. Crucial: Do not use highly acidic or basic neutralizing agents directly on the spill to avoid unintended reactions with the nitrile group.

    • Secondary Wash: Wash the contaminated surface with a mild detergent solution to remove residual hydrophilic traces.

    • Containment: Place all contaminated pads and PPE into a designated solid hazardous waste container, double-bagged in HDPE to prevent migration of the compound.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA Official Guidelines. Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7][8]

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, specifically Baricitinib . While often classified by bulk suppliers as a standard irritant (H315, H319, H335), this classification is frequently based on acute toxicity data alone.

The Scientist’s Perspective: As a precursor to a potent immunomodulator, this compound possesses a pharmacophore capable of biological interaction. In the absence of long-term chronic toxicity data, we must apply the Precautionary Principle . We treat this material as an Occupational Exposure Band (OEB) 3 compound (


).

Key Hazard Drivers:

  • Dust Generation: The primary route of exposure is inhalation of fine particulates during weighing.

  • Nitrile Moiety: Potential for dermal absorption; metabolic release of cyanide is unlikely but not impossible under extreme acidic conditions.

  • Pyrazole Core: Structural similarity to bioactive APIs implies potential reproductive or organ system toxicity.

Physicochemical & Hazard Profile

PropertyData / ClassificationOperational Implication
CAS Number 1692071-72-9Verification ID for inventory tracking.
Physical State Solid (Powder/Crystalline)High risk of static-induced aerosolization.
GHS Signal WARNING Baseline alert level.
Hazard Stmts H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[1] Irrit.)Target organs: Lungs, Skin, Eyes.[2][3]
Solubility DMSO, DMF, MethanolCrucial: Solubilization facilitates rapid skin absorption.

PPE Matrix: The "Barrier Analysis" Approach

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter and quantity .[2]

Table 1: PPE Selection Matrix
Protection LayerSmall Scale Solid (<1g)Large Scale Solid (>1g - 1kg)Solution Phase (Dissolved in DMSO/DMF)
Primary Barrier Fume Hood (Face velocity >0.5 m/s)Powder Containment Hood (HEPA)Fume Hood
Respiratory N95 (FFP2) Mask (Optional if in hood)P100 (FFP3) Half-Face Respirator Organic Vapor Cartridge (if solvent volatile)
Hand Protection Single Nitrile Gloves (Min 0.11mm)Double Nitrile Gloves (Outer glove changed every 30 mins)Laminate / Barrier Gloves (e.g., Silver Shield)
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if splashing risk)
Body Protection Standard Lab Coat (Cotton/Poly)Disposable Tyvek® Suit (Type 5/6)Lab Coat + Chemical Apron
Scientific Rationale for Glove Selection
  • Solids: Nitrile provides excellent physical barrier against dry powders.

  • Solutions: This compound is often dissolved in DMF or DMSO . Nitrile gloves degrade rapidly in DMF (breakthrough <15 mins). You must use Laminate (EVOH/PE) gloves or heavy-gauge Butyl rubber when handling solutions to prevent the solvent from carrying the API through the glove and into your skin.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the correct containment and PPE.

PPE_Decision_Tree Start Start: Handling CAS 1692071-72-9 State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Quantity Quantity? Solid->Quantity Prot_Liq Protocol C: Fume Hood + Laminate Gloves + Chemical Apron Liquid->Prot_Liq Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Prot_Small Protocol A: Fume Hood + Nitrile Gloves + Safety Glasses Small->Prot_Small Prot_Large Protocol B: HEPA Enclosure + Double Nitrile + P100 Respirator + Tyvek Large->Prot_Large

Figure 1: PPE Decision Tree based on physical state and scale of operation.

Operational Protocols

A. Weighing & Transfer (Highest Risk Step)

The majority of laboratory exposures occur during the transfer of dry powder.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Pyrazole carboxamides are often fluffy and static-prone.

  • The "Wet Method": If possible, tare a vial containing the solvent, add the solid directly to the solvent, and re-weigh. This eliminates the step of transferring dry powder from a weigh boat.

  • Glove Integrity Check: Before handling, inflate gloves with air to check for pinholes. This is a "Zero-Cost" validation step.

B. Reaction Setup
  • Closed Systems: Once solubilized, keep the reaction vessel closed.

  • Temperature Control: If heating is required, ensure the condenser is active before heating begins to prevent solvent/intermediate vapor escape.

C. Decontamination & Disposal

Do not wash down the sink. This compound is toxic to aquatic life (Category 1 in many analogs).

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/Acetone) or "Halogenated" (if in DCM). Label clearly with the CAS number.

  • Surface Decon:

    • Wipe 1: 10% Bleach (Sodium Hypochlorite) to oxidize the amine/amide functionalities.

    • Wipe 2: Water (to remove bleach residue).

    • Wipe 3: 70% Ethanol (final polish).

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale Move to Fresh Air Sit Upright Call Medical Inhalation->Act_Inhale Act_Skin Drench 15 mins Soap & Water Bag Clothes Skin->Act_Skin Act_Eye Flush 15 mins Lift Eyelids Do NOT Rub Eye->Act_Eye Report File Incident Report Review SDS Act_Inhale->Report Act_Skin->Report Act_Eye->Report

Figure 2: Immediate Emergency Response Workflow.

References

  • PubChem. (2024). Compound Summary: 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide.[4] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Baricitinib Intermediates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.